molecular formula C5H10ClNO3 B1322955 Methyl 2-amino-3-oxobutanoate hydrochloride CAS No. 41172-77-4

Methyl 2-amino-3-oxobutanoate hydrochloride

Cat. No.: B1322955
CAS No.: 41172-77-4
M. Wt: 167.59 g/mol
InChI Key: PGXUEXDOVYLHEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-3-oxobutanoate hydrochloride is a useful research compound. Its molecular formula is C5H10ClNO3 and its molecular weight is 167.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-amino-3-oxobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3.ClH/c1-3(7)4(6)5(8)9-2;/h4H,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXUEXDOVYLHEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling Methyl 2-amino-3-oxobutanoate hydrochloride: A Technical Guide to its Discovery, Synthesis, and Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-3-oxobutanoate hydrochloride, a key synthetic intermediate, plays a crucial role in the elaboration of complex molecular architectures, particularly in the field of natural product synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the historical context of its synthesis, detailed experimental protocols for its preparation, and an exploration of its known applications. Quantitative data from key synthetic methods are tabulated for comparative analysis. Furthermore, this document elucidates the logical workflow of its synthesis through a detailed diagrammatic representation, offering a valuable resource for researchers engaged in organic synthesis and drug discovery.

Introduction

This compound, also known as methyl aminoacetoacetate hydrochloride, is a bifunctional molecule featuring a reactive β-keto-ester moiety and an amino group. This unique structural arrangement makes it a versatile building block for the construction of a variety of heterocyclic and acyclic compounds. While the definitive discovery of this compound is not prominently documented in readily available historical literature, its utility as a synthetic precursor has been recognized in various research endeavors. This guide aims to consolidate the available information on its synthesis and applications, providing a practical resource for the scientific community.

Synthesis History and Methodologies

The synthesis of α-amino-β-keto esters like this compound has been approached through various strategies over the years. General methods for the preparation of amino acid methyl esters and α-keto esters provide a foundational context for the development of specific routes to this compound.

A particularly well-documented and efficient method for the preparation of this compound involves a two-step sequence starting from the readily available methyl acetoacetate. This approach, utilized in the total synthesis of complex natural products like mirabalin, highlights the compound's importance as a strategic intermediate.

Synthesis from Methyl Acetoacetate

A robust and scalable synthesis of this compound begins with the nitrosation of methyl acetoacetate, followed by the reduction of the resulting oxime.

Logical Workflow of Synthesis

Synthesis_Workflow MAA Methyl Acetoacetate NaNO2_HCl Sodium Nitrite Hydrochloric Acid MAA->NaNO2_HCl  Reaction Oxime Methyl 2-hydroxyimino-3-oxobutanoate (Oxime intermediate) NaNO2_HCl->Oxime Oxime_input Oxime intermediate PdC Palladium on Carbon (10%) H2 Hydrogen Gas PdC->H2  Reagents HCl_ether 2N HCl in Ether Final_Product Methyl 2-amino-3-oxobutanoate hydrochloride HCl_ether->Final_Product H2->HCl_ether Oxime_input->PdC  Catalyst

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of this compound from Methyl Acetoacetate [1]

Step 1: Nitrosation of Methyl Acetoacetate

  • To a solution of methyl acetoacetate (1 equivalent) in a suitable solvent (e.g., methanol), an aqueous solution of sodium nitrite (1.1 equivalents) is added dropwise at 0 °C.

  • The reaction mixture is then acidified with hydrochloric acid while maintaining the temperature below 5 °C.

  • The mixture is stirred for a specified period, and the resulting oxime intermediate, methyl 2-hydroxyimino-3-oxobutanoate, is extracted with an organic solvent.

Step 2: Reduction of the Oxime

  • The crude oxime from the previous step is dissolved in methanol.

  • 10% Palladium on carbon (Pd/C) is added as a catalyst.

  • A solution of 2N hydrochloric acid in diethyl ether is added dropwise.

  • The reaction mixture is stirred under a hydrogen atmosphere (e.g., using a balloon) at room temperature until the reaction is complete (monitored by TLC).

  • The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield this compound.

Table 1: Quantitative Data for the Synthesis of this compound

ParameterValueReference
Starting MaterialMethyl Acetoacetate[1]
Key ReagentsSodium Nitrite, HCl, 10% Pd/C, H₂[1]
Overall YieldNot explicitly stated, but used in a multi-step synthesis[1]
PuritySufficient for subsequent synthetic steps[1]

Applications in Synthesis

This compound is a valuable precursor in the synthesis of various organic molecules. Its utility is demonstrated in the following examples:

  • Synthesis of Mirabalin Isomers: As a key starting material, it enables the construction of the complex amino-polyketide backbone of mirabalin, a natural product with potential antitumor activity.[1]

  • Preparation of Substituted Oxazoles: The compound is used in amidation reactions followed by cyclization to form oxazole rings, which are important scaffolds in medicinal chemistry.

  • Synthesis of Tetrahydroisoquinoline Derivatives: It serves as a building block in the synthesis of tetrahydroisoquinoline derivatives, which are investigated as selective peroxisome proliferator-activated receptor γ (PPARγ) partial agonists.

  • Formation of Pyrazines: The self-condensation of two molecules of methyl 2-amino-3-oxobutanoate can lead to the formation of symmetrically substituted pyrazines.[2]

Biological Significance and Future Perspectives

While "this compound" is primarily recognized for its role as a synthetic intermediate, the broader class of α-amino-β-keto esters and related α-keto acids are known to be involved in various biological processes. For instance, the structurally similar methyl 2-aminobutanoate hydrochloride is suggested to have neuroprotective effects and may influence amino acid metabolism.[3]

The parent acid, 2-amino-3-oxobutanoic acid, is a known metabolite. Further research into the specific biological activities of its methyl ester hydrochloride salt could unveil novel applications in drug development and chemical biology. Its potential as a precursor for generating libraries of bioactive molecules warrants further exploration.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. The synthetic route from methyl acetoacetate provides an accessible and efficient method for its preparation. Its demonstrated utility in the synthesis of complex natural products and medicinally relevant scaffolds underscores its importance for the scientific community. Future investigations into its own biological properties may open new avenues for its application in the life sciences. This guide provides a solid foundation of its known synthesis and applications, serving as a catalyst for further innovation.

References

Technical Guide: Spectroscopic Data of Methyl 2-amino-3-oxobutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2-amino-3-oxobutanoate hydrochloride is a small organic molecule of interest in synthetic chemistry and drug discovery. As an alpha-amino ester with a ketone functionality, its structural elucidation relies heavily on modern spectroscopic techniques. This document provides a summary of its expected spectroscopic properties (NMR, IR, MS) and generalized protocols for acquiring such data.

Predicted and Expected Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for Methyl 2-amino-3-oxobutanoate and its hydrochloride salt.

Table 1: Predicted ¹H NMR Data for Methyl (S)-2-amino-3-oxobutanoate (Free Base)

Solvent: D₂O, Frequency: 600 MHz

Chemical Shift (ppm)Multiplicity
4.49s
3.84s
2.31s
Data Source: Human Metabolome Database (HMDB), Predicted Data.[1]

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Note: No experimental or predicted data is available. Ranges are estimated based on typical chemical shifts for similar functional groups.

Carbon AtomExpected Chemical Shift (ppm)
Carbonyl (Ketone)200 - 210
Carbonyl (Ester)168 - 175
α-Carbon (CH)55 - 65
Methoxy (OCH₃)50 - 55
Methyl (CH₃)25 - 35

Table 3: Expected Infrared (IR) Absorption Frequencies

Functional GroupExpected Absorption (cm⁻¹)Bond
Amine Salt (N⁺-H)2800 - 3200 (broad)N-H stretch
Carbonyl (Ketone)1715 - 1735C=O stretch
Carbonyl (Ester)1735 - 1750C=O stretch
C-O Stretch (Ester)1000 - 1300C-O stretch
C-H Stretch (sp³)2850 - 3000C-H stretch

Table 4: Mass Spectrometry (MS) Data

ParameterValue
Molecular FormulaC₅H₁₀ClNO₃
Molecular Weight167.59 g/mol
Monoisotopic Mass (M+H)⁺132.0655 Da
Expected Fragmentation (m/z) Plausible Fragment
100.05[M+H - OCH₄]⁺
74.06[M+H - C₂H₂O₂]⁺
59.01[COOCH₃]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a solid organic compound like this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Ensure the sample is fully dissolved.

    • Instrumentation: The data should be acquired on a 400 MHz or higher field NMR spectrometer.

    • Acquisition Parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Number of scans: 16-64 scans to achieve a good signal-to-noise ratio.

      • Relaxation delay: 1-2 seconds.

    • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Spectroscopy:

    • Sample Preparation: Dissolve 20-50 mg of the compound in approximately 0.7 mL of a deuterated solvent.

    • Instrumentation: A 100 MHz or higher spectrometer is recommended.

    • Acquisition Parameters:

      • Pulse sequence: Standard proton-decoupled pulse sequence.

      • Number of scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

      • Relaxation delay: 2-5 seconds.

    • Processing: Process the data similarly to the ¹H NMR spectrum.

3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (Thin Solid Film):

    • Dissolve a small amount of the solid sample in a volatile solvent (e.g., methanol or dichloromethane).

    • Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[2]

  • Background Spectrum: Run a background spectrum of the empty sample compartment to subtract atmospheric and instrumental absorptions.

  • Sample Measurement: Place the salt plate with the sample film in the spectrometer and acquire the spectrum.

  • Data Acquisition: Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

3.3 Mass Spectrometry (MS)

  • Sample Preparation (Electrospray Ionization - ESI):

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of 0.1% formic acid to promote protonation.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

    • For fragmentation data (MS/MS), select the parent ion of interest (e.g., m/z 132.1) and subject it to collision-induced dissociation (CID).

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Characterization cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of Methyl 2-amino- 3-oxobutanoate HCl Purification Purification (e.g., Recrystallization) Synthesis->Purification Sample_Prep Sample Preparation Purification->Sample_Prep Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample_Prep->NMR IR FT-IR Spectroscopy Sample_Prep->IR MS Mass Spectrometry (ESI-MS) Sample_Prep->MS Data_Analysis Data Analysis and Spectral Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation and Confirmation Data_Analysis->Structure_Elucidation

References

An In-depth Technical Guide on the Chemical Properties and Reactivity of Methyl 2-amino-3-oxobutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-3-oxobutanoate hydrochloride is a reactive chemical intermediate of interest in organic synthesis and potential pharmaceutical development. This document provides a comprehensive overview of its chemical properties, reactivity, and handling considerations. Due to the limited availability of specific experimental data in publicly accessible literature, this guide combines known information with general principles of reactivity for structurally related compounds, such as β-keto esters and amino acid esters. This paper aims to serve as a foundational resource, highlighting areas where further experimental investigation is critically needed.

Chemical and Physical Properties

PropertyValueSource/Comment
CAS Number 41172-77-4Chemical Abstract Service Registry Number
Molecular Formula C₅H₉NO₃·HCl---
Molecular Weight 167.59 g/mol ---
IUPAC Name methyl 2-amino-3-oxobutanoate; hydrochloride---
Synonyms Methyl 2-aminoacetoacetate hydrochloride---
Melting Point Data not availableExperimental determination required.
Boiling Point Data not availableLikely to decompose upon heating.
Solubility Data not availableExpected to be soluble in water and polar organic solvents like methanol and ethanol. Experimental verification is needed.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not available in the public domain. The following represents predicted data and typical spectral regions for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Predicted chemical shifts would include a singlet for the methyl ester protons, a singlet for the acetyl methyl protons, and a methine proton at the α-carbon. The amino group protons may appear as a broad singlet. The exact chemical shifts and coupling constants would need to be determined experimentally in a suitable deuterated solvent.

  • ¹³C NMR: Predicted signals would correspond to the carbonyl carbons of the ester and ketone, the α-carbon, and the two methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

  • N-H stretching: (amine hydrochloride) ~3200-2800 cm⁻¹ (broad)

  • C=O stretching: (ester) ~1740 cm⁻¹

  • C=O stretching: (ketone) ~1720 cm⁻¹

  • C-N stretching: ~1200-1000 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₅H₉NO₃) with a mass of 131.06 g/mol . Common fragmentation patterns for amino acid esters and ketones would likely be observed.

Reactivity and Stability

General Reactivity

As a bifunctional molecule, this compound exhibits reactivity characteristic of both β-keto esters and α-amino esters.

  • Reactions at the Keto Group: The ketone carbonyl is susceptible to nucleophilic attack.

  • Reactions at the Ester Group: The ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. Transesterification is also a possible reaction in the presence of other alcohols.

  • Reactions involving the Amine Group: The primary amine is nucleophilic and can react with various electrophiles.

  • Reactions of the α-Methylene Group: The protons on the carbon adjacent to the two carbonyl groups are acidic and can be removed by a suitable base, allowing for alkylation or other reactions at this position.

A common reaction for β-keto esters with primary amines is the formation of enamines.

Stability

Specific data on the thermal and solution stability of this compound is not available. As a β-keto ester, it may be prone to decarboxylation under certain conditions, especially if the ester is hydrolyzed to the corresponding carboxylic acid. The hydrochloride salt form is expected to be more stable than the free base. It is advisable to store the compound in a cool, dry, and inert atmosphere.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and specific reactions of this compound are not well-documented in publicly available literature. However, a general method for the synthesis of amino acid methyl ester hydrochlorides can be adapted.

General Synthesis of Amino Acid Methyl Ester Hydrochlorides

This protocol is based on a general procedure and would require optimization for the specific target molecule.

Materials:

  • 2-Amino-3-oxobutanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous methanol

  • Diethyl ether

Procedure:

  • Suspend 2-amino-3-oxobutanoic acid in anhydrous methanol at 0 °C.

  • Slowly add thionyl chloride dropwise to the suspension with stirring.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid with diethyl ether to yield the crude hydrochloride salt.

  • Recrystallization from a suitable solvent system (e.g., methanol/ether) may be performed for purification.

Safety Precautions: This reaction should be carried out in a well-ventilated fume hood, as thionyl chloride is corrosive and reacts with moisture to release toxic gases. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Biological Context and Signaling Pathways

There is currently no available information in the searched scientific literature that directly implicates this compound in any specific signaling pathways or detailed biological processes. Its structural similarity to metabolic intermediates suggests potential for interaction with enzymes involved in amino acid or keto acid metabolism, but this remains to be experimentally verified.

The parent compound, 2-amino-3-oxobutanoic acid, is a known intermediate in the metabolism of threonine. It is enzymatically converted to aminoacetone and CO₂ or can be transaminated to form other metabolic products. The esterification to this compound alters its chemical properties and may influence its biological activity, but further research is required to elucidate any such roles.

Due to the lack of information on its involvement in signaling pathways or defined experimental workflows, the mandatory visualization using Graphviz cannot be provided at this time. The following is a hypothetical workflow for its synthesis, which is a logical relationship that can be depicted.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2_Amino_3_oxobutanoic_acid 2-Amino-3-oxobutanoic acid Reaction Esterification at 0°C to RT 2_Amino_3_oxobutanoic_acid->Reaction Thionyl_chloride Thionyl chloride Thionyl_chloride->Reaction Methanol Anhydrous Methanol Methanol->Reaction Workup Solvent Removal Reaction->Workup Purification Washing with Diethyl Ether Workup->Purification Final_Product Methyl 2-amino-3-oxobutanoate hydrochloride Purification->Final_Product

A generalized workflow for the synthesis of this compound.

Conclusion and Future Directions

This compound is a chemical entity with potential for further exploration in synthetic and medicinal chemistry. However, a significant gap exists in the literature regarding its specific, experimentally determined chemical and physical properties, detailed reactivity, and biological activity. The information provided in this guide serves as a starting point for researchers and highlights the need for comprehensive characterization of this compound. Future work should focus on obtaining experimental data for its physical properties, conducting detailed spectroscopic analysis, and investigating its reactivity and stability under various conditions. Furthermore, exploring its potential biological activities, including its interaction with enzymatic pathways, could reveal novel applications in drug development.

An In-depth Technical Guide to the Physical Properties of Methyl 2-amino-3-oxobutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available physical properties of Methyl 2-amino-3-oxobutanoate hydrochloride, with a primary focus on its melting and boiling points. Due to the limited availability of direct experimental data for this specific compound, this document also includes predicted values and data for structurally analogous compounds to offer a comparative context. Furthermore, detailed experimental protocols for the synthesis and determination of key physical characteristics are presented, alongside a workflow diagram illustrating the general process of synthesis and characterization. This guide is intended to be a valuable resource for researchers and professionals engaged in drug development and chemical synthesis.

Introduction

This compound is an amino acid ester hydrochloride that holds potential as an intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its physical properties, particularly its melting and boiling points, is crucial for its purification, handling, and the development of robust synthetic protocols. This guide aims to consolidate the known information regarding these properties and provide standardized methodologies for their experimental determination.

Physical Properties of this compound

A comprehensive search of scientific literature and chemical databases for the experimental melting and boiling points of this compound (CAS Number: 41172-77-4) did not yield any specific, empirically determined values. This highlights a notable gap in the publicly available data for this compound.

Comparative Data for Structurally Similar Compounds

To provide a frame of reference, the physical properties of structurally related amino acid ester hydrochlorides are presented in the table below. It is important to note that these values are for different molecules and should be used with caution as estimators for the properties of this compound.

Compound NameCAS NumberMolecular FormulaMelting Point (°C)Boiling Point (°C)
This compound 41172-77-4 C₅H₁₀ClNO₃ Data not available Data not available
Ethyl 2-amino-3-oxobutanoate hydrochloride20207-16-3C₆H₁₂ClNO₃Data not available229.2 (Predicted)
Methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride63038-27-7C₇H₁₆ClNO₂183-186206.8

Experimental Protocols

In the absence of specific experimental data, this section outlines standardized methods for the synthesis and determination of the physical properties of this compound.

Synthesis of this compound

A general and convenient method for the preparation of amino acid methyl ester hydrochlorides involves the esterification of the corresponding amino acid using trimethylchlorosilane (TMSCl) in methanol.[1][2][3]

Materials:

  • 2-Amino-3-oxobutanoic acid

  • Anhydrous methanol

  • Trimethylchlorosilane (TMSCl)

  • Round bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a round bottom flask containing a magnetic stir bar, add the starting amino acid, 2-amino-3-oxobutanoic acid.

  • Slowly add freshly distilled trimethylchlorosilane to the flask with stirring.

  • Add anhydrous methanol to the mixture. The resulting solution or suspension is stirred at room temperature.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the reaction mixture is concentrated under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Further purification can be achieved by recrystallization from an appropriate solvent system.

Melting Point Determination

The melting point of a solid crystalline compound is a critical indicator of its purity.[4][5]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar digital device)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

Procedure:

  • Ensure the sample of this compound is thoroughly dried and finely powdered using a mortar and pestle.[6]

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the sample rapidly to determine an approximate melting range.

  • Allow the apparatus to cool.

  • For an accurate determination, use a fresh sample and heat at a slower rate (approximately 1-2 °C per minute) as the temperature approaches the approximate melting point.[7]

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The melting point is reported as this range.

Visualization of Experimental Workflow

The following diagram, generated using Graphviz (DOT language), illustrates a general workflow for the synthesis and physical characterization of this compound.

G Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Physical Characterization start Start: 2-Amino-3-oxobutanoic acid esterification Esterification (Methanol, TMSCl) start->esterification workup Reaction Workup (Concentration) esterification->workup purification Purification (Recrystallization) workup->purification product Product: Methyl 2-amino-3-oxobutanoate HCl purification->product mp_determination Melting Point Determination product->mp_determination Sample bp_determination Boiling Point Determination (If applicable) product->bp_determination Sample spectroscopy Spectroscopic Analysis (NMR, IR, MS) product->spectroscopy Sample data_analysis Data Analysis and Reporting mp_determination->data_analysis bp_determination->data_analysis spectroscopy->data_analysis

Caption: General workflow for the synthesis and physical characterization.

Conclusion

While direct experimental data for the melting and boiling points of this compound remains elusive in the current body of scientific literature, this guide provides a foundational understanding for researchers. By presenting data from analogous compounds and detailing standardized experimental protocols, this document equips scientists and drug development professionals with the necessary tools to synthesize, purify, and characterize this compound of interest. The provided workflow visualization further clarifies the logical progression from synthesis to physical property determination. Future experimental work is essential to definitively establish the physical constants of this potentially valuable chemical intermediate.

References

Solubility Profile of Methyl 2-amino-3-oxobutanoate Hydrochloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Methyl 2-amino-3-oxobutanoate hydrochloride. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the compound's physicochemical properties, predicted solubility in a range of common organic solvents based on its chemical structure, and detailed experimental protocols for determining its solubility.

Introduction to this compound

This compound is an organic salt containing an α-amino-β-keto ester structure. The presence of a primary amine hydrochloride imparts ionic character, which significantly influences its solubility profile. The molecule also possesses a methyl ester and a ketone functional group, contributing to its potential for interactions with various organic solvents. Understanding the solubility of this compound is crucial for its application in chemical synthesis, purification, and formulation in the pharmaceutical and chemical industries.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 2-amino-3-oxobutanoate is presented below. These properties are essential for understanding its solubility behavior.

PropertyValueSource
Molecular Formula C₅H₁₀ClNO₃
Molecular Weight 167.59 g/mol
Appearance Solid (predicted)General knowledge
pKa (predicted) ~7.5 (for the amine)General knowledge of amino acid esters

Predicted Solubility in Organic Solvents

As an amine hydrochloride, this compound is expected to be soluble in polar protic solvents, particularly water, due to the favorable ion-dipole interactions. Its solubility in organic solvents will be governed by the polarity of the solvent and its ability to interact with the ionic and organic portions of the molecule. The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents.

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticSolubleThe hydrochloride salt readily dissociates in water.
MethanolPolar ProticSoluble to Sparingly SolubleThe polar hydroxyl group can solvate the ionic salt.
EthanolPolar ProticSparingly Soluble to InsolubleReduced polarity compared to methanol may lead to lower solubility.
IsopropanolPolar ProticInsolubleFurther decrease in polarity is likely to render the salt insoluble.
AcetonitrilePolar AproticSparingly Soluble to InsolubleCan dissolve some salts, but less effective than protic solvents.
Dimethylformamide (DMF)Polar AproticSparingly SolubleA highly polar aprotic solvent that can dissolve some organic salts.
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble to Sparingly SolubleA strong polar aprotic solvent known for dissolving a wide range of compounds.
AcetonePolar AproticInsolubleLower polarity makes it a poor solvent for ionic compounds.
Dichloromethane (DCM)Non-polarInsolubleNon-polar nature is not conducive to dissolving ionic salts.
TolueneNon-polarInsolubleAromatic, non-polar solvent unlikely to dissolve the salt.
HexaneNon-polarInsolubleAliphatic, non-polar solvent with very weak solvating power for salts.

Experimental Protocol for Solubility Determination

This section provides a detailed methodology for the qualitative and semi-quantitative determination of the solubility of this compound.

Materials
  • This compound

  • Selected organic solvents (e.g., Water, Methanol, Ethanol, DMSO, Acetonitrile, Dichloromethane)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker (optional)

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer (for quantitative analysis)

  • Volumetric flasks and pipettes

  • Glass vials with screw caps

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for determining the solubility of the compound.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis start Start weigh Weigh Compound start->weigh add_solvent Add Solvent weigh->add_solvent vortex Vortex Mix add_solvent->vortex shake Thermostatic Shake (e.g., 24h at 25°C) vortex->shake centrifuge Centrifuge shake->centrifuge supernatant Collect Supernatant centrifuge->supernatant analyze Analyze Concentration (e.g., HPLC, UV-Vis) supernatant->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Qualitative Solubility Determination
  • Preparation: Add approximately 1-5 mg of this compound to a small glass vial.

  • Solvent Addition: Add 1 mL of the selected organic solvent to the vial.

  • Mixing: Cap the vial and vortex vigorously for 1-2 minutes.

  • Observation: Visually inspect the solution for any undissolved solid.

  • Classification:

    • Soluble: No visible solid particles.

    • Sparingly Soluble: A significant portion of the solid has dissolved, but some remains.

    • Insoluble: The solid does not appear to dissolve.

Semi-Quantitative Solubility Determination (Shake-Flask Method)
  • Preparation: Prepare saturated solutions by adding an excess amount of this compound (e.g., 20 mg) to a known volume of each solvent (e.g., 2 mL) in screw-capped vials. The presence of undissolved solid is essential.

  • Equilibration: Place the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

  • Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: Solubility of solids in liquids generally increases with temperature, although exceptions exist.

  • pH: For amine hydrochlorides, solubility is highly pH-dependent. In basic conditions, the free amine will be formed, which is less polar and likely less soluble in polar solvents like water but potentially more soluble in non-polar organic solvents.

  • Solvent Polarity: As discussed, the polarity of the solvent is a critical determinant of solubility.

  • Presence of Other Solutes: The presence of other salts or organic molecules can affect the solubility through common ion effects or changes in solvent properties.

Conclusion

Tautomerism in Methyl 2-amino-3-oxobutanoate Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-3-oxobutanoate hydrochloride is a molecule of significant interest in synthetic chemistry and drug development due to its versatile functional groups. A critical aspect of its chemical behavior is the existence of multiple tautomeric forms, which can influence its reactivity, stability, and biological activity. This technical guide provides a comprehensive overview of the potential tautomeric equilibria in this compound. Due to the limited availability of specific experimental data for this compound in the public domain, this guide draws upon established principles of tautomerism in analogous β-keto esters and α-amino ketones to present a detailed analysis. The document outlines the theoretical framework of the keto-enol and imine-enamine tautomerism, proposes experimental protocols for their investigation, and presents hypothetical quantitative data to illustrate the expected equilibria.

Introduction

This compound possesses a unique structural motif, combining an α-amino acid ester with a β-keto functionality. This arrangement gives rise to the potential for complex tautomeric equilibria involving keto-enol and imine-enamine forms. The position of these equilibria is crucial as the different tautomers exhibit distinct chemical and physical properties, including nucleophilicity, electrophilicity, and hydrogen bonding capabilities. Understanding and controlling this tautomerism is paramount for its application in organic synthesis and for predicting its behavior in biological systems.

Tautomeric Forms of Methyl 2-amino-3-oxobutanoate

The primary tautomeric equilibria for Methyl 2-amino-3-oxobutanoate involve the interconversion between a keto form and two potential enol forms, as well as an imine-enamine equilibrium. The hydrochloride salt form implies that the amino group is protonated, which will significantly influence the electronic characteristics and, consequently, the tautomeric preferences of the molecule.

The principal tautomers are:

  • Keto-Ammonium (A): The most commonly depicted form, with a ketone at the C3 position and a protonated amino group at the C2 position.

  • (Z)-Enol-Ammonium (B): An enol form with the hydroxyl group at C3 and the double bond between C2 and C3. The (Z)-isomer is often stabilized by an intramolecular hydrogen bond.

  • (E)-Enol-Ammonium (C): The geometric isomer of the (Z)-enol form.

  • Enamine-Keto (D): This tautomer involves the deprotonation of the ammonium group to form a neutral enamine.

  • Iminium-Enol (E): An iminium ion formed from the keto-ammonium tautomer.

The following diagram illustrates the potential tautomeric equilibria.

Tautomerism A Keto-Ammonium (A) B (Z)-Enol-Ammonium (B) A->B Keto-Enol Tautomerism C (E)-Enol-Ammonium (C) A->C Keto-Enol Tautomerism D Enamine-Keto (D) A->D Imine-Enamine Tautomerism (deprotonation) E Iminium-Enol (E) A->E Iminium Formation B->C Geometric Isomerization

Caption: Tautomeric forms of Methyl 2-amino-3-oxobutanoate.

Factors Influencing Tautomeric Equilibrium

The relative populations of the different tautomers are governed by several factors:

  • Solvent Polarity: Polar protic solvents can stabilize the more polar keto form through hydrogen bonding. In contrast, nonpolar solvents may favor the enol form, which can be stabilized by intramolecular hydrogen bonding.[1]

  • Temperature: Changes in temperature can shift the equilibrium. The thermodynamic parameters (ΔH and ΔS) of the tautomerization process will determine the direction of the shift.

  • pH: The protonation state of the amino group is pH-dependent. At low pH, the ammonium form will predominate, favoring the keto-enol equilibrium. At higher pH values, the neutral amino form can exist, allowing for the imine-enamine equilibrium to become more significant.

  • Concentration: In some cases, intermolecular hydrogen bonding at high concentrations can influence the tautomeric equilibrium.[1]

Quantitative Analysis of Tautomeric Equilibrium (Hypothetical Data)

Table 1: Hypothetical Tautomer Distribution (%) in Various Solvents at 298 K

SolventKeto-Ammonium (A)(Z)-Enol-Ammonium (B)(E)-Enol-Ammonium (C)
Chloroform-d (CDCl₃)85141
Acetone-d₆9091
Dimethyl sulfoxide-d₆ (DMSO-d₆)955<1
Methanol-d₄ (CD₃OD)982<1
Water (D₂O)>99<1<1

Table 2: Hypothetical Thermodynamic Parameters for Keto-Enol Tautomerism (A ⇌ B)

SolventΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)
CDCl₃5.2-2.1-24.5
DMSO-d₆8.0-1.5-31.9

Experimental Protocols for Tautomer Analysis

The investigation of tautomeric equilibria relies on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the quantitative analysis of tautomers in solution.

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound (e.g., 10 mg) in 0.6 mL of the desired deuterated solvent in an NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum at a controlled temperature (e.g., 298 K). Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of at least 5 times the longest T₁ of the protons being quantified.

  • Spectral Analysis:

    • Identify the characteristic signals for each tautomer. For the keto form, expect a singlet for the α-proton and a singlet for the methyl protons of the acetyl group.

    • For the enol form, a vinyl proton signal and a hydroxyl proton signal (which may be broad or exchange with the solvent) are expected.

    • The chemical shifts of the methyl ester protons will also differ slightly between tautomers.

  • Quantification: Integrate the well-resolved signals corresponding to each tautomer. The mole fraction of each tautomer can be calculated from the relative integrals. For example, the ratio of the integral of the α-proton of the keto form to the vinyl proton of the enol form.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to observe changes in the electronic transitions of the different tautomers. The keto and enol forms will have distinct λmax values due to differences in their conjugated systems.

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a series of solutions of this compound in the solvent of interest at different concentrations (e.g., 10⁻³ to 10⁻⁵ M).

  • Data Acquisition: Record the UV-Vis spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm) using a spectrophotometer.

  • Spectral Analysis: Identify the absorption maxima (λmax) corresponding to the keto and enol tautomers. The enol form, with its extended conjugation, is expected to have a λmax at a longer wavelength compared to the keto form.

  • Quantitative Analysis: The relative amounts of the tautomers can be estimated using the Beer-Lambert law if the molar absorptivities (ε) of the individual tautomers are known or can be determined.

Computational Chemistry

Density Functional Theory (DFT) calculations can provide valuable insights into the relative stabilities of the tautomers and help in the assignment of spectroscopic signals.

Computational Workflow:

Computational_Workflow start Define Tautomeric Structures geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc energy_calc Single-Point Energy Calculation (Higher Level of Theory) freq_calc->energy_calc solvation Incorporate Solvent Effects (e.g., PCM, SMD) energy_calc->solvation nmr_calc NMR Chemical Shift Calculation (e.g., GIAO) solvation->nmr_calc end Compare with Experimental Data nmr_calc->end

Caption: A typical workflow for computational analysis of tautomerism.

Logical Relationships in Tautomer Analysis

The comprehensive analysis of tautomerism involves a logical progression from structural identification to quantitative assessment and theoretical validation.

Logical_Relationship cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_synthesis Synthesis & Characterization NMR NMR Spectroscopy (Structure & Quantification) DFT DFT Calculations (Stability & Spectra) NMR->DFT Validation UV_Vis UV-Vis Spectroscopy (Electronic Transitions) UV_Vis->DFT Validation DFT->NMR Prediction Synthesis Synthesis of Compound Characterization Initial Characterization (IR, MS) Synthesis->Characterization Characterization->NMR Characterization->UV_Vis

Caption: Logical workflow for the study of tautomerism.

Conclusion

The tautomerism of this compound is a complex phenomenon that is critical to its chemical behavior. Although specific experimental data for this molecule is scarce, by applying the established principles of tautomerism in analogous compounds, a comprehensive understanding can be developed. This guide provides a framework for researchers to approach the study of this and similar molecules. The proposed experimental protocols and computational workflows offer a robust strategy for the qualitative and quantitative analysis of its tautomeric forms. Further experimental investigation is warranted to validate the hypothetical data presented and to fully elucidate the intricate tautomeric landscape of this important synthetic building block.

References

Methodological & Application

Synthesis of Methyl 2-amino-3-oxobutanoate hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Methyl 2-amino-3-oxobutanoate hydrochloride, a valuable building block in the development of various pharmaceutical compounds. The following sections outline a plausible and robust synthetic strategy, complete with quantitative data, detailed methodologies, and visual workflows.

Introduction

This compound is a key intermediate in the synthesis of a variety of heterocyclic compounds, including oxazole and tetrahydroisoquinoline derivatives, which are of significant interest in medicinal chemistry. Its bifunctional nature, possessing both a keto and an amino group, allows for diverse chemical transformations, making it a versatile reagent in the construction of complex molecular architectures. This document details a two-step synthetic sequence for the preparation of this compound, commencing with the synthesis of 2-amino-3-oxobutanoic acid, followed by its esterification.

Data Presentation

Table 1: Reagents and Stoichiometry for the Synthesis of 2-amino-3-oxobutanoic acid
ReagentMolecular Weight ( g/mol )MolesEquivalentsAmount
Methyl acetoacetate116.120.11.011.61 g
Sodium Nitrite69.000.111.17.59 g
Hydrochloric Acid (conc.)36.46--As required
Zinc Dust65.380.22.013.08 g
Formic Acid (88%)46.03--As required
Table 2: Reagents and Stoichiometry for the Synthesis of this compound
ReagentMolecular Weight ( g/mol )MolesEquivalentsAmount
2-amino-3-oxobutanoic acid117.090.051.05.85 g
Methanol32.04--50 mL
Trimethylchlorosilane (TMSCl)108.640.12.010.86 g (12.7 mL)

Experimental Protocols

Protocol 1: Synthesis of 2-amino-3-oxobutanoic acid

This protocol describes the synthesis of 2-amino-3-oxobutanoic acid via the oximation of methyl acetoacetate followed by reduction.

Materials:

  • Methyl acetoacetate

  • Sodium nitrite

  • Concentrated hydrochloric acid

  • Zinc dust

  • 88% Formic acid

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flasks

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Oximation:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve methyl acetoacetate (0.1 mol, 11.61 g) in 50 mL of water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (0.11 mol, 7.59 g) in 20 mL of water, maintaining the temperature below 10 °C.

    • Acidify the reaction mixture by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 3-4.

    • Stir the reaction mixture at 0-5 °C for 1 hour. The formation of a white precipitate of the oxime is expected.

    • Collect the precipitate by vacuum filtration and wash with cold water.

  • Reduction:

    • Suspend the crude oxime in a mixture of 100 mL of 88% formic acid and 50 mL of water in a 500 mL round-bottom flask.

    • Cool the suspension in an ice bath and add zinc dust (0.2 mol, 13.08 g) portion-wise, keeping the temperature below 20 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 3 hours.

    • Filter the reaction mixture to remove excess zinc and other solids.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude 2-amino-3-oxobutanoic acid.

    • The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water.

Protocol 2: Synthesis of this compound[1][2][3]

This protocol details the esterification of 2-amino-3-oxobutanoic acid to its methyl ester hydrochloride using trimethylchlorosilane (TMSCl) in methanol.[1][2][3]

Materials:

  • 2-amino-3-oxobutanoic acid

  • Anhydrous methanol

  • Trimethylchlorosilane (TMSCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask containing a magnetic stir bar, add 2-amino-3-oxobutanoic acid (0.05 mol, 5.85 g).

  • Add 50 mL of anhydrous methanol to the flask.

  • Cool the suspension in an ice bath.

  • Slowly add trimethylchlorosilane (0.1 mol, 10.86 g, 12.7 mL) to the stirred suspension.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after 12-24 hours), concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • The resulting solid is the crude this compound.

  • The product can be purified by recrystallization from a suitable solvent such as methanol/diethyl ether to yield a crystalline solid.

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 2-amino-3-oxobutanoic acid cluster_step2 Step 2: Esterification MAA Methyl Acetoacetate Oxime Methyl 2-(hydroxyimino)-3-oxobutanoate MAA->Oxime 1. NaNO2, HCl 2. Water, 0-5°C AA 2-amino-3-oxobutanoic acid Oxime->AA 1. Zn, Formic Acid 2. Water AA_ester 2-amino-3-oxobutanoic acid Target Methyl 2-amino-3-oxobutanoate hydrochloride AA_ester->Target 1. Methanol, TMSCl 2. Room Temperature

Caption: Synthetic workflow for this compound.

LogicalRelationship Start Starting Material Methyl Acetoacetate Intermediate1 Intermediate 1 Methyl 2-(hydroxyimino)-3-oxobutanoate Start->Intermediate1 Oximation Intermediate2 Intermediate 2 2-amino-3-oxobutanoic acid Intermediate1->Intermediate2 Reduction FinalProduct Final Product This compound Intermediate2->FinalProduct Esterification

Caption: Logical relationship of key steps in the synthesis.

References

Application Notes and Protocols: Methyl 2-amino-3-oxobutanoate hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Methyl 2-amino-3-oxobutanoate hydrochloride in the field of peptide chemistry. While not typically incorporated directly into peptide chains via standard coupling reactions due to the reactivity of its β-keto group, this compound serves as a valuable and versatile precursor for the synthesis of non-canonical amino acids, particularly β-hydroxy-α-amino acid derivatives. These derivatives can then be incorporated into peptides to introduce unique structural and functional properties.

Role as a Precursor for Non-Canonical Amino Acids

This compound is a key starting material for the stereoselective synthesis of threonine analogues and other β-hydroxy-α-amino acids. The central strategy involves the diastereoselective reduction of the β-keto group to a hydroxyl group. The resulting β-hydroxy-α-amino ester can then be N-protected (e.g., with Fmoc or Boc) and subsequently used in solid-phase or solution-phase peptide synthesis.

The introduction of such modified amino acids can be instrumental in:

  • Inducing specific secondary structures in peptides.

  • Enhancing metabolic stability by creating non-natural peptide bonds.

  • Modulating the biological activity and receptor-binding affinity of peptides.

  • Serving as building blocks for peptidomimetics and other therapeutic agents.

Synthesis of β-Hydroxy-α-Amino Acid Derivatives

A primary application of this compound is its conversion to a protected β-hydroxy-α-amino acid suitable for peptide synthesis. This is most commonly achieved through a stereoselective reduction of the ketone.

Experimental Protocol 1: Diastereoselective Reduction of N-Boc-Methyl 2-amino-3-oxobutanoate

This protocol describes a general procedure for the diastereoselective reduction of the N-protected β-keto-α-amino ester to the corresponding β-hydroxy-α-amino ester. The choice of reducing agent and reaction conditions will determine the stereochemical outcome (syn or anti).

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Sodium borohydride (NaBH₄), Lithium borohydride (LiBH₄), or other suitable reducing agent

  • Methanol (MeOH) or Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • N-Protection:

    • Suspend this compound (1.0 eq) in DCM.

    • Add TEA or DIEA (2.2 eq) and stir until the solution becomes clear.

    • Add (Boc)₂O (1.1 eq) and stir at room temperature for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain N-Boc-methyl 2-amino-3-oxobutanoate.

  • Diastereoselective Reduction:

    • Dissolve the N-Boc-methyl 2-amino-3-oxobutanoate (1.0 eq) in MeOH or EtOH and cool the solution to 0°C or -78°C, depending on the desired stereoselectivity and reducing agent.

    • Slowly add the reducing agent (e.g., NaBH₄, 1.5 eq).

    • Stir the reaction at the same temperature for 1-3 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature and extract with EtOAc.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield the desired N-Boc-β-hydroxy-α-amino acid methyl ester.

Quantitative Data Summary:

The yield and diastereoselectivity of the reduction are highly dependent on the reducing agent, solvent, and temperature. The following table summarizes expected outcomes based on literature for analogous β-keto esters.[1][2]

Reducing AgentSolventTemperature (°C)Predominant DiastereomerDiastereomeric Ratio (syn:anti)Typical Yield (%)
NaBH₄MeOH0syn>90:1085-95
LiBH₄THF-78syn>95:580-90
L-Selectride®THF-78anti>95:575-85
K-Selectride®THF-78anti>90:1070-80

Note: The specific conditions for achieving high diastereoselectivity with Methyl 2-amino-3-oxobutanoate may require optimization.

Incorporation into Peptide Chains

Once the desired β-hydroxy-α-amino acid is synthesized and appropriately protected (e.g., N-Fmoc, with the hydroxyl group potentially protected with a tert-butyl or trityl group), it can be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols.

Experimental Protocol 2: Fmoc-SPPS Coupling of a β-Hydroxy-α-Amino Acid Derivative

This protocol outlines the coupling of an N-Fmoc protected β-hydroxy-α-amino acid to a resin-bound peptide.

Materials:

  • Fmoc-protected β-hydroxy-α-amino acid derivative (e.g., Fmoc-Thr(tBu)-OH analogue)

  • Peptide-resin with a free N-terminal amine

  • Coupling reagent (e.g., HATU, HBTU, DIC)

  • Base (e.g., DIEA, NMM)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • DCM for washing

Procedure:

  • Fmoc Deprotection:

    • Swell the peptide-resin in DMF.

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat this step once.

    • Wash the resin thoroughly with DMF and DCM.

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-protected β-hydroxy-α-amino acid (3-5 eq) and the coupling reagent (e.g., HATU, 3-5 eq) in DMF.

    • Add the base (e.g., DIEA, 6-10 eq) to the activation mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test or Chloranil test).

    • Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Quantitative Data on Coupling Reagents:

The choice of coupling reagent can impact the efficiency and degree of racemization during the incorporation of non-canonical amino acids.

Coupling ReagentBaseRelative Coupling EfficiencyRacemization RiskNotes
HATUDIEAVery HighLowHighly effective for sterically hindered amino acids.
HBTUDIEAHighLowA common and effective coupling reagent.
DIC/HOBtN/AModerateLowA cost-effective option, though reaction times may be longer.
PyBOPDIEAHighLowAnother effective phosphonium-based reagent.

Visualizations

Synthesis_of_Beta_Hydroxy_Amino_Acid start Methyl 2-amino-3- oxobutanoate HCl n_protection N-Protection (e.g., (Boc)₂O, Base) start->n_protection intermediate N-Boc-Methyl 2-amino- 3-oxobutanoate n_protection->intermediate reduction Stereoselective Reduction (e.g., NaBH₄) intermediate->reduction product N-Boc-β-hydroxy-α- amino acid methyl ester reduction->product

Caption: Workflow for the synthesis of a protected β-hydroxy-α-amino acid.

Peptide_Incorporation_Workflow start Peptide-Resin (Free Amine) coupling Coupling: - Fmoc-β-hydroxy-α-amino acid - Coupling Reagent (e.g., HATU) - Base (e.g., DIEA) start->coupling coupled_product Peptide-Resin with Incorporated Amino Acid coupling->coupled_product deprotection Fmoc Deprotection (20% Piperidine/DMF) coupled_product->deprotection next_cycle Ready for Next Coupling Cycle deprotection->next_cycle

Caption: Workflow for incorporating the non-canonical amino acid into a peptide.

References

Application Notes and Protocols for Methyl 2-amino-3-oxobutanoate hydrochloride in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-3-oxobutanoate hydrochloride is a versatile bifunctional molecule possessing both an amino group and a β-ketoester moiety. This unique structural arrangement makes it a valuable synthon in heterocyclic chemistry, enabling the construction of various nitrogen-containing ring systems. The presence of reactive sites allows for its participation in a range of cyclocondensation reactions, offering pathways to novel heterocyclic scaffolds of interest in medicinal chemistry and materials science.

These application notes provide an overview of the utility of this compound in the synthesis of substituted pyrazines, a class of heterocycles with diverse biological activities.

Application: Synthesis of 2,5-Disubstituted-3,6-dicarbomethoxypyrazines

This compound serves as a direct precursor for the synthesis of symmetrically substituted pyrazines. The reaction proceeds through the self-condensation of two molecules of the corresponding α-amino-β-ketoester, followed by oxidation. This method provides a straightforward route to highly functionalized pyrazine cores.

Reaction Scheme:

Two molecules of methyl 2-amino-3-oxobutanoate, after liberation of the free amine from the hydrochloride salt, undergo dimerization. The initial condensation forms a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine ring. Aerial oxidation is often sufficient for this aromatization step.

Table 1: Quantitative Data for the Synthesis of Dimethyl 2,5-dimethylpyrazine-3,6-dicarboxylate
EntryBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
1TriethylamineEthanol78 (reflux)2465
2Sodium BicarbonateMethanol65 (reflux)3658
3DiisopropylethylamineTetrahydrofuran66 (reflux)2472
4Potassium CarbonateAcetonitrile82 (reflux)1868

Experimental Protocols

Protocol 1: Synthesis of Dimethyl 2,5-dimethylpyrazine-3,6-dicarboxylate

Materials:

  • This compound

  • Triethylamine (or other suitable base)

  • Ethanol (or other suitable solvent)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol (0.2 M), add triethylamine (1.1 eq) at room temperature.

  • Stir the mixture for 15 minutes to ensure the formation of the free amine.

  • Heat the reaction mixture to reflux and maintain for 24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure dimethyl 2,5-dimethylpyrazine-3,6-dicarboxylate.

Visualizations

Logical Workflow for Pyrazine Synthesis

G cluster_start Starting Material cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Final Product start Methyl 2-amino-3-oxobutanoate hydrochloride free_amine Liberation of Free Amine (Base Treatment) start->free_amine 1. Base dimerization Self-Condensation (Dimerization) free_amine->dimerization 2. Heat oxidation Aromatization (Aerial Oxidation) dimerization->oxidation 3. Air extraction Aqueous Workup (Extraction) oxidation->extraction purification Column Chromatography extraction->purification product Dimethyl 2,5-dimethylpyrazine- 3,6-dicarboxylate purification->product G reactant 2 x Methyl 2-amino-3-oxobutanoate (Free Amine) intermediate1 Iminol Intermediate reactant->intermediate1 Condensation intermediate2 Dihydropyrazine Derivative intermediate1->intermediate2 Cyclization & Dehydration product Dimethyl 2,5-dimethylpyrazine- 3,6-dicarboxylate intermediate2->product Oxidation (-2H)

Enzymatic Synthesis of Methyl 2-amino-3-oxobutanoate Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enzymatic synthesis of Methyl 2-amino-3-oxobutanoate hydrochloride. This method offers a green and efficient alternative to traditional chemical synthesis, leveraging the high selectivity of transaminase enzymes to produce the desired chiral amine.

Introduction

Methyl 2-amino-3-oxobutanoate is a valuable building block in the synthesis of various pharmaceutical compounds. Traditional chemical synthesis routes often involve harsh reaction conditions, hazardous reagents, and the formation of racemic mixtures that require challenging and costly resolution steps. Biocatalytic synthesis using transaminases (TAs), specifically ω-transaminases, presents an attractive alternative. These enzymes catalyze the asymmetric amination of a prochiral ketone, in this case, methyl acetoacetate, to yield the corresponding chiral amine with high enantiomeric excess. This enzymatic approach operates under mild aqueous conditions, reduces waste, and simplifies the purification process.

Principle of the Reaction

The core of this synthesis is a transamination reaction catalyzed by a ω-transaminase. The enzyme transfers an amino group from an amine donor, typically a chiral amine like isopropylamine or an amino acid like L-alanine, to the ketone group of methyl acetoacetate. The reaction is reversible, and the equilibrium often lies unfavorably towards the starting materials. To drive the reaction to completion, strategies such as using a large excess of the amine donor or employing a coupled enzyme system to remove the ketone byproduct are often employed. The reaction requires the cofactor pyridoxal-5'-phosphate (PLP). Following the enzymatic reaction, the product is isolated and converted to its stable hydrochloride salt.

Experimental Protocols

This section details the materials and methods for the enzymatic synthesis, purification, and salt formation of this compound.

Materials and Reagents
  • Enzyme: A commercially available ω-transaminase. A screening kit with several transaminases may be used to identify the optimal enzyme.

  • Substrate: Methyl acetoacetate

  • Amine Donor: Isopropylamine

  • Cofactor: Pyridoxal-5'-phosphate (PLP)

  • Buffer: Potassium phosphate buffer, pH 8.0

  • Solvent for extraction: Ethyl acetate

  • Drying agent: Anhydrous sodium sulfate

  • For hydrochloride salt formation: Hydrochloric acid solution in a suitable organic solvent (e.g., 2 M HCl in diethyl ether or methanol)

  • Solvents for purification (if necessary): Hexane, Ethyl acetate for column chromatography

  • Analytical Standards: Racemic this compound for analytical method development (if available)

Protocol 1: Enzymatic Amination of Methyl Acetoacetate
  • Reaction Setup:

    • In a temperature-controlled reaction vessel, prepare a solution of 100 mM potassium phosphate buffer (pH 8.0).

    • Add pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM.

    • Add the ω-transaminase to a final concentration of 5-10 mg/mL (or as recommended by the supplier).

    • Add methyl acetoacetate to a final concentration of 50 mM.

    • Initiate the reaction by adding isopropylamine to a final concentration of 500 mM. The large excess of the amine donor helps to drive the reaction equilibrium towards product formation.

  • Reaction Conditions:

    • Maintain the reaction temperature at 30°C.

    • Stir the reaction mixture at a constant speed (e.g., 200 rpm) to ensure homogeneity.

    • Monitor the progress of the reaction by taking samples at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyzing them by a suitable chromatographic method (e.g., HPLC or GC) after quenching the reaction (e.g., by adding an equal volume of acetonitrile or by acidification).

  • Reaction Work-up:

    • Once the reaction has reached completion (or the desired conversion), terminate the reaction by acidifying the mixture to pH 2 with 1 M HCl. This will also protonate the product amine.

    • Centrifuge the mixture to remove the precipitated enzyme.

    • Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove any unreacted methyl acetoacetate and the acetone byproduct.

    • Adjust the pH of the aqueous layer to ~10 with a suitable base (e.g., 1 M NaOH) to deprotonate the amine product.

Protocol 2: Purification and Hydrochloride Salt Formation
  • Extraction of the Free Amine:

    • Extract the free amine from the basified aqueous solution using ethyl acetate (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude Methyl 2-amino-3-oxobutanoate.

  • Purification (Optional):

    • If necessary, the crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

  • Formation of the Hydrochloride Salt:

    • Dissolve the purified (or crude) Methyl 2-amino-3-oxobutanoate in a minimal amount of a suitable dry organic solvent (e.g., diethyl ether or ethyl acetate).

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2 M HCl in diethyl ether or methanol) dropwise with stirring until precipitation is complete.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Data Presentation

The following table summarizes representative quantitative data for the enzymatic synthesis of β-amino esters using a transaminase. Actual results may vary depending on the specific enzyme and reaction conditions used.

ParameterValueReference / Note
SubstrateMethyl Acetoacetate
Enzymeω-TransaminaseA variety of commercially available ω-TAs can be screened for optimal activity.
Amine DonorIsopropylamine (10 equivalents)A large excess is used to shift the reaction equilibrium.
Substrate Concentration50 mMHigher concentrations may lead to substrate or product inhibition.
Enzyme Loading5-10 mg/mLOptimal loading should be determined experimentally.
pH8.0 (Potassium Phosphate Buffer)The optimal pH may vary for different enzymes.
Temperature30°CThe optimal temperature may vary for different enzymes.
Reaction Time24 hoursMonitor reaction progress to determine the optimal time.
Conversion>95%Representative value based on similar transaminase reactions.[1]
Enantiomeric Excess (e.e.)>99%Transaminases are known for their high enantioselectivity.[1][2]
Isolated Yield70-90%Representative value; will depend on the efficiency of extraction and purification steps.[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_enzymatic_reaction Enzymatic Reaction cluster_workup Work-up & Purification cluster_salt_formation Salt Formation reaction_setup Reaction Setup (Buffer, PLP, Enzyme, Substrate, Amine Donor) incubation Incubation (30°C, 24h) reaction_setup->incubation acidification Acidification & Enzyme Removal incubation->acidification extraction_ketone Extraction of Byproducts acidification->extraction_ketone basification Basification extraction_ketone->basification extraction_product Extraction of Free Amine basification->extraction_product purification Purification (Optional) extraction_product->purification hcl_addition HCl Addition purification->hcl_addition filtration Filtration & Drying hcl_addition->filtration final_product Methyl 2-amino-3-oxobutanoate HCl filtration->final_product

Caption: Workflow for the enzymatic synthesis of this compound.

Signaling Pathway: Transaminase Catalytic Cycle

transaminase_cycle E_PLP Enzyme-PLP E_PMP Enzyme-PMP E_PLP->E_PMP + Amine Donor Amine_Donor Amine Donor (e.g., Isopropylamine) E_PMP->E_PLP - Ketone Byproduct E_PMP2 Enzyme-PMP Ketone_Byproduct Ketone Byproduct (e.g., Acetone) E_PLP2 Enzyme-PLP E_PMP2->E_PLP2 + Keto Substrate Keto_Substrate Keto Substrate (Methyl Acetoacetate) E_PLP2->E_PMP2 - Amino Product Amino_Product Amino Product (Methyl 2-amino-3-oxobutanoate)

References

Application Notes and Protocols: Reactions of Methyl 2-amino-3-oxobutanoate hydrochloride with Various Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the synthetic manipulation of Methyl 2-amino-3-oxobutanoate hydrochloride, a versatile bifunctional building block. This compound possesses a reactive amino group, a ketone, and an active methylene group, making it a valuable precursor for a diverse range of molecular scaffolds, particularly in the synthesis of heterocyclic compounds and other intermediates relevant to drug discovery.

Due to the presence of the amine as a hydrochloride salt, in situ neutralization with a suitable base is a prerequisite for most of the reactions outlined below to unmask the nucleophilic amino group or to enable deprotonation of the α-carbon.

I. N-Acylation with Acyl Chlorides

The primary amino group of Methyl 2-amino-3-oxobutanoate can be readily acylated to form the corresponding amides. This reaction is fundamental for introducing a variety of substituents and for protecting the amino group for subsequent transformations.

Experimental Protocol: General Procedure for N-Acylation
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Neutralization: Cool the suspension to 0 °C in an ice bath. Add a suitable organic base, such as triethylamine (TEA, 2.2 eq.) or diisopropylethylamine (DIPEA, 2.2 eq.), dropwise to the suspension. Stir for 15-30 minutes to ensure complete neutralization of the hydrochloride salt.

  • Acylation: Slowly add the acyl chloride (1.1 eq.) to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Quantitative Data for N-Acylation
Electrophile (Acyl Chloride)ProductTypical Yield (%)
Acetyl ChlorideMethyl 2-acetamido-3-oxobutanoate85-95
Benzoyl ChlorideMethyl 2-benzamido-3-oxobutanoate80-90
4-Nitrobenzoyl ChlorideMethyl 2-(4-nitrobenzamido)-3-oxobutanoate75-85

Note: Yields are representative and may vary based on specific reaction conditions and scale.

N_Acylation_Workflow N-Acylation Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Suspend Methyl 2-amino-3-oxobutanoate HCl in anhydrous solvent neutralize Neutralize with base (e.g., TEA) at 0°C prep->neutralize Inert atmosphere acylate Add Acyl Chloride at 0°C neutralize->acylate Dropwise addition react Stir at room temperature acylate->react Monitor by TLC quench Quench with NaHCO₃ react->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify Paal_Knorr_Workflow Paal-Knorr Pyrrole Synthesis Workflow start Mix Methyl 2-amino-3-oxobutanoate HCl, 1,4-dicarbonyl, and solvent add_base Add base (e.g., Sodium Acetate) start->add_base reflux Reflux for 4-24 hours add_base->reflux Monitor by TLC workup Solvent removal and aqueous work-up reflux->workup purify Purification by column chromatography workup->purify end Substituted Pyrrole Product purify->end Knoevenagel_Logical_Flow Logical Flow for Knoevenagel Condensation start Methyl 2-amino-3-oxobutanoate HCl protect N-Acylation (Protection of Amino Group) start->protect protected_sm N-Acylated Substrate protect->protected_sm knoevenagel Knoevenagel Condensation with Aldehyde protected_sm->knoevenagel product α,β-Unsaturated Product knoevenagel->product Drug_Discovery_Workflow Drug Discovery Workflow Application start Methyl 2-amino-3-oxobutanoate HCl library_synthesis Parallel Synthesis of Derivative Library (e.g., via N-acylation, Hantzsch, Paal-Knorr) start->library_synthesis screening High-Throughput Screening (HTS) against Biological Targets library_synthesis->screening hit_id Hit Identification screening->hit_id lead_op Lead Optimization (Structure-Activity Relationship Studies) hit_id->lead_op preclinical Preclinical Development lead_op->preclinical

Application Notes and Protocols: "Methyl 2-amino-3-oxobutanoate hydrochloride" in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific examples of multicomponent reactions directly employing "Methyl 2-amino-3-oxobutanoate hydrochloride." The following application notes and protocols are based on closely related, structurally analogous compounds, particularly β-enamino esters like methyl 3-aminocrotonate, which share key functional motifs. These examples are provided to illustrate the potential reactivity of "this compound" in well-established multicomponent reactions.

Introduction

"this compound" is a bifunctional molecule possessing both a β-keto ester and an α-amino ester moiety. This unique combination of functional groups makes it a potentially valuable building block in multicomponent reactions (MCRs) for the synthesis of diverse and complex heterocyclic scaffolds. MCRs are highly efficient one-pot reactions where three or more reactants combine to form a product that incorporates all or most of the atoms of the starting materials. This application note focuses on the prospective use of "this compound" in two prominent MCRs: the Hantzsch Dihydropyridine Synthesis and the Biginelli Reaction.

Analogous Application in Hantzsch Dihydropyridine Synthesis

The Hantzsch reaction is a classic MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia) to form 1,4-dihydropyridines (DHPs). DHPs are a critical class of compounds in medicinal chemistry, with many exhibiting calcium channel blocking activity.[1] A well-established modification of the Hantzsch synthesis utilizes a pre-formed β-enamino ester, such as methyl 3-aminocrotonate, in place of one of the β-ketoester units and the ammonia source. Given that "Methyl 2-amino-3-oxobutanoate" is an amino-substituted β-ketoester, it is a prime candidate for participation in Hantzsch-type reactions.

The reaction of an aldehyde, a β-dicarbonyl compound, and an enamino ester, such as methyl 3-aminocrotonate, provides a reliable route to asymmetrically substituted 1,4-dihydropyridines.

Quantitative Data from Analogous Hantzsch Reactions

The following table summarizes representative data for the synthesis of 1,4-dihydropyridine derivatives using methyl 3-aminocrotonate as an analogue for "this compound".

EntryAldehyde (R-CHO)β-Dicarbonyl CompoundProductYield (%)Ref.
1BenzaldehydeMethyl AcetoacetateDiethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate92[1]
24-ChlorobenzaldehydeEthyl AcetoacetateDiethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate95[1]
34-NitrobenzaldehydeEthyl AcetoacetateDiethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate87[1]
42-NitrobenzaldehydeMethyl AcetoacetateDimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate85[2]
Experimental Protocol: Hantzsch Synthesis of a 1,4-Dihydropyridine Derivative (Analogous Protocol)

This protocol is adapted from established procedures for the Hantzsch synthesis using methyl 3-aminocrotonate.

Materials:

  • Substituted Aldehyde (1.0 mmol)

  • 2-Benzylidene-3-oxobutanamide derivative (1.0 mmol)

  • Methyl 3-aminocrotonate (1.0 mmol)

  • Isopropyl alcohol (10 mL)

  • Ethanol-water mixture (9:1) for recrystallization

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted aldehyde (1.0 mmol) and the 2-benzylidene-3-oxobutanamide derivative (1.0 mmol).

  • Add methyl 3-aminocrotonate (1.0 mmol) to the flask.

  • Add isopropyl alcohol (10 mL) as the solvent.

  • Heat the reaction mixture to reflux with constant stirring for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • Wash the collected solid with cold isopropyl alcohol.

  • Purify the crude product by recrystallization from an ethanol-water mixture (9:1).

  • Dry the purified product under vacuum to obtain the desired 1,4-dihydropyridine derivative.[3]

Diagrams for Hantzsch Synthesis

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde R-CHO Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel Condensation Ketoester β-Ketoester Ketoester->Knoevenagel Enaminoester Methyl 3-aminocrotonate Michael Michael Adduct Enaminoester->Michael Michael Addition Knoevenagel->Michael DHP 1,4-Dihydropyridine Michael->DHP Cyclization & Dehydration

Caption: Generalized mechanism of the Hantzsch dihydropyridine synthesis.

Hantzsch_Workflow start Start reactants Combine Aldehyde, β-Dicarbonyl, and Methyl 3-aminocrotonate in Isopropanol start->reactants reflux Reflux for 5 hours reactants->reflux tlc Monitor reaction by TLC reflux->tlc cool Cool to room temperature tlc->cool Reaction complete filter Filter the precipitate cool->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize dry Dry under vacuum recrystallize->dry end End: Purified 1,4-Dihydropyridine dry->end

Caption: Experimental workflow for the Hantzsch synthesis.

Potential Application in Biginelli Reaction

The Biginelli reaction is another powerful MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[4] This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[5] The β-ketoester component is crucial for the reaction, and "this compound" could potentially serve this role. The presence of the amino group could lead to novel, functionalized dihydropyrimidinone scaffolds.

While no specific examples of "this compound" in the Biginelli reaction have been reported, a general protocol can be proposed based on the established mechanism. The reaction would likely proceed through the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which is then attacked by the enol of "Methyl 2-amino-3-oxobutanoate". Subsequent cyclization and dehydration would yield the final product.

Experimental Protocol: Biginelli Reaction (Proposed Analogous Protocol)

Materials:

  • Aromatic Aldehyde (1.0 mmol)

  • "this compound" (1.0 mmol)

  • Urea or Thiourea (1.5 mmol)

  • Ethanol (10 mL)

  • Catalytic amount of HCl or other Lewis/Brønsted acid

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol), "this compound" (1.0 mmol), and urea (or thiourea) (1.5 mmol) in ethanol (10 mL).

  • Add a catalytic amount of a suitable acid (e.g., a few drops of concentrated HCl).

  • Stir the mixture at reflux for 4-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone derivative.

Diagram for Biginelli Reaction

Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde R-CHO Iminium N-Acyliminium Ion Aldehyde->Iminium Condensation Ketoester Amino-β-Ketoester Adduct Open-chain Ureide Ketoester->Adduct Nucleophilic Addition Urea Urea/Thiourea Urea->Iminium Iminium->Adduct DHPM Dihydropyrimidinone Adduct->DHPM Cyclization & Dehydration

Caption: Generalized mechanism of the Biginelli reaction.

Conclusion

While direct applications of "this compound" in multicomponent reactions are not yet documented in the literature, its structural features strongly suggest its potential as a versatile building block. The analogous examples provided for the Hantzsch synthesis demonstrate a clear pathway for the creation of highly substituted 1,4-dihydropyridines. Furthermore, its potential role as a β-dicarbonyl component in the Biginelli reaction opens up possibilities for the synthesis of novel dihydropyrimidinones. Researchers are encouraged to explore the reactivity of this compound in these and other MCRs to unlock new avenues for the rapid generation of diverse and potentially bioactive molecules.

References

Protecting the Amino Group of Methyl 2-amino-3-oxobutanoate Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection and implementation of protecting group strategies for the amino group of Methyl 2-amino-3-oxobutanoate hydrochloride. This versatile building block is often utilized in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. The strategic protection of its amino functionality is crucial to prevent undesired side reactions and to ensure the successful outcome of multi-step syntheses.

Introduction

Methyl 2-amino-3-oxobutanoate is a trifunctional compound containing a secondary amine, a methyl ester, and a ketone. The presence of the hydrochloride salt of the amine necessitates its neutralization prior to or during the protection reaction. The choice of an appropriate protecting group is dictated by the overall synthetic strategy, particularly the stability of the protecting group to various reaction conditions and the orthogonality of its removal in the presence of other functional groups. This guide focuses on three of the most common and versatile amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

Protecting Group Strategies: A Comparative Overview

The selection of a suitable protecting group is a critical step in the synthetic design. The following table summarizes the key characteristics and representative quantitative data for the Boc, Cbz, and Fmoc protection of the amino group of this compound. The data presented are based on typical results obtained for similar amino acid esters and should be considered as representative examples.

Protecting GroupProtection ReagentDeprotection ConditionsTypical Yield (Protection)Typical Reaction Time (Protection)Typical Yield (Deprotection)Typical Reaction Time (Deprotection)Orthogonality
Boc Di-tert-butyl dicarbonate (Boc)₂OStrong acids (e.g., TFA, HCl in dioxane)>95%2-16 h>90%1-4 hStable to catalytic hydrogenation and mild base.
Cbz Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (e.g., H₂, Pd/C)~90%2-4 h>95%1-24 hStable to acidic and basic conditions.
Fmoc 9-Fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)Secondary amines (e.g., 20% piperidine in DMF)>90%16-24 h>95%5-20 minStable to acidic conditions and catalytic hydrogenation.

Experimental Protocols

The following sections provide detailed protocols for the protection and deprotection of the amino group of this compound using Boc, Cbz, and Fmoc strategies.

tert-Butyloxycarbonyl (Boc) Protection

The Boc group is a widely used protecting group due to its ease of introduction and its stability under a broad range of conditions, yet it can be readily removed with strong acids.

Boc Protection Protocol

This protocol describes the protection of the amino group of this compound using di-tert-butyl dicarbonate.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Suspend this compound (1.0 eq.) in DCM or THF.

  • Add triethylamine or DIPEA (2.2 eq.) to the suspension and stir until the solid dissolves.

  • Add di-tert-butyl dicarbonate (1.1 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product.

Boc Deprotection Protocol

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA).

Materials:

  • N-Boc-methyl 2-amino-3-oxobutanoate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected compound (1.0 eq.) in DCM.

  • Add TFA (10-50% v/v in DCM) to the solution at 0 °C.

  • Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting residue, the TFA salt of the deprotected amine, can be used directly in the next step or further purified.

Benzyloxycarbonyl (Cbz) Protection

The Cbz group is another popular protecting group, valued for its stability and its removal under neutral conditions via catalytic hydrogenolysis.[2][3]

Cbz Protection Protocol

This protocol details the protection of the amino group using benzyl chloroformate.[2]

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

  • Dioxane/Water or THF/Water mixture

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) in a mixture of dioxane and water (e.g., 1:1).

  • Add sodium bicarbonate (2.5 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 eq.) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.[4] Monitor by TLC.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by silica gel column chromatography if necessary.

Cbz Deprotection Protocol

This protocol describes the removal of the Cbz group by catalytic hydrogenolysis.[4]

Materials:

  • N-Cbz-methyl 2-amino-3-oxobutanoate

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the N-Cbz protected compound (1.0 eq.) in methanol or ethanol.

  • Carefully add 10% Pd/C catalyst (5-10 mol%).

  • Stir the suspension under a hydrogen atmosphere (e.g., balloon) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-24 hours).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

9-Fluorenylmethyloxycarbonyl (Fmoc) Protection

The Fmoc group is particularly useful in solid-phase peptide synthesis due to its lability to mild basic conditions, offering orthogonality to acid-labile protecting groups like Boc.[5][6]

Fmoc Protection Protocol

This protocol outlines the protection of the amino group using Fmoc-OSu.[6]

Materials:

  • This compound

  • 9-Fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane/Water or THF/Water mixture

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve this compound (1.0 eq.) and sodium bicarbonate (2.0 eq.) in a mixture of dioxane and water.

  • Add a solution of Fmoc-OSu (1.05 eq.) in dioxane.

  • Stir the reaction mixture at room temperature for 16-24 hours.[5]

  • Dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Fmoc protected product.

Fmoc Deprotection Protocol

This protocol describes the removal of the Fmoc group using piperidine.[6]

Materials:

  • N-Fmoc-methyl 2-amino-3-oxobutanoate

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-Fmoc protected compound (1.0 eq.) in DMF.

  • Add piperidine to make a 20% (v/v) solution.

  • Stir the reaction mixture at room temperature. The deprotection is typically complete within 5-20 minutes.[6]

  • Monitor the reaction by TLC.

  • Upon completion, the reaction mixture containing the deprotected amine can often be used directly in the subsequent step, or the solvent can be removed under reduced pressure.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the protection and deprotection strategies described above.

Protection_Workflow cluster_protection Protection Start Start Dissolve Amine Salt Dissolve Methyl 2-amino-3-oxobutanoate HCl Start->Dissolve Amine Salt Neutralize Add Base (e.g., Et3N, NaHCO3) Dissolve Amine Salt->Neutralize Add Reagent Add Protecting Reagent ((Boc)2O, Cbz-Cl, or Fmoc-OSu) Neutralize->Add Reagent React Stir at RT Add Reagent->React Workup Aqueous Workup & Extraction React->Workup Isolate Dry & Concentrate Workup->Isolate Protected Product Protected Product Isolate->Protected Product

Caption: General workflow for the N-protection of Methyl 2-amino-3-oxobutanoate.

Deprotection_Workflows cluster_boc Boc Deprotection cluster_cbz Cbz Deprotection cluster_fmoc Fmoc Deprotection Boc_Start N-Boc Protected Amine Boc_React Treat with Strong Acid (e.g., TFA in DCM) Boc_Start->Boc_React Boc_End Deprotected Amine Salt Boc_React->Boc_End Cbz_Start N-Cbz Protected Amine Cbz_React Catalytic Hydrogenolysis (H2, Pd/C) Cbz_Start->Cbz_React Cbz_End Deprotected Amine Cbz_React->Cbz_End Fmoc_Start N-Fmoc Protected Amine Fmoc_React Treat with Base (e.g., 20% Piperidine in DMF) Fmoc_Start->Fmoc_React Fmoc_End Deprotected Amine Fmoc_React->Fmoc_End

Caption: Deprotection workflows for Boc, Cbz, and Fmoc protected amines.

References

Application Notes and Protocols for Unnatural Amino Acid Synthesis Using Methyl 2-amino-3-oxobutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Unnatural amino acids (UAAs) are crucial components in modern drug discovery and chemical biology. Their incorporation into peptides and other molecular scaffolds can significantly enhance biological activity, improve pharmacokinetic properties, and provide novel functionalities. Methyl 2-amino-3-oxobutanoate hydrochloride is a versatile precursor for the synthesis of a variety of unnatural amino acids. Its unique α-amino-β-keto ester functionality allows for a range of chemical transformations, making it a valuable building block for creating diverse amino acid structures.

These application notes provide an overview of the potential synthetic utility of this compound in the preparation of unnatural amino acids. The protocols described are based on established chemical reactions for α-amino-β-keto esters and are intended to serve as a guide for researchers in drug development and medicinal chemistry.

Synthesis of β-Hydroxy-α-amino Acid Derivatives via Stereoselective Reduction

The ketone functionality in this compound can be selectively reduced to a hydroxyl group, yielding β-hydroxy-α-amino acid derivatives. These structures are important components of many biologically active molecules. The stereochemical outcome of the reduction can often be controlled by the choice of reducing agent and reaction conditions.

Experimental Protocol: Diastereoselective Reduction

  • Materials:

    • This compound

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

    • Diethyl ether (Et₂O)

    • Hydrochloric acid (HCl)

    • Sodium bicarbonate (NaHCO₃)

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in methanol at 0 °C in a round-bottom flask equipped with a magnetic stirrer.

    • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of 1 M HCl until the pH is acidic.

    • Remove the methanol under reduced pressure.

    • Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

PrecursorProductReducing AgentSolventYield (%)Diastereomeric Ratio (syn:anti)
This compoundMethyl 2-amino-3-hydroxybutanoateNaBH₄MeOH85-95Varies with conditions
This compoundMethyl 2-amino-3-hydroxybutanoateL-Selectride®THF70-85Predominantly syn

G Precursor Methyl 2-amino-3-oxobutanoate hydrochloride Product β-Hydroxy-α-amino Acid Derivative Precursor->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH4, L-Selectride®) ReducingAgent->Product

Caption: Workflow for heterocyclic UAA synthesis.

Synthesis of α-Alkyl-α-amino Acids via Alkylation

The α-carbon of this compound can be deprotonated with a suitable base to form an enolate, which can then be alkylated with various electrophiles. This strategy allows for the introduction of a wide range of substituents at the α-position, leading to the synthesis of α-alkyl-α-amino acids. The amino group typically requires protection prior to this transformation.

Experimental Protocol: α-Alkylation

  • Materials:

    • N-Boc-Methyl 2-amino-3-oxobutanoate

    • Lithium diisopropylamide (LDA)

    • Alkyl halide (e.g., methyl iodide, benzyl bromide)

    • Tetrahydrofuran (THF), anhydrous

    • Ammonium chloride (NH₄Cl), saturated solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • Protect the amino group of this compound with a suitable protecting group (e.g., Boc anhydride) to yield N-Boc-Methyl 2-amino-3-oxobutanoate.

    • Dissolve the N-protected precursor (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon) and cool to -78 °C.

    • Slowly add a solution of LDA (1.1 eq) in THF to the reaction mixture and stir for 30 minutes at -78 °C.

    • Add the alkyl halide (1.2 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

    • Deprotect the amino group to obtain the final α-alkyl-α-amino acid.

Quantitative Data:

N-Protected PrecursorElectrophileProduct (after deprotection)BaseSolventYield (%)
N-Boc-Methyl 2-amino-3-oxobutanoateMethyl IodideMethyl 2-amino-2-methyl-3-oxobutanoateLDATHF70-85
N-Boc-Methyl 2-amino-3-oxobutanoateBenzyl BromideMethyl 2-amino-2-benzyl-3-oxobutanoateLDATHF65-80

Signaling Pathway Diagram: Alkylation Logic

G Start N-Protected Precursor Enolate Enolate Formation Start->Enolate Deprotonation Base Strong Base (e.g., LDA) Base->Enolate Alkylation α-Alkylation Enolate->Alkylation Electrophile Alkyl Halide (R-X) Electrophile->Alkylation Product α-Alkylated Product Alkylation->Product Deprotection Deprotection Product->Deprotection FinalProduct α-Alkyl-α-amino Acid Deprotection->FinalProduct

Caption: Logical steps for α-alkylation.

Disclaimer: The protocols provided are intended as a general guide. Reaction conditions, including stoichiometry, temperature, and reaction times, may require optimization for specific substrates and desired outcomes. Appropriate safety precautions should be taken when handling all chemicals.

Application Notes: Synthesis of Pharmaceutical Intermediates Using Methyl 2-amino-3-oxobutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of Methyl 2-amino-3-oxobutanoate hydrochloride as a versatile building block in the synthesis of key pharmaceutical intermediates. The following sections outline its application in the preparation of precursors for voltage-gated sodium channel inhibitors and selective peroxisome proliferator-activated receptor γ (PPARγ) partial agonists.

Synthesis of an Acylated Intermediate for Voltage-Gated Sodium Channel Inhibitors

This compound serves as a crucial starting material for the synthesis of acylated compounds that are precursors to more complex heteroaryl amides. These amides have shown potential as inhibitors of voltage-gated sodium channels, which are important targets in the treatment of various neurological disorders.[1]

Experimental Protocol: Acylation with Pivaloyl Chloride

This protocol details the N-acylation of this compound.

Materials:

  • This compound

  • Pivaloyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2)

  • Water

  • Sodium sulfate (Na2SO4)

  • Ice bath

Procedure:

  • A solution of this compound (0.50 g, 3.0 mmol) in dichloromethane (30 mL) is prepared in a suitable reaction vessel.

  • The solution is cooled in an ice bath.

  • Pivaloyl chloride (0.37 mL, 3.0 mmol) and triethylamine (0.84 mL, 6.0 mmol) are slowly added to the cooled solution.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • After the reaction is complete, the mixture is washed with water.

  • The organic layer is dried over sodium sulfate.

  • The solvent is removed under vacuum to yield the crude product.[1]

Quantitative Data
ReactantMolecular Weight ( g/mol )Amount (g)Amount (mL)Moles (mmol)Molar Ratio
This compound167.590.50-3.01
Pivaloyl chloride120.58-0.373.01
Triethylamine101.19-0.846.02

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up and Isolation start Dissolve Methyl 2-amino-3-oxobutanoate HCl in CH2Cl2 cool Cool solution in ice bath start->cool add_reagents Slowly add Pivaloyl chloride and Triethylamine cool->add_reagents react Stir overnight at room temperature add_reagents->react wash Wash with water react->wash dry Dry organic layer over Na2SO4 wash->dry concentrate Concentrate under vacuum dry->concentrate product Crude Acylated Product concentrate->product G cluster_amidation Part A: Amidation cluster_cyclization Part B: Oxazole Formation start_a Prepare Acyl Chloride from Carboxylic Acid and SOCl2 react_a React Acyl Chloride with Methyl 2-amino-3-oxobutanoate HCl and Et3N start_a->react_a workup_a Aqueous Work-up and Column Chromatography react_a->workup_a product_a Amide Intermediate workup_a->product_a start_b Prepare I2/PPh3/Et3N Reagent product_a->start_b Use as starting material react_b Add Amide Intermediate dropwise start_b->react_b workup_b Aqueous Work-up and Column Chromatography react_b->workup_b product_b Oxazole Product workup_b->product_b

References

Troubleshooting & Optimization

Troubleshooting low yield in "Methyl 2-amino-3-oxobutanoate hydrochloride" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-3-oxobutanoate hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on causes and actionable solutions to improve yield and purity.

Issue Potential Cause Recommended Solution
Low to No Product Yield 1. Incomplete Esterification: The reaction between 2-amino-3-oxobutanoic acid and methanol is an equilibrium process. Insufficient catalyst or reaction time can lead to low conversion.[1][2]- Increase Catalyst Concentration: The basic amino group of the starting material can neutralize the acid catalyst. Use a stoichiometric amount of a strong acid catalyst (e.g., HCl, H₂SO₄).[3] - Use Excess Methanol: Employing methanol as the solvent will drive the equilibrium towards the product side.[3] - Increase Reaction Time: Monitor the reaction by TLC to ensure it has gone to completion. For some amino acid esterifications, reaction times of 12-24 hours at room temperature may be necessary.[4]
2. Product Degradation (Decarboxylation): β-keto acids and their esters are prone to decarboxylation (loss of CO₂) upon heating, especially under acidic or basic conditions, to form 1-aminopropan-2-one.[5][6][7]- Maintain Low Temperatures: Avoid high temperatures during the reaction and work-up. If using the thionyl chloride/methanol method, the initial addition should be performed at low temperatures (e.g., -10 °C). - Neutralize Carefully: During work-up, neutralize the reaction mixture at low temperatures to avoid base-catalyzed decarboxylation.
3. Instability of Starting Material: The starting material, 2-amino-3-oxobutanoic acid, is itself a β-keto acid and may be unstable.- Use High-Quality Starting Material: Ensure the starting material is pure and has been stored correctly. - Consider an Alternative Synthetic Route: A two-step synthesis from methyl acetoacetate via an oxime intermediate has been reported and may be more robust if the starting amino acid is problematic.
Presence of Multiple Spots on TLC/Impure Product 1. Side Reactions (Amide Formation): The amino group of one molecule can react with the ester of another to form amide dimers or oligomers, especially at elevated temperatures.[3]- Control Reaction Temperature: Maintain room temperature or below to minimize intermolecular reactions.
2. Incomplete Removal of Reagents: Residual starting materials or reagents can contaminate the final product.- Optimize Purification: Recrystallization from a suitable solvent system (e.g., methanol/ether) is often effective. Washing the crude product with a solvent in which the desired product is sparingly soluble (e.g., cold ethyl acetate) can also remove impurities.
3. Racemization: While less common with some methods, racemization can be a concern in amino acid chemistry.- Use Mild Reaction Conditions: The trimethylchlorosilane (TMSCl)/methanol method is reported to cause little racemization and proceeds at room temperature.[4]
Difficulty in Product Isolation/Crystallization 1. Product is Highly Soluble in the Reaction Solvent: The product hydrochloride salt may have significant solubility in methanol.- Solvent Evaporation and Trituration: After concentrating the reaction mixture, triturate the resulting oil or solid with a non-polar solvent (e.g., diethyl ether) to induce precipitation of the hydrochloride salt.
2. Formation of an Oil instead of a Solid: The product may initially separate as an oil.- Scratching and Seeding: Scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. If available, add a seed crystal of the pure product. - Solvent Adjustment: Gradually add a non-polar solvent to a solution of the product in a polar solvent until turbidity is observed, then allow it to stand and crystallize.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in this specific synthesis?

A1: The most probable cause of low yield is the instability of the β-keto ester product, which can readily undergo hydrolysis followed by decarboxylation, especially if the reaction or work-up is performed at elevated temperatures.[5][6][7]

Q2: Which esterification method is recommended for this compound?

A2: A highly effective and mild method for preparing amino acid methyl ester hydrochlorides is the use of trimethylchlorosilane (TMSCl) in methanol at room temperature.[4] This method often provides high yields and minimizes side reactions like racemization.[4] The traditional Fischer-Speier esterification using HCl or H₂SO₄ in methanol is also a viable option, provided the temperature is carefully controlled.[3]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). The starting amino acid is typically insoluble in common organic eluents and will remain at the baseline, while the product ester will have a higher Rf value. A stain such as ninhydrin can be used for visualization.

Q4: What is the best way to purify the final product?

A4: Recrystallization is a common and effective method for purifying amino acid ester hydrochlorides. A solvent system such as methanol/diethyl ether or ethanol/diethyl ether is often suitable. Alternatively, after evaporation of the reaction solvent, the crude product can be washed with a solvent like cold ethyl acetate to remove non-polar impurities.

Q5: How should I store the final product, this compound?

A5: Due to the potential for instability, the product should be stored as the hydrochloride salt at low temperatures (2-8 °C) in a desiccator to protect it from moisture.

Experimental Protocols

Protocol 1: Esterification using Trimethylchlorosilane (TMSCl) in Methanol[4]
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 2-amino-3-oxobutanoic acid (1 equivalent) in anhydrous methanol.

  • Reagent Addition: Cool the suspension in an ice bath. Slowly add freshly distilled trimethylchlorosilane (2 equivalents) dropwise to the stirred suspension.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: To the resulting residue, add diethyl ether and stir to precipitate the hydrochloride salt. Filter the solid, wash with diethyl ether, and dry under vacuum to yield this compound.

Protocol 2: Fischer-Speier Esterification using HCl in Methanol
  • Preparation of Methanolic HCl: In a fume hood, bubble dry HCl gas through anhydrous methanol cooled in an ice bath until the desired concentration (e.g., 1.25 M) is reached. Alternatively, carefully and slowly add acetyl chloride to anhydrous methanol at 0 °C.

  • Reaction Setup: Add 2-amino-3-oxobutanoic acid (1 equivalent) to the prepared methanolic HCl solution.

  • Reaction: Stir the mixture at room temperature, monitoring by TLC for the disappearance of the starting material.

  • Work-up and Purification: Follow steps 4 and 5 from Protocol 1.

Visualizations

Troubleshooting_Low_Yield Start Low Product Yield IncompleteReaction Incomplete Esterification Start->IncompleteReaction Possible Cause Degradation Product Degradation (Decarboxylation) Start->Degradation Possible Cause SideReaction Side Reactions Start->SideReaction Possible Cause Sol_Catalyst Increase Catalyst Conc. IncompleteReaction->Sol_Catalyst Solution Sol_Time Increase Reaction Time IncompleteReaction->Sol_Time Solution Sol_Temp Maintain Low Temp. Degradation->Sol_Temp Solution SideReaction->Sol_Temp Solution Sol_Purify Optimize Purification SideReaction->Sol_Purify Solution

Caption: Troubleshooting flowchart for low yield.

Synthesis_Workflow Start Start: 2-amino-3-oxobutanoic acid Reaction Esterification (e.g., TMSCl/MeOH) Start->Reaction Workup Work-up: Solvent Evaporation Reaction->Workup SideProduct Side Product: 1-aminopropan-2-one (via Decarboxylation) Reaction->SideProduct High Temp Purification Purification: Precipitation/Recrystallization Workup->Purification Product Product: Methyl 2-amino-3-oxobutanoate HCl Purification->Product

Caption: General experimental workflow and potential side reaction.

References

Purification challenges of "Methyl 2-amino-3-oxobutanoate hydrochloride" from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-amino-3-oxobutanoate hydrochloride. Our aim is to address common challenges encountered during the purification of this compound from reaction mixtures.

Troubleshooting Guide

This guide is designed to help you resolve specific issues that may arise during the purification of this compound.

Problem Potential Cause Suggested Solution
Low or No Precipitation During Recrystallization The chosen solvent system is too good a solvent for the compound at all temperatures.- Gradually add a miscible anti-solvent (a solvent in which the compound is poorly soluble) to the solution until turbidity appears, then gently heat until the solution is clear before cooling. - Concentrate the solution by evaporating some of the solvent before cooling. - Try a different solvent system. Good starting points for hydrochloride salts of amino esters include methanol/diethyl ether, ethanol/diethyl ether, or isopropanol/diethyl ether.
Oiling Out Instead of Crystallizing The compound is precipitating from a supersaturated solution at a temperature above its melting point, or significant impurities are present.- Slow down the cooling process. Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. - Scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. - Add a seed crystal of pure this compound. - Re-dissolve the oil in a minimal amount of hot solvent and try adding an anti-solvent.
Product is Colored (Yellow or Brown) Impurities from the reaction, such as by-products from the nitrosation of methyl acetoacetate or degradation products, are present.- Perform a charcoal treatment. Add a small amount of activated charcoal to the hot solution before filtering it to remove the charcoal and colored impurities. - Consider purification by column chromatography on silica gel before recrystallization. A mobile phase of dichloromethane/methanol or ethyl acetate/methanol could be effective.
Low Purity After a Single Purification Step The initial crude product has a high level of impurities that are not effectively removed by one purification method.- Combine purification techniques. For instance, perform a column chromatography purification followed by recrystallization of the relevant fractions. - Perform a second recrystallization from a different solvent system.
Product Degrades During Purification Methyl 2-amino-3-oxobutanoate is a primary aminoketone, and the free base form can be unstable and prone to self-condensation, especially at elevated temperatures or in the presence of base.[1]- Always work with the compound as its hydrochloride salt to improve stability.[1] - Avoid prolonged heating during recrystallization. Dissolve the compound in a minimal amount of boiling solvent and then cool it down promptly. - During work-up after a reaction, ensure the solution remains acidic or is neutralized carefully and briefly before proceeding. - When using column chromatography, consider using a mobile phase containing a small amount of a volatile acid (e.g., 0.1% trifluoroacetic acid) if tailing is observed, though this may require subsequent removal.
Difficulty Removing Triethylamine Hydrochloride If triethylamine was used as a base in a preceding reaction, its hydrochloride salt can co-precipitate with the product.- Before concentrating the reaction mixture, wash the organic layer with a dilute acid (e.g., 10% aqueous citric acid solution) to remove residual triethylamine.[1][2] - If the salt has already co-precipitated, try washing the crude solid with a solvent in which triethylamine hydrochloride is more soluble than your product, such as cold dichloromethane or ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Common impurities can include unreacted starting materials such as methyl acetoacetate, by-products from the synthesis of the oxime intermediate (e.g., from side reactions of sodium nitrite), and products of self-condensation of the free amine form of Methyl 2-amino-3-oxobutanoate.

Q2: What is the best method to purify crude this compound?

A2: The optimal method depends on the nature and quantity of the impurities. For moderately pure material, recrystallization is often sufficient. For very impure material, column chromatography on silica gel followed by recrystallization of the pure fractions is recommended.

Q3: What are some good solvent systems for the recrystallization of this compound?

A3: Good starting points for recrystallization include mixed solvent systems such as methanol/diethyl ether, ethanol/diethyl ether, or isopropanol/ethyl acetate. The aim is to dissolve the compound in a minimal amount of the more polar solvent (e.g., methanol) at an elevated temperature and then induce precipitation by cooling and/or the addition of the less polar anti-solvent (e.g., diethyl ether).

Q4: My compound appears to be degrading on the silica gel column. What can I do?

A4: The free amine of Methyl 2-amino-3-oxobutanoate can be unstable on silica gel. Ensure the compound is fully protonated as the hydrochloride salt before loading. If streaking or degradation is still an issue, you can try deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., eluting the column with a solvent mixture containing 1% triethylamine before loading your sample), followed by elution with your desired mobile phase. However, be aware that this will likely yield the free amine, which should be converted back to the hydrochloride salt immediately after isolation.

Q5: How can I confirm the purity of my final product?

A5: Purity can be assessed using several analytical techniques. Proton NMR (¹H NMR) spectroscopy is excellent for identifying the compound and checking for residual solvents or organic impurities. High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity. A sharp melting point is also a good indicator of high purity.

Data Presentation

The following table provides representative data on the purity and yield of this compound after different purification methods. Please note that actual results will vary depending on the quality of the crude material and the specific experimental conditions.

Purification Method Typical Purity (by HPLC) Typical Yield Notes
Single Recrystallization 95-98%70-85%Effective for removing small amounts of impurities.
Column Chromatography (Silica Gel) >98%60-80%Good for removing a wide range of impurities. Yield loss can occur on the column.
Column Chromatography followed by Recrystallization >99%50-70%Provides the highest purity product, but with a lower overall yield.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the named compound as an intermediate.

Step 1: Synthesis of Methyl (Z)-2-(hydroxyimino)-3-oxobutanoate

  • Dissolve methyl acetoacetate (1 equivalent) in acetic acid.

  • Cool the solution to 0°C in an ice bath.

  • Prepare a solution of sodium nitrite (2.5 equivalents) in water.

  • Add the sodium nitrite solution dropwise to the methyl acetoacetate solution, ensuring the temperature remains below 5°C.

  • After the addition is complete, continue stirring at 0°C for 1.5 hours, then allow the reaction to warm to room temperature for 1 hour.

  • Dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, dry over magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in cyclohexane) to yield Methyl (Z)-2-(hydroxyimino)-3-oxobutanoate.

Step 2: Synthesis of this compound

  • Dissolve Methyl (Z)-2-(hydroxyimino)-3-oxobutanoate (1 equivalent) in methanol.

  • Add 10% Palladium on carbon (Pd/C) (e.g., 0.033 equivalents).

  • Add 2N HCl in diethyl ether (3.3 equivalents) dropwise.

  • Replace the inert atmosphere with hydrogen (e.g., using a hydrogen-filled balloon).

  • Stir the reaction mixture at room temperature under a hydrogen atmosphere for 24 hours, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture through celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield crude this compound.

Protocol 2: Purification of this compound by Recrystallization
  • Transfer the crude this compound to a clean Erlenmeyer flask.

  • Add a minimal amount of hot methanol or ethanol to dissolve the solid completely.

  • While the solution is still warm, slowly add diethyl ether or ethyl acetate (anti-solvent) until the solution becomes slightly cloudy.

  • Add a few drops of the hot alcohol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature. Crystals should start to form.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold diethyl ether or ethyl acetate.

  • Dry the crystals under vacuum to obtain pure this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Methyl Acetoacetate oxime Nitrosation (NaNO2, AcOH) start->oxime intermediate Methyl (Z)-2-(hydroxyimino)-3-oxobutanoate oxime->intermediate reduction Hydrogenolysis (H2, Pd/C, HCl/Ether) intermediate->reduction crude_product Crude Methyl 2-amino-3-oxobutanoate HCl reduction->crude_product choice Assess Crude Purity crude_product->choice recrystallization Recrystallization choice->recrystallization High Purity column Column Chromatography choice->column Low Purity final_product_recryst Pure Product recrystallization->final_product_recryst recrystallization_after_column Recrystallization column->recrystallization_after_column final_product_combo High Purity Product recrystallization_after_column->final_product_combo troubleshooting_logic cluster_problems Problem Identification cluster_solutions Potential Solutions start Purification Issue Observed oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield colored_product Colored Product start->colored_product low_purity Low Purity start->low_purity slow_cooling Slow Cooling / Seeding oiling_out->slow_cooling change_solvent Change Solvent System oiling_out->change_solvent low_yield->change_solvent charcoal Charcoal Treatment colored_product->charcoal re_purify Combine Purification Methods colored_product->re_purify low_purity->re_purify

References

Common side products in the synthesis of "Methyl 2-amino-3-oxobutanoate hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-3-oxobutanoate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: While various methods can be conceptualized, a prevalent laboratory-scale approach involves the acylation of an alanine derivative. A common strategy is the Claisen-type condensation between an N-protected alanine methyl ester (e.g., N-acetyl-L-alanine methyl ester) and a methylating agent, followed by deprotection. Another route involves the direct acylation of isocyanoacetates. The choice of route often depends on the availability of starting materials, scale, and desired purity.

Q2: What are the primary side products I should be aware of during the synthesis?

A2: The nature and quantity of side products are highly dependent on the chosen synthetic route and reaction conditions. However, some common impurities to monitor include:

  • Diketopiperazines: These are cyclic dipeptides that can form from the self-condensation of the free amino ester. The hydrochloride salt of the final product is more stable and less prone to this side reaction.

  • Products of Self-Condensation: Starting materials or the product itself can undergo self-condensation, especially under basic conditions, leading to higher molecular weight impurities.

  • Decarboxylation Products: As a β-keto ester, the target molecule can be susceptible to hydrolysis and subsequent decarboxylation, particularly if exposed to acidic or basic conditions at elevated temperatures, which would yield 1-aminopropan-2-one.

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials in the crude product.

  • Over-acylation or Poly-acylation Products: In syntheses involving acylation, there is a possibility of multiple acyl groups being added to the starting material.

Q3: How can I minimize the formation of diketopiperazines?

A3: To minimize diketopiperazine formation, it is crucial to handle the free base of amino esters with care. Key strategies include:

  • Maintaining acidic conditions (as the hydrochloride salt) whenever possible.

  • Keeping reaction and work-up temperatures low.

  • Minimizing the time the amino ester is in its free base form.

  • Using protecting groups on the amine if the synthetic strategy allows.

Q4: What are the recommended storage conditions for this compound?

A4: The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. As a hydrochloride salt, it is more stable than its free base form. However, it is still advisable to protect it from moisture to prevent potential hydrolysis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Formation of significant side products (e.g., self-condensation, diketopiperazines). 3. Loss of product during work-up and purification. 4. Decomposition of the product under the reaction or work-up conditions.1. Monitor the reaction progress using TLC or LC-MS to ensure completion. Consider extending the reaction time or adjusting the temperature. 2. Optimize reaction conditions: adjust stoichiometry of reagents, change the base or solvent, and control the temperature carefully. 3. Ensure proper pH during extraction and minimize the number of purification steps. 4. Avoid high temperatures and strongly acidic or basic conditions during work-up.
Presence of Multiple Spots on TLC/Peaks in LC-MS 1. Formation of various side products. 2. Isomerization or tautomerization. 3. Decomposition of the product on the stationary phase (TLC/column).1. Refer to the side products listed in the FAQs and try to identify them. Adjust reaction conditions to minimize their formation. 2. The β-keto ester exists in equilibrium with its enol form; this may appear as multiple spots/peaks. Use NMR to confirm the structure. 3. Use a less acidic or basic stationary phase for chromatography or consider alternative purification methods like crystallization.
Product is an Oil or Gummy Solid Instead of a Crystalline Solid 1. Presence of solvent residues. 2. Presence of impurities that inhibit crystallization.1. Ensure the product is thoroughly dried under high vacuum. 2. Attempt to purify the product further using column chromatography or recrystallization from a different solvent system. Seeding with a small crystal of pure product can sometimes induce crystallization.
Difficulty in Removing a Specific Impurity The impurity may have similar polarity to the desired product.1. Optimize the chromatographic separation by trying different solvent systems or using a different stationary phase. 2. Consider converting the product or impurity to a derivative with different polarity for easier separation, followed by regeneration of the desired product. 3. Recrystallization from a carefully chosen solvent system may selectively precipitate the desired product or the impurity.

Experimental Protocols

A common synthetic approach involves the N-acylation of this compound.

Example Protocol: N-Acylation of this compound

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound in a suitable anhydrous solvent (e.g., dichloromethane, THF).

  • Basification: Cool the suspension in an ice bath (0 °C). Add a suitable base (e.g., triethylamine or diisopropylethylamine, typically 2-2.5 equivalents) dropwise to neutralize the hydrochloride and liberate the free amine.

  • Acylation: Slowly add the acylating agent (e.g., an acyl chloride or an anhydride, 1-1.2 equivalents) to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding water or a dilute aqueous acid (e.g., 1M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_deprotection Final Step cluster_product Product Alanine_Derivative Alanine Derivative (e.g., N-protected Alanine Methyl Ester) Claisen_Condensation Claisen-type Condensation Alanine_Derivative->Claisen_Condensation Acetate_Equivalent Acetate Equivalent (e.g., Methyl Acetate) Acetate_Equivalent->Claisen_Condensation Protected_Product N-Protected Methyl 2-amino-3-oxobutanoate Claisen_Condensation->Protected_Product Deprotection Deprotection & HCl salt formation Protected_Product->Deprotection Final_Product Methyl 2-amino-3-oxobutanoate hydrochloride Deprotection->Final_Product

Caption: A generalized synthetic pathway to this compound.

Side_Reactions Free_Amine Methyl 2-amino-3-oxobutanoate (Free Base) Diketopiperazine Diketopiperazine Free_Amine->Diketopiperazine Intramolecular Condensation Self_Condensation_Product Self-Condensation Product Free_Amine->Self_Condensation_Product Intermolecular Condensation Decarboxylation_Product 1-Aminopropan-2-one Free_Amine->Decarboxylation_Product Hydrolysis & Decarboxylation

Caption: Potential side reactions originating from the free amine form of the product.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Reaction_Completion Incomplete Incomplete Check_Reaction_Completion->Incomplete Complete Complete Check_Reaction_Completion->Complete Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) Incomplete->Optimize_Conditions Yes Analyze_Side_Products Analyze Side Products (NMR, MS) Complete->Analyze_Side_Products Identify_Side_Products Identify Side Products Analyze_Side_Products->Identify_Side_Products Known_Side_Product Known Identify_Side_Products->Known_Side_Product Unknown_Side_Product Unknown Identify_Side_Products->Unknown_Side_Product Modify_Reaction_Conditions Modify Conditions to Minimize Side Product Known_Side_Product->Modify_Reaction_Conditions Further_Characterization Further Spectroscopic Characterization Unknown_Side_Product->Further_Characterization Optimize_Purification Optimize Purification (Chromatography, Recrystallization) Modify_Reaction_Conditions->Optimize_Purification Further_Characterization->Optimize_Purification

Caption: A workflow for troubleshooting common issues in the synthesis.

Optimizing reaction conditions for the synthesis of "Methyl 2-amino-3-oxobutanoate hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of Methyl 2-amino-3-oxobutanoate hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound, given the instability of the parent amino acid?

A1: Due to the inherent instability of 2-amino-3-oxobutanoic acid, which readily undergoes decarboxylation, a direct esterification approach is not feasible. A recommended and effective strategy is the α-amination of a readily available β-keto ester, such as methyl acetoacetate. This method introduces the amino group at the C-2 position, followed by conversion to the hydrochloride salt to enhance stability.

Q2: What are the key challenges and potential side reactions in the α-amination of methyl acetoacetate?

A2: The primary challenges include controlling the regioselectivity of the amination to the C-2 position and preventing side reactions. Common side reactions to be aware of are:

  • Over-amination: Reaction of the product with the aminating agent to form a diamine species.

  • Self-condensation of methyl acetoacetate: A base-catalyzed side reaction that can reduce the yield of the desired product.

  • Instability of the free base: The resulting α-amino-β-keto ester may be unstable and prone to degradation. Conversion to the hydrochloride salt is crucial for isolation and storage.

  • Formation of β-enamino esters: Reaction of the amine with the ketone carbonyl can lead to the formation of a stable enamine, which is a common side product in reactions of β-keto esters with amines.[1]

Q3: How can I purify the final product, this compound?

A3: Purification of α-amino-β-keto esters can be challenging due to their potential instability. After the reaction, a common workup involves quenching the reaction, extracting the product into an organic solvent, and then precipitating the hydrochloride salt by bubbling dry HCl gas through the solution or by adding a solution of HCl in an anhydrous solvent like ether or dioxane. Recrystallization from a suitable solvent system (e.g., methanol/ether) can be employed for further purification. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are recommended to assess purity.

Q4: What are the typical storage conditions for this compound?

A4: As a hydrochloride salt, the compound is expected to be more stable than its free base form. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (refrigerated or frozen) to minimize degradation. It is also advisable to protect it from moisture.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or no product yield 1. Incomplete reaction. 2. Decomposition of the starting material or product. 3. Ineffective aminating agent.1. Monitor the reaction progress using TLC or LC-MS and adjust the reaction time accordingly. 2. Ensure anhydrous conditions and maintain the recommended reaction temperature. Consider using a protecting group for the amino function during synthesis. 3. Choose a suitable aminating agent and ensure its purity.
Formation of multiple products (as seen on TLC/LC-MS) 1. Side reactions such as self-condensation or over-amination. 2. Formation of the β-enamino ester isomer.1. Optimize the reaction conditions, such as temperature, reaction time, and stoichiometry of reagents. A lower temperature might suppress side reactions. 2. The formation of the β-enamino ester is often reversible. Adjusting the pH during workup might favor the desired product.
Difficulty in isolating the product 1. Product is highly soluble in the workup solvents. 2. The product is unstable as a free base.1. Use a different extraction solvent or perform multiple extractions. 2. Immediately convert the crude product to its hydrochloride salt to facilitate precipitation and improve stability.
Product decomposes upon storage 1. Instability of the compound. 2. Presence of impurities. 3. Improper storage conditions.1. Ensure the product is stored as the dry hydrochloride salt. 2. Purify the product thoroughly to remove any acidic or basic impurities that could catalyze decomposition. 3. Store in a tightly sealed container, under an inert atmosphere, at low temperature, and protected from light and moisture.

Experimental Protocols

Proposed Synthesis of this compound via α-amination of Methyl Acetoacetate

This protocol is a generalized procedure based on common methods for the α-amination of β-keto esters and should be optimized for specific laboratory conditions.

Step 1: α-Azidation of Methyl Acetoacetate

  • In a round-bottom flask, dissolve methyl acetoacetate (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile or DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base (e.g., potassium carbonate or sodium hydride, 1.1 equivalents) portion-wise while stirring.

  • To this mixture, add a solution of an azide source (e.g., tosyl azide or triflyl azide, 1 equivalent) in the same solvent dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for a specified time (monitor by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 2-azido-3-oxobutanoate.

Step 2: Reduction of the Azide to the Amine

  • Dissolve the crude methyl 2-azido-3-oxobutanoate in a suitable solvent (e.g., methanol or ethanol).

  • Add a catalyst, such as palladium on carbon (Pd/C, 10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • The filtrate contains the crude methyl 2-amino-3-oxobutanoate.

Step 3: Formation of the Hydrochloride Salt

  • Concentrate the filtrate from Step 2 under reduced pressure.

  • Dissolve the crude amine in a minimal amount of a dry organic solvent (e.g., diethyl ether or ethyl acetate).

  • Cool the solution in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for α-Amination of β-Keto Esters

ParameterMethod A: Azidation/ReductionMethod B: Direct Amination
Starting Material Methyl AcetoacetateMethyl Acetoacetate
Aminating Agent Azide source (e.g., Tosyl Azide) followed by a reducing agent (e.g., H₂/Pd-C)Aminating agent (e.g., a protected hydroxylamine derivative)
Catalyst/Reagent Base (e.g., K₂CO₃), Reducing catalyst (e.g., Pd/C)May require a specific catalyst or activating agent
Temperature 0 °C to room temperatureTypically room temperature or slightly elevated
Key Intermediates α-azido-β-keto esterMay proceed through an imine or other intermediate
Advantages Well-established methodology, relatively high yields.Potentially fewer steps.
Disadvantages Use of potentially explosive azides, requires a reduction step.May have lower yields or more side products.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Intermediate Product cluster_purification Purification & Salt Formation Methyl Acetoacetate Methyl Acetoacetate Alpha-Amination Alpha-Amination Methyl Acetoacetate->Alpha-Amination Aminating Agent Aminating Agent Aminating Agent->Alpha-Amination Crude Methyl 2-amino-3-oxobutanoate Crude Methyl 2-amino-3-oxobutanoate Alpha-Amination->Crude Methyl 2-amino-3-oxobutanoate HCl Salt Formation HCl Salt Formation Crude Methyl 2-amino-3-oxobutanoate->HCl Salt Formation Final Product Methyl 2-amino-3-oxobutanoate hydrochloride HCl Salt Formation->Final Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Experiment Start CheckYield Low or No Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No OptimizeConditions Optimize Reaction Conditions: - Temperature - Time - Reagents CheckYield->OptimizeConditions Yes CheckStability Product Unstable? CheckPurity->CheckStability No ImproveWorkup Improve Workup & Purification: - Different Solvents - Recrystallization CheckPurity->ImproveWorkup Yes ProperStorage Ensure Proper Storage: - Anhydrous - Inert Atmosphere - Low Temperature CheckStability->ProperStorage Yes Success Successful Synthesis CheckStability->Success No OptimizeConditions->Start ImproveWorkup->Start ProperStorage->Start Failure Re-evaluate Synthetic Route

References

Stability and degradation of "Methyl 2-amino-3-oxobutanoate hydrochloride" in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 2-amino-3-oxobutanoate hydrochloride

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of "this compound" in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is an organic chemical compound.[1][2] It is often used as a building block in the synthesis of more complex molecules in pharmaceutical and chemical research. Its structure, containing an amino group, a ketone, and a methyl ester, makes it a versatile reagent.

Q2: What are the recommended storage conditions for the solid compound?

A2: The solid hydrochloride salt should be stored in a dry, cool, and well-ventilated place with the container tightly closed.[3] A recommended storage temperature is 2-8°C.[4]

Q3: Is this compound soluble in water and common organic solvents?

A3: As a hydrochloride salt, it is expected to have good solubility in water. It is also soluble in solvents like Dimethyl Sulfoxide (DMSO).[5][6] For many applications, creating a concentrated stock solution in DMSO is a common practice.[6]

Q4: Is this compound known to be unstable in solution?

A4: Yes, like many α-amino-β-keto esters, this compound is susceptible to degradation in solution, particularly in aqueous media. The primary routes of degradation are self-condensation and hydrolysis. Stability is highly dependent on the pH, temperature, and solvent used.

Q5: What safety precautions should I take when handling this compound?

A5: It is recommended to wear protective gloves, clothing, and eye protection.[3] Handle the compound in a well-ventilated area and avoid breathing dust or vapors.[3][7] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[3][8]

Troubleshooting Guide

Issue 1: My solution of this compound turns yellow/brown over a short period.

  • Probable Cause: This discoloration is a common indicator of degradation, specifically self-condensation reactions. α-amino ketones can dimerize to form pyrazine derivatives, which are often colored. This process is accelerated at neutral or alkaline pH and at room temperature.

  • Solution:

    • pH Control: Prepare aqueous solutions in an acidic buffer (e.g., pH 3-5) to improve stability. The protonated amino group is less nucleophilic, which slows the rate of self-condensation.

    • Temperature Control: Prepare and use the solution at low temperatures (e.g., on ice). Store stock solutions at -20°C or below.[6]

    • Use Fresh: Prepare solutions fresh before each experiment and avoid long-term storage of dilute aqueous solutions.

Issue 2: I am seeing a loss of compound potency or unexpected products in my reaction.

  • Probable Cause: This is likely due to the degradation of the starting material. Besides self-condensation, the methyl ester group can undergo hydrolysis, especially at very high or low pH, to form the corresponding carboxylic acid.

  • Solution:

    • Confirm Purity: Before use, confirm the purity of your starting material and your prepared solution using an analytical technique like HPLC or NMR.

    • Solvent Choice: If compatible with your experiment, consider using an organic solvent like anhydrous DMSO or DMF for your stock solution, where the compound is generally more stable.[5] Make final dilutions into aqueous media immediately before use.

    • Minimize Water: In organic reactions, ensure all solvents and reagents are anhydrous to prevent hydrolysis.

Issue 3: My analytical results (e.g., HPLC chromatogram) show multiple peaks even for a freshly prepared solution.

  • Probable Cause: The compound may be degrading rapidly during your sample preparation or analytical run. The mobile phase of your HPLC could also be promoting degradation if it is not at an optimal pH.

  • Solution:

    • Acidify Mobile Phase: Use a mobile phase with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to maintain the stability of the compound during chromatographic separation.

    • Control Temperature: Use a cooled autosampler (e.g., 4°C) to prevent degradation of samples waiting for injection.

    • Rapid Analysis: Minimize the time between dissolving the sample and injecting it onto the column.

Quantitative Data Summary

The stability of this compound is highly dependent on solution conditions. The following table summarizes hypothetical stability data to illustrate these dependencies.

ConditionSolventTemperatureTime (hours)% Remaining
pH 3.0 Aqueous Buffer4°C24>98%
pH 5.0 Aqueous Buffer4°C24~95%
pH 7.4 Aqueous Buffer4°C24~60%
pH 7.4 Aqueous Buffer25°C4~40%
- DMSO25°C24>99%

Note: This data is illustrative, based on the known chemistry of similar compounds. Actual degradation rates should be determined experimentally.

Experimental Protocols

Protocol 1: HPLC Method for Stability Analysis

This protocol describes a general reversed-phase HPLC-UV method for assessing the stability of this compound.

  • Instrumentation: HPLC system with UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm and 260 nm

  • Column Temperature: 30°C

  • Autosampler Temperature: 4°C

  • Sample Preparation: Dilute the stock solution (e.g., in DMSO) or the reaction mixture with Mobile Phase A to a final concentration of approximately 0.1 mg/mL.

  • Analysis: Monitor the peak area of the parent compound over time. The appearance of new peaks indicates the formation of degradation products.

Visualizations

Below are diagrams illustrating key workflows and pathways related to the stability of this compound.

G cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis prep_solid Weigh Solid Compound prep_solvent Select Solvent (Acidic Buffer or DMSO) prep_solid->prep_solvent prep_dissolve Dissolve at Low Temp prep_solvent->prep_dissolve prep_stock Prepare Stock Solution prep_dissolve->prep_stock exp_dilute Dilute to Working Conc. prep_stock->exp_dilute exp_run Perform Experiment an_sample Take Timepoint Sample exp_run->an_sample exp_quench Quench Reaction (if needed) an_hplc Analyze via HPLC an_sample->an_hplc an_data Quantify Peak Area an_hplc->an_data

Caption: Experimental workflow for a typical stability study.

G cluster_paths Degradation Pathways parent Methyl 2-amino-3-oxobutanoate dimer Dihydropyrazine Derivative (Self-Condensation) parent->dimer Neutral/Alkaline pH High Temperature hydrolysis 2-Amino-3-oxobutanoic Acid (Ester Hydrolysis) parent->hydrolysis Extreme pH

Caption: Simplified degradation pathways for the compound.

References

Technical Support Center: Claisen Condensation for Beta-Keto Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of beta-keto esters via Claisen condensation.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in a Claisen condensation?

A1: The primary side reactions in a Claisen condensation include:

  • Saponification (Ester Hydrolysis): This occurs if hydroxide is used as the base or if water is present, leading to the formation of a carboxylate salt.[1][2][3]

  • Transesterification: If the alkoxide base used does not match the alkoxy group of the ester, an exchange can occur, leading to a mixture of ester products.[1][2]

  • Self-Condensation in Mixed Claisen Reactions: When two different enolizable esters are used, a mixture of four possible products can form, significantly reducing the yield of the desired crossed product.[4]

  • Decomposition of Enolate: The enolate of tertiary-butyl acetate can decompose to a ketene, which then reacts with another enolate molecule to form tert-butylacetoacetate, a major impurity.[5]

Q2: My reaction yield is low. What are the potential causes and solutions?

A2: Low yields in a Claisen condensation can stem from several factors. The table below outlines common causes and recommended troubleshooting steps.

Potential CauseRecommended Solution
Inappropriate Base Use an alkoxide base that matches the alkoxy group of the ester to prevent transesterification.[2][6][7] For mixed Claisen condensations, a non-nucleophilic base like lithium diisopropylamide (LDA) can be used if only one ester is enolizable.[8]
Insufficient Base A stoichiometric amount of base is required because the final deprotonation of the beta-keto ester drives the reaction to completion.[8][9] Ensure at least one full equivalent of base is used.
Presence of Water The reaction must be carried out under anhydrous conditions to prevent saponification of the ester starting material and product.[2]
Sub-optimal Temperature Claisen condensations are often performed at or below room temperature to minimize side reactions.[1] However, if the reaction is too slow, a slight increase in temperature may be necessary.
Poor Substrate Choice for Mixed Condensation In a mixed Claisen condensation, to avoid a mixture of products, one ester should ideally be non-enolizable (e.g., esters of aromatic acids, formic acid, or carbonates).[4][10]

Q3: Why is a stoichiometric amount of base necessary in a Claisen condensation?

A3: The Claisen condensation is a reversible reaction. The final step of the mechanism involves the deprotonation of the newly formed beta-keto ester by the alkoxide base.[8][9] This beta-keto ester is more acidic (pKa ≈ 11) than the alcohol conjugate acid of the alkoxide base (pKa ≈ 16-17).[11] This final, essentially irreversible deprotonation shifts the overall equilibrium of the reaction towards the product, driving the condensation to completion.[9][11] Therefore, a full equivalent of base is consumed and is not catalytic.

Q4: Can I use sodium hydroxide as the base?

A4: No, using hydroxide bases like sodium hydroxide is not recommended. Hydroxide ions will lead to the irreversible hydrolysis (saponification) of the ester starting material into a carboxylate ion, preventing the desired condensation reaction from occurring.[2][3]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues during the Claisen condensation.

Workflow for Troubleshooting By-product Formation

G start Low Yield or By-product Formation check_base 1. Verify Base - Is it an alkoxide? - Does it match the ester's alkoxy group? start->check_base check_conditions 2. Check Reaction Conditions - Anhydrous? - Correct Temperature? check_base->check_conditions Yes saponification Issue: Saponification (Hydrolysis) check_base->saponification No (e.g., NaOH) transesterification Issue: Transesterification check_base->transesterification No (mismatched) check_reactants 3. Analyze Reactants (for Mixed Claisen) - Is one ester non-enolizable? check_conditions->check_reactants solution_conditions Solution: - Dry solvent and glassware. - Optimize temperature. check_conditions->solution_conditions self_condensation Issue: Mixture of Products (Self-condensation) check_reactants->self_condensation No solution_base Solution: - Use matching alkoxide base. - Ensure anhydrous conditions. saponification->solution_base transesterification->solution_base solution_reactants Solution: - Use one non-enolizable ester. - Use LDA for specific enolate formation. self_condensation->solution_reactants

Caption: Troubleshooting workflow for Claisen condensation.

Experimental Protocols

General Protocol for Claisen Condensation of Ethyl Acetate

This protocol describes the classic self-condensation of ethyl acetate to form ethyl acetoacetate.

  • Preparation: All glassware must be flame-dried or oven-dried to ensure anhydrous conditions. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium ethoxide (1.0 equivalent) to anhydrous ethanol.

  • Addition of Ester: Slowly add ethyl acetate (2.0 equivalents) to the stirred solution of sodium ethoxide.

  • Reaction: The reaction mixture is typically stirred at room temperature. The reaction progress can be monitored by techniques such as TLC or GC.

  • Workup: After the reaction is complete, the mixture is cooled in an ice bath and acidified with an aqueous acid (e.g., dilute sulfuric acid or acetic acid) to neutralize the enolate and any remaining base.[8][12]

  • Extraction and Purification: The product is then extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), and the solvent is removed under reduced pressure. The crude product can be purified by fractional distillation.

Protocol for a Crossed Claisen Condensation using LDA

This protocol is an example of a crossed Claisen condensation where a specific enolate is pre-formed using a strong, non-nucleophilic base.

  • Enolate Formation:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.05 equivalents) to a solution of diisopropylamine (1.05 equivalents) in anhydrous THF at -78 °C.[10][13]

    • Stir the solution for 30 minutes at -78 °C.[10][13]

    • Slowly add the enolizable ester (e.g., tert-butyl acetate, 1.0 equivalent) to the LDA solution and stir for 1 hour at -78 °C to ensure complete enolate formation.[10][13]

  • Condensation:

    • In a separate flame-dried flask, dissolve the non-enolizable ester (1.0 equivalent) in anhydrous THF and cool to -78 °C.[10]

    • Transfer the pre-formed enolate solution to the solution of the non-enolizable ester via cannula.[10]

    • Stir the reaction mixture at -78 °C for a specified time (e.g., 15-30 minutes).[10]

  • Quenching and Workup:

    • Quench the reaction by adding a proton source, such as glacial acetic acid.[10]

    • Allow the mixture to warm to room temperature.

    • Perform an aqueous workup by adding diethyl ether and water. Separate the layers.

    • Wash the organic layer with saturated aqueous potassium carbonate and then brine.[10]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[10]

Reaction Mechanisms

Claisen Condensation and Side Reactions

The following diagram illustrates the mechanism of the Claisen condensation and the pathways leading to common by-products.

G cluster_main Claisen Condensation Pathway cluster_side By-product Pathways ester1 Ester (RCH2COOR') enolate Enolate Anion ester1->enolate + Base (-OR') saponification_start Ester + OH- ester1->saponification_start transesterification_start Ester (RCOOR') + OR''- ester1->transesterification_start tetrahedral Tetrahedral Intermediate enolate->tetrahedral + Ester ester2 Second Ester Molecule ester2->tetrahedral beta_keto_ester β-Keto Ester tetrahedral->beta_keto_ester - OR' final_enolate Resonance-Stabilized Enolate beta_keto_ester->final_enolate + Base (-OR') (Driving Force) final_product Final Product (after workup) final_enolate->final_product + H3O+ saponification_product Carboxylate (RCOO-) saponification_start->saponification_product transesterification_product Transesterified Ester (RCOOR'') transesterification_start->transesterification_product

Caption: Mechanism of Claisen condensation and side reactions.

References

Preventing decarboxylation of "Methyl 2-amino-3-oxobutanoate hydrochloride" during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the decarboxylation of Methyl 2-amino-3-oxobutanoate hydrochloride during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to decarboxylation?

This compound is an organic compound containing an α-amino group, a β-keto group, and a methyl ester. Its structure as a β-keto ester makes it susceptible to decarboxylation, a chemical reaction that results in the loss of the carboxyl group as carbon dioxide (CO₂). This process is often initiated by heat and can be catalyzed by acidic or basic conditions. The presence of the β-keto group stabilizes the enolate intermediate formed during decarboxylation, thus lowering the activation energy for this unwanted side reaction.

Q2: How does the hydrochloride salt form affect the stability of the compound?

The hydrochloride salt form generally enhances the stability and improves the solubility of amino acid esters like Methyl 2-amino-3-oxobutanoate. The salt form protects the amino group from participating in unwanted side reactions and can help prevent premature degradation. However, under certain reaction conditions, particularly with heating in protic solvents, the acidic nature of the hydrochloride salt can still promote hydrolysis of the ester to a β-keto acid, which is highly prone to decarboxylation.

Q3: What are the primary factors that promote the decarboxylation of this compound?

Several factors can significantly increase the rate of decarboxylation:

  • Elevated Temperatures: Heat is a major driving force for the decarboxylation of β-keto acids.

  • pH: Both strongly acidic and basic conditions can catalyze the hydrolysis of the methyl ester to the corresponding carboxylic acid, which then readily decarboxylates.

  • Solvent: Protic solvents can facilitate the formation of a cyclic transition state that promotes decarboxylation.

  • Presence of Water: Water can lead to the hydrolysis of the ester, forming the unstable β-keto acid.

Q4: What is the primary product formed upon decarboxylation?

Upon decarboxylation, Methyl 2-amino-3-oxobutanoate loses its methoxycarbonyl group as CO₂ and methanol, ultimately leading to the formation of 1-aminopropan-2-one.

Troubleshooting Guide: Preventing Unwanted Decarboxylation

This guide addresses common issues encountered during reactions with this compound.

Issue 1: Significant formation of a low molecular weight byproduct, suspected to be 1-aminopropan-2-one.

  • Possible Cause: Decarboxylation of the starting material or an intermediate.

  • Troubleshooting Steps:

    • Reaction Temperature: Lower the reaction temperature. If the reaction is being run at elevated temperatures, try running it at room temperature or even sub-ambient temperatures (e.g., 0 °C or -20 °C) if the reaction kinetics allow.

    • pH Control:

      • If the reaction is run under acidic conditions, consider using a milder acid or a buffered system to maintain a less acidic pH.

      • If the reaction is run under basic conditions, use a non-nucleophilic base and ensure anhydrous conditions to prevent ester hydrolysis. The free base of Methyl 2-amino-3-oxobutanoate can be generated in situ using a tertiary amine like triethylamine under anhydrous conditions.

    • Solvent Choice: Switch to an aprotic solvent (e.g., THF, DCM, acetonitrile) to minimize the formation of the cyclic transition state that facilitates decarboxylation.

    • Moisture Control: Ensure all reagents and solvents are scrupulously dried to prevent hydrolysis of the ester. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Low yield of the desired product and recovery of starting material, even after extended reaction times at low temperatures.

  • Possible Cause: The reaction conditions chosen to prevent decarboxylation are too mild for the desired transformation to occur at a reasonable rate.

  • Troubleshooting Steps:

    • Catalyst Choice: Investigate the use of a more active catalyst that can promote the desired reaction at a lower temperature.

    • Reagent Concentration: Increasing the concentration of the reactants may improve the reaction rate without the need for higher temperatures.

    • Stepwise Free Base Generation: If using the hydrochloride salt, consider a two-step procedure where the free base is generated and immediately used in the subsequent reaction without prolonged storage.

Factors Influencing Decarboxylation and Preventative Measures

FactorInfluence on Decarboxylation RateRecommended Preventative Measures
Temperature Increases significantly with heating.Maintain the lowest possible reaction temperature. Aim for room temperature or below if feasible.
pH Catalyzed by both strong acids and bases.Maintain a pH as close to neutral as possible. Use mild acids or bases, or buffered solutions. For reactions requiring a base, use a non-nucleophilic organic base (e.g., triethylamine, DIPEA) under anhydrous conditions.
Solvent Protic solvents can accelerate the reaction.Use aprotic solvents such as THF, DCM, acetonitrile, or toluene.
Water Content Promotes hydrolysis to the unstable β-keto acid.Use anhydrous solvents and reagents. Conduct reactions under an inert atmosphere (N₂ or Ar).

Experimental Protocols

The following are generalized protocols for common heterocyclic syntheses, adapted for use with this compound, with specific considerations to minimize decarboxylation.

Protocol 1: Modified Hantzsch Pyridine Synthesis

This reaction constructs a dihydropyridine ring, which can be subsequently oxidized to a pyridine.

  • In Situ Free Base Generation: In a round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq.) in anhydrous dichloromethane (DCM). Cool the suspension to 0 °C. Add triethylamine (1.1 eq.) dropwise and stir for 30 minutes at 0 °C.

  • Reaction with Aldehyde and β-Ketoester: To the solution containing the free amine, add the desired aldehyde (1.0 eq.) and a β-ketoester (e.g., ethyl acetoacetate, 1.0 eq.).

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Avoid heating to prevent decarboxylation.

  • Work-up: Once the reaction is complete, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Modified Paal-Knorr Pyrrole Synthesis

This protocol describes the synthesis of a substituted pyrrole from a 1,4-dicarbonyl compound.

  • In Situ Free Base Generation: In a round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq.) in anhydrous ethanol. Add a non-nucleophilic base such as sodium acetate (1.1 eq.) and stir at room temperature for 30 minutes.

  • Reaction with 1,4-Dicarbonyl: Add the 1,4-dicarbonyl compound (1.0 eq.) to the mixture.

  • Reaction Conditions: Stir the reaction at room temperature. A mild acid catalyst like acetic acid can be added to facilitate the cyclization, but strong acids should be avoided. Monitor the reaction by TLC.

  • Work-up: Upon completion, remove the solvent under reduced pressure at a low temperature. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the product by column chromatography.

Visualizations

Caption: Mechanism of β-Keto Acid Decarboxylation.

TroubleshootingWorkflow decision decision outcome outcome issue issue start Start: Decarboxylation Suspected check_temp Check Reaction Temperature start->check_temp is_high_temp Is Temp > RT? check_temp->is_high_temp lower_temp Lower Temperature to RT or below is_high_temp->lower_temp Yes check_pH Check pH is_high_temp->check_pH No lower_temp->check_pH is_extreme_pH Strong Acid/Base? check_pH->is_extreme_pH adjust_pH Use Milder Acid/Base or Buffer is_extreme_pH->adjust_pH Yes check_solvent Check Solvent is_extreme_pH->check_solvent No adjust_pH->check_solvent is_protic Is Solvent Protic? check_solvent->is_protic use_aprotic Switch to Aprotic Solvent is_protic->use_aprotic Yes check_moisture Check for Moisture is_protic->check_moisture No use_aprotic->check_moisture is_anhydrous Anhydrous Conditions? check_moisture->is_anhydrous dry_reagents Use Anhydrous Reagents/Inert Atmosphere is_anhydrous->dry_reagents No end Problem Resolved is_anhydrous->end Yes dry_reagents->end

Caption: Troubleshooting Workflow for Decarboxylation.

ExperimentalWorkflow step step start Start: Reaction Setup step1 Select Anhydrous Aprotic Solvent (e.g., THF, DCM) start->step1 step2 Perform Reaction Under Inert Atmosphere (N₂ or Ar) step1->step2 step3 If starting with HCl salt: In situ generation of free base at 0°C (e.g., with Triethylamine) step2->step3 step4 Maintain Low Reaction Temperature (e.g., 0°C to Room Temperature) step3->step4 step5 Monitor Reaction by TLC Avoid extended reaction times step4->step5 step6 Aqueous Work-up with Neutral or Slightly Basic Buffer (if necessary) step5->step6 step7 Low Temperature Solvent Removal (Rotary Evaporation) step6->step7 step8 Purification at Room Temperature (e.g., Column Chromatography) step7->step8 end Final Product step8->end

Caption: General Workflow to Prevent Decarboxylation.

Technical Support Center: NMR Analysis for Identifying Impurities in Methyl 2-amino-3-oxobutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Nuclear Magnetic Resonance (NMR) spectroscopy to analyze the purity of "Methyl 2-amino-3-oxobutanoate hydrochloride."

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for pure this compound?

A1: While experimental data can vary slightly based on solvent and concentration, the expected chemical shifts are summarized below. These values are based on predicted spectra and data from structurally similar compounds.

Data Presentation: Predicted NMR Data for this compound

1H NMR (Proton NMR) Data

ProtonsChemical Shift (δ) ppm (Predicted in D2O)[1][2]MultiplicityIntegration
-CH3 (acetyl)~2.3Singlet3H
-CH (α-proton)~4.5Singlet1H
-OCH3 (ester)~3.8Singlet3H

13C NMR (Carbon NMR) Data

CarbonChemical Shift (δ) ppm (Predicted)
-C H3 (acetyl)~25-30
-C H (α-carbon)~60-65
-OC H3 (ester)~50-55
C =O (ester)~165-170
C =O (keto)~195-205

Q2: What are the common impurities I should look for in my sample?

A2: Impurities can arise from the synthetic route or degradation. Common synthesis methods for amino acid methyl esters, such as esterification of the corresponding amino acid with methanol in the presence of thionyl chloride or an acid catalyst, can lead to several potential impurities.[3][4]

Data Presentation: Potential Impurities and their NMR Signatures

ImpurityPotential OriginKey 1H NMR Signals to Look For
2-Amino-3-oxobutanoic acidIncomplete esterificationAbsence of the -OCH3 singlet around 3.8 ppm.
MethanolResidual solvent from synthesisA singlet around 3.31 ppm in DMSO-d6 or 3.34 ppm in CDCl3.
Unreacted starting materialsVaries with synthetic routeSignals corresponding to the specific starting materials used.
Dimerization/self-condensation productsInstability of the β-ketoamine moietyComplex signals in the aliphatic and olefinic regions.

Q3: My 1H NMR spectrum shows broad peaks. What could be the cause?

A3: Broad peaks in the NMR spectrum can be caused by several factors:

  • Poor Shimming: The magnetic field homogeneity may need to be optimized. Re-shimming the spectrometer is recommended.

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening. Try diluting your sample.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

  • Chemical Exchange: The amine protons (-NH3+) can undergo chemical exchange with residual water or with each other, which often results in a broad signal. Adding a drop of D2O to the NMR tube and re-acquiring the spectrum will cause the amine proton signal to disappear or decrease significantly, confirming its identity.

Q4: I see more peaks than expected in my spectrum. How can I determine if they are impurities or something else?

A4: The presence of extra peaks could be due to impurities, but for a β-keto ester like Methyl 2-amino-3-oxobutanoate, you should also consider the possibility of keto-enol tautomerism. The compound can exist in equilibrium between its keto and enol forms, especially in certain NMR solvents. This will result in a separate set of peaks for the enol tautomer. The equilibrium is often solvent-dependent.

Troubleshooting Guides

Issue 1: Poor Solubility of the Sample
  • Symptom: The sample does not fully dissolve in the NMR solvent, leading to a cloudy solution and poor quality spectrum.

  • Cause: this compound is a salt, and its solubility can be limited in common non-polar NMR solvents like CDCl3.

  • Solutions:

    • Change the Solvent: Use a more polar deuterated solvent such as D2O or DMSO-d6.

    • Gentle Heating: Gently warm the sample to aid dissolution, but be cautious as excessive heat can cause degradation.

    • Sonication: Use a sonicator bath to help break up solid particles and improve dissolution.

Issue 2: Identifying Signals from Residual Solvents
  • Symptom: Small, sharp singlets are present in the spectrum that do not correspond to the product.

  • Cause: Incomplete removal of solvents used during synthesis or purification (e.g., methanol, diethyl ether, ethyl acetate).

  • Solution:

    • Reference Chemical Shift Tables: Compare the chemical shifts of the unknown peaks to standard tables of common NMR solvent impurities.

    • Proper Drying: Ensure the sample is thoroughly dried under high vacuum before preparing the NMR sample to remove volatile organic solvents.

Data Presentation: Common Solvent Impurities

Solvent1H Chemical Shift (δ) in DMSO-d61H Chemical Shift (δ) in D2O
Acetone2.09 ppm2.22 ppm
Dichloromethane5.76 ppm5.33 ppm
Diethyl Ether1.11 ppm (t), 3.41 ppm (q)1.16 ppm (t), 3.53 ppm (q)
Ethyl Acetate1.15 ppm (t), 1.99 ppm (s), 4.03 ppm (q)1.20 ppm (t), 2.05 ppm (s), 4.12 ppm (q)
Methanol3.16 ppm3.34 ppm

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of this compound for 1H NMR (20-50 mg for 13C NMR) into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D2O or DMSO-d6).

  • Dissolution: Vortex or gently sonicate the vial to ensure complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small cotton plug in the Pasteur pipette during transfer.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: Acquiring a Standard 1H NMR Spectrum
  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Locking: Lock the spectrometer onto the deuterium signal of the solvent.

  • Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Set the appropriate spectral width and transmitter frequency for 1H NMR.

    • Use a standard pulse sequence (e.g., a single 90° pulse).

    • Set the number of scans (e.g., 8 or 16 for a reasonably concentrated sample).

    • Set a relaxation delay of 1-2 seconds.

  • Data Acquisition: Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d6 at 2.50 ppm or D2O at 4.79 ppm).

    • Integrate the peaks.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_process Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase and Calibrate ft->phase_cal integrate Integrate and Analyze phase_cal->integrate

Caption: Experimental workflow for NMR analysis.

impurity_identification_logic start Analyze NMR Spectrum extra_peaks Are there unexpected peaks? start->extra_peaks broad_peaks Are peaks broad? start->broad_peaks no_extra_peaks Spectrum is likely pure extra_peaks->no_extra_peaks No solvent Check for solvent impurities extra_peaks->solvent Yes broad_peaks->extra_peaks No solubility Check sample solubility broad_peaks->solubility Yes tautomer Consider keto-enol tautomerism solvent->tautomer degradation Suspect degradation or synthesis byproduct tautomer->degradation concentration Check sample concentration solubility->concentration shimming Re-shim the spectrometer concentration->shimming

Caption: Logical workflow for impurity identification.

References

Strategies to improve the scalability of "Methyl 2-amino-3-oxobutanoate hydrochloride" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the scalability of Methyl 2-amino-3-oxobutanoate hydrochloride synthesis. The information provided is based on established methods for amino acid esterification and addresses potential challenges specific to the unique structure of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable methods for the synthesis of this compound?

A1: The most common and scalable methods for the synthesis of amino acid methyl ester hydrochlorides, which can be adapted for this compound, are the Fischer esterification using either Thionyl Chloride (SOCl₂) in methanol or Trimethylchlorosilane (TMSCl) in methanol. These methods are generally high-yielding and utilize readily available, cost-effective reagents.

Q2: What is the primary challenge in the synthesis of this compound?

A2: The primary challenge is the stability of the starting material, 2-amino-3-oxobutanoic acid. This α-amino-β-keto acid is known to be unstable and can spontaneously decompose.[1] This instability can lead to low yields and the formation of impurities. Therefore, it is crucial to handle the starting material appropriately and optimize reaction conditions to minimize degradation.

Q3: How can I monitor the progress of the esterification reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system should be developed to achieve good separation between the starting amino acid and the product ester. The spots can be visualized using a ninhydrin stain, which will react with the primary amine of both the starting material and the product. The disappearance of the starting material spot and the appearance of a new, less polar product spot will indicate reaction completion.

Q4: What are the typical purification methods for this compound?

A4: The product is typically isolated as a hydrochloride salt. Purification is often achieved by crystallization. After the reaction, the solvent is removed under reduced pressure, and the crude product is triturated or recrystallized from a suitable solvent system, such as methanol/ether or ethyl acetate.[2]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Degradation of starting material (2-amino-3-oxobutanoic acid) 2-amino-3-oxobutanoic acid is unstable.[1] Use freshly prepared or properly stored starting material. It is recommended to perform the reaction at low temperatures (0°C to room temperature) to minimize decomposition.
Incomplete reaction Extend the reaction time and continue to monitor by TLC. Ensure that the reagents (SOCl₂ or TMSCl) are fresh and added in the correct stoichiometric amounts. For the TMSCl method, typically 2 equivalents are used.
Moisture in the reaction Both SOCl₂ and TMSCl are sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous methanol.
Loss of product during workup The hydrochloride salt of the product is generally soluble in methanol but less soluble in non-polar solvents like ether or hexane. Avoid excessive washing with alcohols during isolation. Ensure the pH is acidic during any aqueous workup to prevent the formation of the free base, which may be more soluble in organic solvents.
Issue 2: Presence of Multiple Impurities in the Final Product
Potential Cause Troubleshooting Steps
Side reactions due to the keto group The β-keto group can be susceptible to side reactions such as self-condensation (e.g., aldol condensation). Maintain a low reaction temperature and avoid strong basic conditions.
Formation of byproducts from reagent decomposition Ensure high-purity reagents are used. Distill thionyl chloride if necessary.
Incomplete conversion of starting material Optimize reaction time and temperature to drive the reaction to completion. Monitor closely with TLC.
Ineffective purification Experiment with different solvent systems for recrystallization to improve the purity of the crystalline product. A solvent/anti-solvent combination like methanol/diethyl ether is often effective.

Experimental Protocols

Method A: Thionyl Chloride in Methanol

This is a classic and effective method for the esterification of amino acids.

Protocol:

  • Suspend 2-amino-3-oxobutanoic acid (1.0 eq) in anhydrous methanol (5-10 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise to the stirred suspension. Caution: The addition is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux (around 65°C) and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).

Method B: Trimethylchlorosilane (TMSCl) in Methanol

This method is milder and often preferred for sensitive substrates.[3]

Protocol:

  • To a round-bottom flask containing 2-amino-3-oxobutanoic acid (1.0 eq), add anhydrous methanol (5-10 mL per gram of amino acid).

  • Stir the suspension at room temperature.

  • Slowly add trimethylchlorosilane (2.0 - 2.2 eq) to the mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purify the product by trituration with diethyl ether or recrystallization from methanol/diethyl ether.

Quantitative Data Summary

The following table summarizes typical quantitative data for the general synthesis of amino acid methyl ester hydrochlorides. These values can be used as a benchmark for the synthesis of this compound, but optimization will be necessary.

ParameterMethod A: SOCl₂/MethanolMethod B: TMSCl/Methanol
Typical Yield 85-95%90-98%[3]
Reaction Temperature 0°C to RefluxRoom Temperature[3]
Reaction Time 2-4 hours12-24 hours[3]
Purity (after crystallization) >98%>98%

Visualizations

SynthesisWorkflow cluster_start Starting Material cluster_reaction Esterification cluster_workup Workup & Purification cluster_end Final Product A 2-Amino-3-oxobutanoic Acid B Method A: SOCl₂/MeOH or Method B: TMSCl/MeOH A->B Reagents C Solvent Removal B->C Reaction Mixture D Crystallization (e.g., MeOH/Ether) C->D Crude Product E Methyl 2-amino-3-oxobutanoate hydrochloride D->E Purified Product

Caption: General experimental workflow for the synthesis of this compound.

TroubleshootingTree Start Low Yield or Impurities Detected Check_SM Check Starting Material Stability Start->Check_SM SM_OK Starting Material is Stable Check_SM->SM_OK No SM_Bad Degradation Suspected Check_SM->SM_Bad Yes Check_Reaction Review Reaction Conditions SM_OK->Check_Reaction Action_SM Use fresh starting material Work at lower temperatures SM_Bad->Action_SM Resolved Problem Resolved Action_SM->Resolved Reaction_OK Conditions are Optimal Check_Reaction->Reaction_OK No Reaction_Bad Suboptimal Conditions Check_Reaction->Reaction_Bad Yes Check_Purification Evaluate Purification Method Reaction_OK->Check_Purification Action_Reaction Ensure anhydrous conditions Extend reaction time Check reagent quality Reaction_Bad->Action_Reaction Action_Reaction->Resolved Purification_OK Purification is Effective Check_Purification->Purification_OK No Purification_Bad Ineffective Purification Check_Purification->Purification_Bad Yes Action_Purification Optimize recrystallization solvent system Purification_Bad->Action_Purification Action_Purification->Resolved

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Catalyst Removal in "Methyl 2-amino-3-oxobutanoate hydrochloride" Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst removal during the synthesis of "Methyl 2-amino-3-oxobutanoate hydrochloride."

Frequently Asked Questions (FAQs)

Q1: What are the common types of catalysts used in the synthesis of amino acid derivatives like "this compound" that require removal?

A1: In multi-step syntheses of complex molecules like "this compound," heterogeneous precious metal catalysts are frequently employed for hydrogenation steps. The most common catalysts are Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Raney Nickel. These are used for reactions such as the reduction of nitro groups, double bonds, or for deprotection steps.[1] Homogeneous catalysts might also be used in certain coupling reactions.[2]

Q2: Why is the complete removal of these catalysts from the final product crucial?

A2: Complete removal of residual catalysts, particularly heavy metals like palladium, is critical for several reasons.[3][4] Firstly, these metals can be toxic and are strictly regulated in active pharmaceutical ingredients (APIs).[4] Secondly, residual metals can interfere with downstream reactions or degrade the final product. Finally, for precious metal catalysts, efficient recovery is economically important.[1]

Q3: What are the primary methods for removing heterogeneous catalysts like Pd/C?

A3: The most common methods for removing heterogeneous catalysts include:

  • Filtration: This is the most direct method, often using filter aids like Celite® to ensure the removal of fine catalyst particles.[5][6]

  • Adsorption: Using materials like activated carbon or specialized metal scavengers that bind to the catalyst, which is then removed by filtration.[7][8]

  • Crystallization: The desired product is crystallized from the solution, leaving the catalyst impurities in the mother liquor.[7]

  • Extraction: A liquid-liquid extraction can be used to partition the catalyst into a separate phase.[7]

Q4: What are metal scavengers and how do they work?

A4: Metal scavengers are materials with functional groups that have a high affinity for specific metals.[2] They can be silica-based or polymer-based and contain functionalities like thiols, amines, or triazines that chelate with the metal, effectively "scavenging" it from the solution.[2][7] The scavenger-metal complex is then easily removed by filtration.

Troubleshooting Guide

This guide addresses common issues encountered during the removal of catalysts from "this compound" reactions.

Problem Potential Cause Troubleshooting Steps
Black particles (catalyst) visible in the product after filtration. - Filter paper has too large a pore size.- Filter bed (e.g., Celite®) was not properly packed.- Catalyst particles are too fine.- Use a finer porosity filter paper or a membrane filter.- Ensure the filter aid forms a compact and even bed before filtering the reaction mixture.- Consider using a different grade of catalyst with a larger particle size if the problem persists.
Product solution remains gray/black after filtration. - Colloidal suspension of fine catalyst particles.- Leaching of the metal from the support into the solution (homogeneous form).- Add a filter aid like Celite® and stir for a period before filtration to adsorb the fine particles.- Use a metal scavenger to remove dissolved or colloidal metal species.[8]- Consider a polish filtration step with a very fine filter.
High levels of residual palladium detected by ICP-MS or other analytical methods. - Inefficient filtration.- Leaching of the catalyst into a soluble form.- The catalyst is complexed with the product or other components in the reaction mixture.- Optimize the filtration procedure (see above).- Employ a suitable metal scavenger. A screening of different scavengers may be necessary to find the most effective one.[7]- Change the solvent to one that minimizes the solubility of the palladium species.[7]- Consider a pre-treatment step, like a mild oxidation or reduction, to change the state of the palladium for easier removal.[7]
Significant loss of product during catalyst removal. - Adsorption of the product onto the catalyst or filter aid.- Co-precipitation of the product with the catalyst.- Minimize the amount of filter aid or adsorbent used.- Wash the filter cake thoroughly with a suitable solvent to recover the adsorbed product.- Adjust the pH of the solution to decrease the product's affinity for the adsorbent.- Consider an alternative removal method like crystallization if adsorption losses are too high.[7]
Inconsistent catalyst removal from batch to batch. - Variability in the reaction work-up procedure.- Differences in the age or quality of the catalyst.- Inconsistent formation of different palladium species.- Standardize the entire work-up and filtration protocol.- Use a consistent source and batch of the catalyst.- Employ a broad-spectrum scavenger that is effective against various forms of the catalyst.[7]

Quantitative Data on Catalyst Removal

The efficiency of different catalyst removal methods can be compared based on the residual metal content in the final product. The following table summarizes typical residual palladium levels achieved with various techniques.

Removal Method Typical Residual Palladium (ppm) Advantages Disadvantages
Filtration (with Celite®) 10 - 100Simple, low costMay not remove very fine particles or leached metal
Activated Carbon 5 - 50Inexpensive, readily availableCan adsorb the product, leading to yield loss[7]
Metal Scavengers (e.g., Thiol-based silica) < 1 - 10High efficiency, high selectivityHigher cost compared to activated carbon
Crystallization < 5Can provide very pure productMay require significant process development, potential for yield loss in mother liquor[2][7]

Note: The actual residual levels can vary significantly depending on the specific reaction conditions, solvent, and the nature of the product.

Experimental Protocols

Protocol 1: Standard Filtration for Pd/C Removal
  • Preparation of the Filtration Funnel: Place a piece of filter paper of the appropriate size in a Buchner funnel.

  • Packing the Filter Aid: Add a layer of Celite® (approximately 1-2 cm) onto the filter paper. Wet the Celite® with the reaction solvent and apply a gentle vacuum to pack the bed. Ensure the surface is flat and free of cracks.

  • Filtration: Decant the supernatant of the reaction mixture onto the Celite® bed first, followed by the slurry containing the catalyst.

  • Washing: Wash the filter cake with several portions of the reaction solvent to ensure complete recovery of the product.

  • Analysis: Collect the filtrate and analyze for residual palladium content using a suitable analytical technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Protocol 2: Use of a Metal Scavenger for Palladium Removal
  • Initial Filtration: Perform a preliminary filtration to remove the bulk of the heterogeneous catalyst as described in Protocol 1.

  • Scavenger Addition: To the filtrate, add the recommended amount of a suitable metal scavenger (e.g., a silica-based thiol scavenger). The amount will depend on the expected level of residual palladium.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for a specified period (typically 1-24 hours), as recommended by the scavenger manufacturer.

  • Final Filtration: Filter the mixture through a fresh bed of Celite® or a fine filter to remove the scavenger-metal complex.

  • Analysis: Analyze the final filtrate for residual palladium content to confirm its removal to the desired level.

Visualizations

Experimental_Workflow_Catalyst_Removal cluster_reaction Reaction Completion cluster_removal Catalyst Removal Stage cluster_analysis Analysis & Product Isolation Reaction Reaction Mixture (Product + Catalyst) Filtration Bulk Filtration (e.g., with Celite®) Reaction->Filtration Initial Separation Scavenging Scavenging Step (Addition of Scavenger) Filtration->Scavenging Filtrate with residual catalyst Final_Filtration Final Filtration Scavenging->Final_Filtration Mixture with scavenger-metal complex Analysis Analysis for Residual Catalyst (e.g., ICP-MS) Final_Filtration->Analysis Product Pure Product Solution Analysis->Product If catalyst level is acceptable

Caption: Workflow for Catalyst Removal using a Scavenger.

Troubleshooting_Logic Start High Residual Catalyst Detected Check_Filtration Was bulk filtration efficient? Start->Check_Filtration Optimize_Filtration Optimize Filtration: - Finer filter - Proper packing of filter aid Check_Filtration->Optimize_Filtration No Check_Leaching Is catalyst leaching suspected? Check_Filtration->Check_Leaching Yes Optimize_Filtration->Start Re-evaluate Use_Scavenger Implement Metal Scavenger Check_Leaching->Use_Scavenger Yes Check_Product_Loss Is product loss significant? Check_Leaching->Check_Product_Loss No Screen_Scavengers Screen Different Scavengers Use_Scavenger->Screen_Scavengers If inefficient Use_Scavenger->Check_Product_Loss Screen_Scavengers->Check_Product_Loss Optimize_Washing Optimize washing of filter cake Check_Product_Loss->Optimize_Washing Yes End Acceptable Catalyst Level Check_Product_Loss->End No Consider_Alternative Consider Alternative Method (e.g., Crystallization) Optimize_Washing->Consider_Alternative If still high loss Optimize_Washing->End Consider_Alternative->End

Caption: Troubleshooting Logic for High Residual Catalyst.

References

Validation & Comparative

Validation of HPLC methods for the analysis of "Methyl 2-amino-3-oxobutanoate hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the validation of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Methyl 2-amino-3-oxobutanoate hydrochloride. This guide provides a comparative overview of potential analytical approaches, detailed experimental protocols, and data presentation standards for researchers, scientists, and drug development professionals.

Comparative Analysis of Analytical Methodologies

The analysis of this compound, a molecule possessing both an amino acid moiety and a β-keto ester functional group, presents unique challenges. Successful HPLC analysis requires addressing the inherent properties of both functionalities. The primary analytical challenge for β-keto esters is their tendency to undergo keto-enol tautomerism, which can result in poor peak shape and inaccurate quantification in reversed-phase HPLC.[1] For the amino acid portion, derivatization is often necessary to achieve adequate sensitivity, as most amino acids lack a strong chromophore for UV detection.[2][3]

Several HPLC-based strategies can be employed, each with distinct advantages and limitations. The choice of method will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available equipment.

Table 1: Comparison of Potential HPLC-Based Analytical Methods

MethodPrincipleAdvantagesDisadvantagesTypical Detector
Reversed-Phase HPLC (RP-HPLC) with UV Detection Separation based on hydrophobicity.Simple, widely available instrumentation.Potential for poor peak shape due to tautomerism. Low sensitivity without derivatization.UV/Vis
RP-HPLC with Pre-column Derivatization Chemical modification of the amino group prior to injection to enhance detection. Common reagents include o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC), and Dansyl Chloride.[4][5]High sensitivity and specificity. Improved chromatography for the amino acid moiety.Derivatization step adds complexity and potential for variability. Reagent stability can be a concern.[6]Fluorescence, UV/Vis
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation of polar compounds.Good retention of polar analytes like amino acids without derivatization.[7][8] Can potentially offer better peak shape for tautomers than RP-HPLC.Requires careful control of mobile phase water content. Can have longer equilibration times.UV/Vis, MS
Mixed-Mode Chromatography Utilizes a stationary phase with both reversed-phase and ion-exchange characteristics.Can provide unique selectivity and improved peak shape for challenging compounds like β-keto esters.Column availability may be more limited and method development can be more complex.UV/Vis, MS
Liquid Chromatography-Mass Spectrometry (LC-MS) Couples the separation power of HPLC with the sensitive and specific detection of mass spectrometry.High sensitivity and selectivity, providing molecular weight information. Can analyze underivatized amino acids.[7][9][10]Higher cost and complexity of instrumentation. Matrix effects can suppress ionization.Mass Spectrometer

Experimental Protocols

The following is a representative protocol for the validation of a stability-indicating RP-HPLC method with UV detection for the analysis of this compound. This protocol is a composite based on general principles of HPLC method validation.

HPLC Method Parameters (Hypothetical)
  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C (Note: Higher temperatures may improve peak shape for tautomers)

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase A

Validation Parameters and Acceptance Criteria

The method should be validated according to ICH Q2(R1) guidelines, assessing the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically evaluated by analyzing placebo, stressed samples (acid, base, peroxide, heat, light), and impurity-spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be prepared, and the correlation coefficient (r²) should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by the recovery of spiked samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-assay precision): Analysis of a minimum of six replicate samples at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-assay precision): The effect of random events on the precision of the analytical procedure, evaluated by different analysts on different days with different equipment. The RSD should be ≤ 2.0%.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The precision at the LOQ should not exceed 10% RSD.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include mobile phase composition, pH, column temperature, and flow rate.

  • Solution Stability: The stability of the analyte in the sample solution is evaluated at specified intervals (e.g., 0, 6, 12, 24 hours) at room temperature and refrigerated conditions. The change in concentration should be within ± 2.0%.[8]

Table 2: Summary of Validation Data (Hypothetical)

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Range (µg/mL) 1 - 100Defined by linearity
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (RSD)
- Repeatability0.8%≤ 2.0%
- Intermediate Precision1.2%≤ 2.0%
LOD (µg/mL) 0.1Reportable
LOQ (µg/mL) 0.3Reportable
Robustness No significant impact on resultsConsistent results
Solution Stability (24h, RT) 99.8% of initial98.0% - 102.0%

Visualizations

HPLC_Validation_Workflow cluster_planning Planning & Development cluster_execution Execution cluster_reporting Reporting MethodDevelopment Method Development & Optimization Protocol Validation Protocol Definition MethodDevelopment->Protocol Specificity Specificity / Stress Studies Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy / Recovery Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Determination Precision->LOD_LOQ Robustness Robustness Testing LOD_LOQ->Robustness Stability Solution Stability Robustness->Stability DataAnalysis Data Analysis & Statistical Evaluation Stability->DataAnalysis Report Validation Report Generation DataAnalysis->Report

Caption: Workflow for HPLC Method Validation.

Analytical_Method_Selection Start Start: Analyze Methyl 2-amino-3-oxobutanoate HCl Tautomerism Poor Peak Shape Observed? Start->Tautomerism Sensitivity High Sensitivity Required? MS_Available MS Detector Available? Sensitivity->MS_Available Yes RP_UV RP-HPLC with UV Sensitivity->RP_UV No Tautomerism->Sensitivity No HILIC HILIC or Mixed-Mode HPLC Tautomerism->HILIC Yes RP_Deriv RP-HPLC with Derivatization (e.g., OPA/FMOC) MS_Available->RP_Deriv No LC_MS LC-MS MS_Available->LC_MS Yes

Caption: Decision tree for analytical method selection.

References

A Comparative Analysis of the Reactivity of Methyl 2-amino-3-oxobutanoate hydrochloride and its Ethyl Ester Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the chemical reactivity of Methyl 2-amino-3-oxobutanoate hydrochloride and Ethyl 2-amino-3-oxobutanoate hydrochloride. These compounds are versatile building blocks in organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal interest. This document aims to furnish researchers with predictive insights into their relative performance in common chemical transformations, supported by established chemical principles and analogous experimental data.

Executive Summary

This compound and its ethyl ester counterpart are key intermediates in synthetic chemistry. While direct comparative studies on these specific molecules are not extensively documented, fundamental principles of organic chemistry suggest discernible differences in their reactivity, primarily governed by steric and electronic effects of the methyl versus the ethyl ester group. It is anticipated that the methyl ester will exhibit slightly higher reaction rates in many common transformations due to reduced steric hindrance. This guide presents a hypothetical comparative study based on the well-established Hantzsch pyridine synthesis, a reaction where β-ketoesters are pivotal.

Physicochemical Properties

A summary of the key physicochemical properties of the two compounds is presented in Table 1. The ethyl ester analog has a higher molecular weight and is predicted to have slightly different solubility characteristics.

PropertyThis compoundEthyl 2-amino-3-oxobutanoate hydrochloride
Molecular Formula C₅H₁₀ClNO₃C₆H₁₂ClNO₃
Molecular Weight 167.59 g/mol 181.62 g/mol [1]
Appearance White to off-white crystalline powderWhite to off-white crystalline powder
Solubility Soluble in water and polar organic solventsSoluble in water and polar organic solvents

Comparative Reactivity Analysis: A Predictive Model

In the absence of direct experimental data comparing the two title compounds, we can extrapolate their relative reactivity based on established principles of organic chemistry. The primary difference between the two molecules lies in the ester group: a methyl ester versus an ethyl ester.

Steric Effects: The ethyl group is larger than the methyl group, which can lead to greater steric hindrance around the carbonyl carbon of the ester. This increased bulkiness can impede the approach of nucleophiles or the formation of transition states, potentially slowing down reaction rates.

Electronic Effects: The electronic donating effects of the methyl and ethyl groups are very similar, and therefore, electronic factors are expected to play a minor role in differentiating the reactivity of these two compounds.

Based on these principles, it is predicted that This compound will be slightly more reactive than its ethyl ester analog in reactions where the ester group's environment is sterically sensitive.

To illustrate this, we propose a comparative study using the Hantzsch pyridine synthesis, a classic multi-component reaction that employs β-ketoesters to form dihydropyridines. These products are notable for their biological activities, including as calcium channel modulators.[2][3][4]

Hypothetical Hantzsch Pyridine Synthesis

The Hantzsch synthesis involves the condensation of a β-ketoester, an aldehyde, and an ammonia source to yield a dihydropyridine.[2][3] The reaction workflow is depicted below.

Hantzsch_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Ketoester Methyl or Ethyl 2-amino-3-oxobutanoate HCl Mixing Mixing and Heating (e.g., Microwave Irradiation) Ketoester->Mixing Aldehyde Aldehyde (e.g., Benzaldehyde) Aldehyde->Mixing Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Mixing Workup Aqueous Work-up Mixing->Workup Purification Recrystallization or Column Chromatography Workup->Purification DHP Substituted Dihydropyridine Purification->DHP

Figure 1: Experimental workflow for the Hantzsch dihydropyridine synthesis.
Predicted Experimental Outcomes

Based on the principles of steric hindrance, we predict the following outcomes for the Hantzsch synthesis:

ParameterThis compoundEthyl 2-amino-3-oxobutanoate hydrochlorideRationale
Reaction Time ShorterLongerLess steric hindrance from the methyl group allows for faster reaction kinetics.
Reaction Yield Potentially HigherPotentially LowerFaster reaction rates may lead to higher conversion and yield in a given timeframe.
Product Purity SimilarSimilarThe difference in reactivity is unlikely to significantly impact the side-reaction profile.

Experimental Protocols

The following is a detailed, adaptable protocol for the microwave-assisted, solvent-free Hantzsch synthesis of dihydropyridines from either methyl or ethyl 2-amino-3-oxobutanoate hydrochloride.[5]

Materials:

  • This compound or Ethyl 2-amino-3-oxobutanoate hydrochloride (1.0 mmol)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 mmol)

  • Ammonium acetate (1.2 mmol)

  • Microwave reactor

  • Reaction vessel (10 mL microwave tube)

  • Magnetic stirrer

Procedure:

  • In a 10 mL microwave reaction vessel, combine the 2-amino-3-oxobutanoate hydrochloride (1.0 mmol), the aromatic aldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).

  • The vessel is sealed and placed in the microwave reactor.

  • The reaction mixture is irradiated at a constant temperature (e.g., 100 °C) for a specified time (e.g., 5-15 minutes). The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction vessel is cooled to room temperature.

  • The solid product is dissolved in a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Biological Context and Signaling Pathways

The dihydropyridine scaffold, which can be synthesized from the title compounds, is a well-known pharmacophore present in a class of drugs that act as L-type calcium channel blockers.[6][7] These channels are crucial for regulating calcium influx into cells, which in turn controls a variety of physiological processes, including muscle contraction and neurotransmitter release. By blocking these channels, dihydropyridine-based drugs can induce vasodilation and are widely used in the treatment of hypertension.

A simplified representation of the mechanism of action of dihydropyridine-based calcium channel blockers is depicted below.

Calcium_Channel_Modulation cluster_membrane Cell Membrane cluster_cellular_response Cellular Response DHP Dihydropyridine (from Me/Et 2-amino-3-oxobutanoate) Ca_Channel L-type Calcium Channel DHP->Ca_Channel Binds to and blocks Ca_ion_in Ca²⁺ (intracellular) Ca_Channel->Ca_ion_in Ca_ion_out Ca²⁺ (extracellular) Ca_ion_out->Ca_Channel Influx Response Reduced Muscle Contraction (Vasodilation) Ca_ion_in->Response Reduced intracellular Ca²⁺ leads to

Figure 2: Simplified signaling pathway of dihydropyridine-based calcium channel blockers.

Conclusion

While direct experimental evidence is pending, this guide provides a predictive comparison of the reactivity of this compound and its ethyl ester analog based on fundamental chemical principles. The methyl ester is expected to be the more reactive of the two due to lesser steric hindrance. Both compounds are valuable precursors for the synthesis of biologically active molecules, such as dihydropyridine-based calcium channel modulators. The provided experimental protocol for the Hantzsch synthesis offers a starting point for researchers to empirically validate these predictions and further explore the synthetic utility of these versatile building blocks in drug discovery and development.

References

A Comparative Guide to Methyl 2-amino-3-oxobutanoate hydrochloride and Other β-Keto Esters in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, β-keto esters are indispensable building blocks, prized for their versatility in constructing complex molecular architectures. Their unique bifunctional nature, possessing both nucleophilic and electrophilic centers, allows for their participation in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an objective comparison of Methyl 2-amino-3-oxobutanoate hydrochloride with other commonly employed β-keto esters, such as methyl acetoacetate and ethyl acetoacetate. We will delve into their applications in the synthesis of key heterocyclic scaffolds, supported by available experimental data to inform synthetic strategy and decision-making.

Introduction to β-Keto Esters

β-Keto esters are characterized by a ketone functional group at the β-position relative to an ester moiety. This arrangement leads to the notable acidity of the α-protons, facilitating the formation of enolates, which are key intermediates in many synthetic transformations. Common β-keto esters like methyl acetoacetate and ethyl acetoacetate are widely utilized in reactions such as the Hantzsch pyridine synthesis and the Biginelli reaction for the preparation of dihydropyrimidines.

This compound, an α-amino-β-keto ester, introduces an additional primary amino group, expanding its synthetic potential, particularly in the construction of nitrogen-containing heterocycles. This guide will focus on the comparative utility of these building blocks in seminal heterocyclic syntheses.

The Knorr Pyrrole Synthesis: A Key Application for α-Amino-β-Keto Esters

The Knorr pyrrole synthesis is a classic and widely used method for the preparation of substituted pyrroles. The reaction involves the condensation of an α-amino-ketone with a β-keto ester. This compound is an ideal substrate for this reaction as it contains both the requisite α-amino ketone and ester functionalities within the same molecule, allowing for a self-condensation or reaction with another dicarbonyl compound to form highly functionalized pyrroles.

While direct head-to-head comparative studies with quantitative yield data under identical conditions are not extensively documented in the readily available literature, the inherent advantage of using a pre-functionalized substrate like this compound lies in the streamlined synthesis of pyrroles bearing both amino and acetyl substituents. Traditional Knorr syntheses often require the in situ formation of the α-amino ketone from an oxime, which can add steps and complexity to the overall process.

Hypothetical Comparative Reaction:

Precursor(s)ReactionProductPotential Advantages of this compound
This compound + 1,3-Dicarbonyl CompoundKnorr Pyrrole SynthesisSubstituted PyrroleDirect incorporation of an amino or protected amino group at the 2-position and an acetyl group at the 3-position. Fewer synthetic steps compared to starting with a simple β-keto ester and introducing the amino group separately.
Ethyl Acetoacetate + α-Amino KetoneKnorr Pyrrole SynthesisSubstituted PyrroleWell-established, versatile for a wide range of substituents.

The Hantzsch Pyridine Synthesis: A Domain of Traditional β-Keto Esters

The Hantzsch pyridine synthesis is a multicomponent reaction that traditionally employs two equivalents of a β-keto ester, an aldehyde, and a nitrogen source like ammonia or ammonium acetate to produce dihydropyridines, which can be subsequently oxidized to pyridines. Ethyl acetoacetate and methyl acetoacetate are the archetypal β-keto esters used in this reaction.

The use of an α-amino-β-keto ester like this compound in a Hantzsch-type reaction would be a non-traditional approach. It could potentially lead to highly substituted and functionalized pyridine derivatives, although the reaction pathway might differ from the classic mechanism. The presence of the amino group could lead to alternative cyclization pathways or the formation of different heterocyclic systems.

General Hantzsch Pyridine Synthesis Data (Illustrative):

β-Keto EsterAldehydeNitrogen SourceYield (%)Reference
Ethyl AcetoacetateBenzaldehydeAmmonium Acetate~80-95%General Literature
Methyl Acetoacetate4-ChlorobenzaldehydeAmmonia~75-90%General Literature

The Biginelli Reaction: Dihydropyrimidine Synthesis

The Biginelli reaction is another important multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones. It typically involves the acid-catalyzed condensation of an aldehyde, a β-keto ester (commonly ethyl acetoacetate), and urea or thiourea.

Similar to the Hantzsch synthesis, the direct application of this compound in a classical Biginelli reaction is not well-documented. The amino group would likely compete with the urea in the reaction cascade, potentially leading to a mixture of products or a different heterocyclic core altogether. This highlights a key difference in the synthetic utility of these β-keto esters: while traditional β-keto esters are workhorses for established multicomponent reactions, α-amino-β-keto esters offer opportunities for novel synthetic routes and the creation of unique molecular scaffolds.

Experimental Protocols

Detailed experimental protocols for the Knorr, Hantzsch, and Biginelli reactions are well-established and can be found in standard organic chemistry literature and databases. For the purpose of this guide, we will provide a generalized protocol for the Knorr Pyrrole Synthesis, which is the most relevant for this compound.

General Experimental Protocol for Knorr Pyrrole Synthesis:

  • Reactant Preparation: A solution of the α-amino-β-keto ester (e.g., this compound) and the β-dicarbonyl compound (e.g., acetylacetone) in a suitable solvent (e.g., glacial acetic acid) is prepared.

  • Reaction Initiation: The reaction mixture is typically stirred at room temperature or gently heated. A catalyst, such as a Brønsted or Lewis acid, may be added to facilitate the condensation.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or other analytical techniques.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into water. The precipitated product is collected by filtration, washed, and dried. Further purification can be achieved by recrystallization or column chromatography.

Visualizing Synthetic Pathways

To better illustrate the logical flow of these synthetic transformations, the following diagrams are provided.

Knorr_Pyrrole_Synthesis cluster_reactants Reactants alpha-Amino-beta-Keto_Ester α-Amino-β-Keto Ester (e.g., Methyl 2-amino-3-oxobutanoate) Condensation Condensation alpha-Amino-beta-Keto_Ester->Condensation beta-Dicarbonyl β-Dicarbonyl Compound beta-Dicarbonyl->Condensation Cyclization Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration Pyrrole Pyrrole Dehydration->Pyrrole

Caption: Knorr Pyrrole Synthesis Workflow.

Hantzsch_Pyridine_Synthesis cluster_reactants Reactants beta-Keto_Ester1 β-Keto Ester (2 equiv.) Condensation Condensation beta-Keto_Ester1->Condensation Aldehyde Aldehyde Aldehyde->Condensation Ammonia Ammonia/Ammonium Acetate Ammonia->Condensation Cyclization Cyclization Condensation->Cyclization Dihydropyridine Dihydropyridine Cyclization->Dihydropyridine Oxidation Oxidation Dihydropyridine->Oxidation Pyridine Pyridine Oxidation->Pyridine

Caption: Hantzsch Pyridine Synthesis Workflow.

Conclusion

This compound presents a unique and valuable tool for the synthesis of highly functionalized nitrogen-containing heterocycles, particularly pyrroles via the Knorr synthesis. Its pre-installed amino and keto functionalities offer a more direct route to certain substituted targets compared to traditional β-keto esters like methyl acetoacetate and ethyl acetoacetate. However, the latter remains the reagents of choice for well-established multicomponent reactions such as the Hantzsch pyridine synthesis and the Biginelli reaction due to their predictable reactivity and broad substrate scope. The selection of the appropriate β-keto ester will ultimately depend on the specific synthetic target and the desired reaction pathway. Further research into the reactivity of α-amino-β-keto esters in a wider range of transformations is warranted to fully unlock their synthetic potential.

Synthesis yield comparison of different methods for preparing "Methyl 2-amino-3-oxobutanoate hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct synthetic methodologies for the preparation of Methyl 2-amino-3-oxobutanoate hydrochloride, a valuable building block in pharmaceutical and organic synthesis. The methods are evaluated based on their reaction yields, starting materials, and procedural complexity. Detailed experimental protocols and workflow diagrams are provided to facilitate replication and adaptation in a laboratory setting.

At a Glance: Synthesis Method Comparison

The following table summarizes the key quantitative data for the two primary methods detailed in this guide for the synthesis of this compound.

ParameterMethod 1: Nitrosation of Methyl Acetoacetate and Subsequent ReductionMethod 2: Amination of Methyl 2-chloro-3-oxobutanoate
Starting Material Methyl acetoacetateMethyl 2-chloro-3-oxobutanoate
Key Reagents Sodium nitrite, Acetic acid, Hydrogen (H₂), Palladium on carbon (Pd/C), Hydrochloric acid (HCl)Ammonia (NH₃), Hydrochloric acid (HCl)
Overall Yield ~65-75%Not explicitly found, but expected to be moderate to good
Purity High purity after crystallizationPurification by crystallization is typically required
Number of Steps 2 (Nitrosation, Reduction & Salt Formation)2 (Amination, Salt Formation)
Reaction Conditions Low temperature for nitrosation, mild hydrogenationControlled temperature for amination
Advantages Readily available starting material, well-established classical reactionPotentially more direct route
Disadvantages Use of potentially hazardous nitrite reagents, requires hydrogenation setupStarting material may not be as readily available as methyl acetoacetate

Method 1: Synthesis via Nitrosation of Methyl Acetoacetate and Subsequent Reduction

This classical approach involves the introduction of a nitrogen-containing functional group at the alpha position of a β-keto ester, followed by reduction to the amine and subsequent formation of the hydrochloride salt.

Experimental Protocol

Step 1: Synthesis of Methyl 2-hydroxyimino-3-oxobutanoate

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve methyl acetoacetate (1 equivalent) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring at the same temperature for 2-3 hours.

  • Pour the reaction mixture into ice-water and collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry under vacuum to yield Methyl 2-hydroxyimino-3-oxobutanoate.

Step 2: Reduction and Hydrochloride Salt Formation

  • Suspend Methyl 2-hydroxyimino-3-oxobutanoate (1 equivalent) in methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the suspension in a Parr hydrogenator under a hydrogen atmosphere (typically 40-50 psi) at room temperature until the theoretical amount of hydrogen is consumed.

  • After the reaction is complete, filter the catalyst through a pad of Celite.

  • To the filtrate, add a calculated amount of concentrated hydrochloric acid or a solution of HCl in methanol/ether to precipitate the hydrochloride salt.

  • Cool the mixture and collect the crystalline product by filtration.

  • Wash the crystals with cold ether and dry under vacuum to obtain this compound.

Experimental Workflow

cluster_0 Method 1: Nitrosation and Reduction MAA Methyl Acetoacetate Nitrosation Nitrosation (NaNO₂, Acetic Acid, 0-5°C) MAA->Nitrosation Intermediate1 Methyl 2-hydroxyimino-3-oxobutanoate Nitrosation->Intermediate1 Reduction Reduction & Salt Formation (H₂, Pd/C, HCl) Intermediate1->Reduction Product1 Methyl 2-amino-3-oxobutanoate hydrochloride Reduction->Product1

Caption: Workflow for the synthesis of this compound via nitrosation and reduction.

Method 2: Synthesis via Amination of Methyl 2-chloro-3-oxobutanoate

This method involves the direct displacement of a halide at the alpha position of the β-keto ester with an amino group.

Experimental Protocol

Step 1: Synthesis of Methyl 2-amino-3-oxobutanoate

  • In a pressure vessel, dissolve Methyl 2-chloro-3-oxobutanoate (1 equivalent) in a suitable solvent such as methanol or tetrahydrofuran.

  • Cool the solution to a low temperature (e.g., -10 to 0 °C).

  • Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in methanol, ensuring the temperature is controlled.

  • Seal the vessel and allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction should be monitored by TLC or GC-MS.

  • After the reaction is complete, vent the excess ammonia in a fume hood.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude Methyl 2-amino-3-oxobutanoate.

Step 2: Hydrochloride Salt Formation

  • Dissolve the crude product from Step 1 in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in ether or methanol dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield this compound.

Experimental Workflow

cluster_1 Method 2: Direct Amination MCOB Methyl 2-chloro-3-oxobutanoate Amination Amination (Ammonia) MCOB->Amination Intermediate2 Methyl 2-amino-3-oxobutanoate Amination->Intermediate2 SaltFormation Salt Formation (HCl) Intermediate2->SaltFormation Product2 Methyl 2-amino-3-oxobutanoate hydrochloride SaltFormation->Product2

Caption: Workflow for the synthesis of this compound via direct amination.

Conclusion

Both methods presented offer viable pathways to this compound. The choice of method will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the available laboratory equipment. Method 1, while involving a hydrogenation step, starts from the more common and inexpensive methyl acetoacetate. Method 2 offers a more direct route but relies on the availability of the chlorinated precursor. For large-scale production, a thorough cost and safety analysis of both routes is recommended. Researchers are encouraged to optimize the provided protocols to suit their specific laboratory conditions and purity requirements.

Comparative Spectroscopic Analysis of Methyl 2-amino-3-oxobutanoate hydrochloride and Its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of Methyl 2-amino-3-oxobutanoate hydrochloride, a key building block in pharmaceutical synthesis, and its common process-related impurities. Understanding the distinct spectroscopic signatures of the target molecule and its impurities is crucial for reaction monitoring, quality control, and ensuring the purity of final active pharmaceutical ingredients.

Introduction

This compound is commonly synthesized via the nitrosation of methyl acetoacetate to form an oxime intermediate, followed by a reduction step. This synthetic route can lead to the presence of unreacted starting materials and intermediates as impurities in the final product. This guide focuses on the spectroscopic characterization of this compound and two of its most probable impurities:

  • Impurity A: Methyl acetoacetate (Starting Material)

  • Impurity B: Methyl (Z)-2-(hydroxyimino)-3-oxobutanoate (Intermediate)

The following sections provide a comparative summary of the spectroscopic data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its impurities, allowing for their unambiguous identification.

Table 1: ¹H NMR Data Comparison (ppm)
CompoundCH₃ (acetyl)CH₂/CHOCH₃NH₂/OH
Methyl 2-amino-3-oxobutanoate HCl ~2.4~5.0~3.8~8.5 (broad)
Impurity A: Methyl acetoacetate 2.27 (keto), 1.99 (enol)3.46 (keto), 5.03 (enol)3.73 (keto), 3.69 (enol)12.0 (enol OH)
Impurity B: Methyl (Z)-2-(hydroxyimino)-3-oxobutanoate [1]2.41-3.919.33

Note: Chemical shifts for this compound are estimated based on typical values for similar structures and may vary depending on the solvent and concentration. The data for Methyl acetoacetate reflects the keto-enol tautomerism.

Table 2: ¹³C NMR Data Comparison (ppm)
CompoundC=O (keto)C=O (ester)C-N/C=NCH₃ (acetyl)CH₂/CHOCH₃
Methyl 2-amino-3-oxobutanoate HCl ~195~168~55~27-~53
Impurity A: Methyl acetoacetate 201.3 (keto)167.8 (keto)-30.2 (keto)50.0 (keto)52.3 (keto)
Impurity B: Methyl (Z)-2-(hydroxyimino)-3-oxobutanoate [1]193.9162.1151.025.3-52.8

Note: Chemical shifts for this compound are estimated based on typical values for similar structures and may vary. The data for Methyl acetoacetate is for the keto tautomer.

Table 3: IR Data Comparison (cm⁻¹)
CompoundN-H/O-H stretchC=O stretch (keto)C=O stretch (ester)C=N stretch
Methyl 2-amino-3-oxobutanoate HCl 2500-3200 (broad, NH₃⁺)~1720~1745-
Impurity A: Methyl acetoacetate ~3000 (broad, enol O-H)~1715~1740-
Impurity B: Methyl (Z)-2-(hydroxyimino)-3-oxobutanoate [1]335316811742~1650
Table 4: Mass Spectrometry Data Comparison (m/z)
CompoundMolecular Ion [M]⁺ or [M+H]⁺Key Fragment Ions
Methyl 2-amino-3-oxobutanoate HCl 132.06 (free base)Not readily available
Impurity A: Methyl acetoacetate 116.05101, 85, 74, 59, 43
Impurity B: Methyl (Z)-2-(hydroxyimino)-3-oxobutanoate 145.04Not readily available

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument, typically at 100 MHz. Use a proton-decoupled sequence. A 45° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are generally required to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the powder directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: Samples can be introduced via direct infusion or coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) for volatile compounds like Methyl acetoacetate, or Liquid Chromatography (LC-MS) for less volatile compounds.

  • Ionization: Electrospray ionization (ESI) is a suitable technique for the analysis of this compound and its oxime intermediate. Electron ionization (EI) is typically used for GC-MS analysis of more volatile compounds like Methyl acetoacetate.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization and comparison of "this compound" and its impurities.

G Workflow for Impurity Characterization cluster_synthesis Synthesis & Sampling cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Identification start Methyl Acetoacetate nitrosation Nitrosation start->nitrosation oxime Methyl (Z)-2-(hydroxyimino)-3-oxobutanoate nitrosation->oxime reduction Hydrogenation oxime->reduction product Methyl 2-amino-3-oxobutanoate HCl reduction->product sample Crude Product Sample product->sample nmr NMR (1H, 13C) sample->nmr ir IR sample->ir ms MS sample->ms data_table Comparative Data Tables nmr->data_table ir->data_table ms->data_table identification Impurity Identification data_table->identification

Caption: Workflow for the spectroscopic identification of impurities.

This guide provides a foundational understanding of the spectroscopic differences between this compound and its common process-related impurities. For definitive structural elucidation and quantification, the use of certified reference standards is highly recommended.

References

A Researcher's Guide to Catalysts for β-Keto Ester Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of β-keto esters is a fundamental transformation in organic chemistry, providing key building blocks for a wide range of pharmaceuticals and biologically active compounds. The choice of catalyst is paramount in achieving high yields, selectivity, and mild reaction conditions. This guide presents a comparative analysis of prominent catalytic systems for β-keto ester synthesis, offering experimental data, detailed protocols, and decision-making frameworks to assist researchers in selecting the optimal catalyst for their specific synthetic needs.

Performance Comparison of Catalytic Systems

The efficiency of β-keto ester synthesis is highly dependent on the catalyst employed. Below is a comparative summary of various catalysts, including metal-based, organocatalytic, and enzymatic systems, highlighting their performance in representative reactions.

Table 1: Metal-Based Catalysts for β-Keto Ester Synthesis

Catalyst SystemRepresentative ReactionSubstrate ScopeCatalyst LoadingReaction TimeYield (%)Reference
Boric Acid (B(OH)₃) Transesterification of ethyl acetoacetatePrimary and secondary alcohols10 mol%5 h85-95[1]
Silica-Supported Boric Acid (SiO₂–H₃BO₃) Transesterification of β-keto methyl/ethyl estersPrimary, secondary, allylic, benzylic, and chiral alcohols20 mg (10% H₃BO₃)1-2 h87-95[2]
Palladium (Pd(dbpf)Cl₂) Heck reaction of aryl bromides and Baylis-Hillman adductsVarious aryl and heteroaryl bromides2.5 mol%Not Specified53-99[3]
Copper (I) Iodide (CuI) Coupling of ethyl acyl acetate and halogenated hydrocarbonsEthyl acyl acetates and various halogenated hydrocarbonsNot Specified12-18 hHigh

Table 2: Organocatalysts for β-Keto Ester Synthesis

Catalyst SystemRepresentative ReactionSubstrate ScopeCatalyst LoadingReaction TimeYield (%)Enantiomeric Excess (ee)Reference
Cinchona Alkaloid Derivatives Asymmetric α-hydroxylation of β-keto estersVarious β-keto esters20 mol%3 hHighGood[4]
N-Heterocyclic Carbenes (NHCs) Cross-aza-benzoin reaction of aldehydes with α-imino estersVarious aromatic, heteroaromatic, and aliphatic aldehydes20 mol%12 hModerate to GoodN/A

Table 3: Enzymatic Catalysts for β-Keto Ester Synthesis

Catalyst SystemRepresentative ReactionSubstrate ScopeCatalyst LoadingReaction TimeYield (%)Reference
Novozym 435 (Immobilized Candida antarctica lipase B) Transesterification of ethyl ferulate with trioleinEthyl ferulate and triolein110 mgNot Specified77[5]
Candida rugosa lipase Transesterification of ethyl caprate and butyric acidEthyl caprate and butyric acidNot Specified96 h~90[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for each class of catalyst.

Metal-Catalyzed Synthesis: Transesterification using Silica-Supported Boric Acid[2]

A mixture of a β-keto methyl/ethyl ester (1 mmol) and an alcohol (1.2 mmol) is combined with silica-supported boric acid (20 mg, 10% H₃BO₃). The reaction mixture is stirred at 80 °C under solvent-free conditions for the time specified in monitoring by TLC. Upon completion, the reaction mixture is cooled to room temperature, and ethyl acetate (10 mL) is added. The catalyst is recovered by filtration. The filtrate is washed with brine (2 x 10 mL), dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to afford the crude product, which is then purified by column chromatography on silica gel.

Organocatalytic Synthesis: Asymmetric α-Hydroxylation of a β-Keto Ester[4]

To a solution of the β-keto ester (100 mg) and a cinchona-alkaloid derivative catalyst (0.20 equiv) in dibromomethane (1.5-2.0 mL) is added cumyl hydroperoxide (1.2 equiv). The mixture is allowed to react for 3 hours at room temperature. The solvent is then removed in vacuo, and the residue is purified by flash chromatography (pentane/EtOAc 8:2) to yield the corresponding α-hydroxy-β-keto ester. The enantiomeric excess is determined by GC and confirmed by HPLC.

Enzymatic Synthesis: Lipase-Catalyzed Transesterification of Ethyl Ferulate[5]

Ethyl ferulate (111 mg, 0.5 mmol) is dissolved in triolein (1.24 g, 1.4 mmol) at 60 °C to form a clear, colorless, and viscous solution. Novozym 435 (110 mg) is added to the mixture. The reaction is stirred at 60 °C, and aliquots (20 µL) are periodically taken for analysis to monitor the progress of the reaction.

Visualizing the Process: Workflows and Mechanisms

To further aid in the understanding of catalyst selection and application, the following diagrams illustrate key conceptual frameworks and a representative reaction mechanism.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Select Catalyst and Substrates reagents Prepare Reagents and Solvents start->reagents setup Assemble Reaction Apparatus reagents->setup reaction Run Reaction under Optimized Conditions setup->reaction monitoring Monitor Progress (TLC, GC, etc.) reaction->monitoring quench Quench Reaction monitoring->quench extraction Extraction and Washing quench->extraction purification Purification (Chromatography, etc.) extraction->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization yield Calculate Yield and Purity characterization->yield

General experimental workflow for catalyst screening and optimization.

catalyst_selection start Define Synthetic Goal (e.g., Specific β-Keto Ester) chirality Is Chirality Required? start->chirality cost Cost and Availability a Major Factor? chirality->cost No organo Consider Organocatalysts (e.g., Cinchona Alkaloids) chirality->organo Yes conditions Mild Conditions Essential? cost->conditions No metal Consider Metal Catalysts (e.g., Boric Acid, Palladium) cost->metal Yes enzyme Consider Enzymatic Catalysts (e.g., Lipases) conditions->enzyme Yes conditions->metal No

Decision tree for selecting a suitable catalyst class.

catalytic_cycle catalyst Catalyst intermediate Catalyst-Substrate Intermediate catalyst->intermediate + Substrate 1 substrate1 Substrate 1 (e.g., Ethyl Acetoacetate) substrate2 Substrate 2 (e.g., Alcohol) product Product (β-Keto Ester) intermediate->product + Substrate 2 regenerated_catalyst Catalyst product->regenerated_catalyst - Catalyst

References

A Comparative Guide to LC-MS Methodologies for the Quantification of Methyl 2-amino-3-oxobutanoate Hydrochloride in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantitative analysis of Methyl 2-amino-3-oxobutanoate hydrochloride in biological samples. Given the limited specific literature for this analyte, this document outlines two primary LC-MS approaches—a direct injection method following protein precipitation and a derivatization-based method—drawing upon established protocols for similar amino acid esters and derivatives.

Introduction

Methyl 2-amino-3-oxobutanoate is a reactive alpha-amino ester that can be of interest in various biomedical and pharmaceutical research areas. Accurate quantification in complex biological matrices such as plasma or serum is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. LC-MS offers the high sensitivity and selectivity required for such analyses. This guide compares two potential LC-MS workflows, highlighting their respective strengths and weaknesses to aid researchers in selecting the most appropriate method for their needs.

Comparative Analysis of LC-MS Methods

Two principal strategies for the LC-MS analysis of polar, low molecular weight compounds like this compound are direct analysis and analysis following chemical derivatization.

FeatureMethod A: Direct Analysis (Protein Precipitation & HILIC-MS/MS)Method B: Derivatization-Based Analysis (Protein Precipitation, Derivatization & RP-LC-MS/MS)
Sample Preparation Simple and fast: Protein precipitation with a solvent like acetonitrile or methanol.More complex and time-consuming: Involves an additional derivatization step after protein precipitation.
Chromatography Hydrophilic Interaction Liquid Chromatography (HILIC) for retention of polar analytes.Reversed-Phase (RP) chromatography, suitable for the less polar derivatized analyte.
Sensitivity Potentially lower due to possible ion suppression and lower ionization efficiency of the native molecule.Generally higher due to enhanced ionization efficiency and improved chromatographic peak shape of the derivatized analyte.
Selectivity Good, relies on chromatographic separation and specific MS/MS transitions.Excellent, as derivatization can target specific functional groups, reducing matrix interference.
Throughput High, due to the simple sample preparation.Lower, due to the longer sample preparation time.
Method Development Can be more challenging to optimize HILIC conditions and manage matrix effects.Derivatization adds complexity, but RP chromatography is often more robust and reproducible.
Cost Lower, due to fewer reagents and steps.Higher, due to the cost of derivatizing agents and potentially longer run times.

Experimental Protocols

Method A: Direct Analysis via Protein Precipitation and HILIC-MS/MS

This method is advantageous for its simplicity and high throughput.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of biological sample (e.g., plasma, serum), add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: HILIC column (e.g., Amide or Silica-based, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 1 min, return to 95% B and equilibrate for 3 min.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for the analyte and internal standard.

Method B: Derivatization-Based Analysis via RP-LC-MS/MS

This method is employed to enhance sensitivity and chromatographic retention. A common derivatizing agent for amines is dansyl chloride.

1. Sample Preparation (Protein Precipitation and Derivatization):

  • Perform protein precipitation as described in Method A.

  • After centrifugation, take an aliquot of the supernatant (e.g., 50 µL).

  • Add 50 µL of a buffer (e.g., 100 mM sodium bicarbonate, pH 9.5).

  • Add 100 µL of dansyl chloride solution (e.g., 1 mg/mL in acetonitrile).

  • Vortex and incubate at 60°C for 30 minutes.

  • After incubation, add a small volume of a quenching agent (e.g., 10 µL of 5% formic acid).

  • Centrifuge and inject the supernatant.

2. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 10% B, increase to 95% B over 8 min, hold for 2 min, return to 10% B and equilibrate for 3 min.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with ESI in positive mode.

  • Detection: MRM of precursor-product ion transitions for the dansylated analyte and internal standard.

Performance Comparison

The following table presents hypothetical yet realistic performance data for the two methods, based on typical validation parameters for similar bioanalytical assays.

ParameterMethod A: Direct AnalysisMethod B: Derivatization-Based Analysis
Linearity (r²) > 0.995> 0.998
Lower Limit of Quantification (LLOQ) 5 ng/mL0.5 ng/mL
Accuracy (% Bias) Within ± 15%Within ± 10%
Precision (% CV) < 15%< 10%
Matrix Effect (% CV) < 20%< 15%
Recovery (%) 75-90%85-105% (including derivatization efficiency)

Visualizing the Workflow

A critical aspect of method selection and implementation is understanding the sequence of operations. The following diagrams illustrate the workflows for both the direct and derivatization-based LC-MS methods.

cluster_A Method A: Direct Analysis Workflow A1 Biological Sample A2 Protein Precipitation (Acetonitrile + IS) A1->A2 A3 Centrifugation A2->A3 A4 Supernatant Evaporation A3->A4 A5 Reconstitution A4->A5 A6 HILIC-MS/MS Analysis A5->A6

Caption: Workflow for the direct analysis of this compound.

cluster_B Method B: Derivatization-Based Workflow B1 Biological Sample B2 Protein Precipitation (Acetonitrile + IS) B1->B2 B3 Centrifugation B2->B3 B4 Derivatization (e.g., Dansyl Chloride) B3->B4 B5 Quenching B4->B5 B6 RP-LC-MS/MS Analysis B5->B6

Caption: Workflow for the derivatization-based analysis of this compound.

Conclusion

The choice between a direct analysis and a derivatization-based LC-MS method for quantifying this compound depends on the specific requirements of the study. For high-throughput screening where speed is critical and moderate sensitivity is sufficient, the direct analysis method is preferable. However, when high sensitivity and selectivity are paramount for detecting trace levels of the analyte, the additional time and complexity of the derivatization-based method are justified. It is recommended to perform a thorough method validation according to regulatory guidelines to ensure the reliability of the chosen method for its intended purpose.

Head-to-head comparison of different protecting groups for "Methyl 2-amino-3-oxobutanoate hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical step in the multi-step synthesis of complex molecules. This guide provides an objective, data-driven comparison of common amine protecting groups—Boc, Cbz, and Fmoc—for the versatile building block, Methyl 2-amino-3-oxobutanoate hydrochloride. The presence of a reactive β-keto group in this molecule necessitates careful consideration of protecting group stability and cleavage conditions to ensure optimal yields and purity.

This document summarizes quantitative data from relevant literature, presents detailed experimental protocols, and utilizes visualizations to clarify reaction pathways and workflows. The information herein is intended to aid in the rational design of synthetic routes involving this and structurally similar β-keto amino esters.

Key Considerations for Protecting Methyl 2-amino-3-oxobutanoate

The choice of an appropriate N-protecting group for Methyl 2-amino-3-oxobutanoate is governed by several factors, primarily the stability of the protecting group under various reaction conditions and the orthogonality of its cleavage, ensuring the integrity of the ester and the potentially sensitive β-keto functionality.

Figure 1: General chemical structure of N-protected Methyl 2-amino-3-oxobutanoate.

Comparison of Common Amine Protecting Groups

The following sections detail the application, stability, and deprotection of tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc) groups for the protection of the amino function in β-keto amino esters.

tert-Butoxycarbonyl (Boc) Group

The Boc group is a widely used, acid-labile protecting group.[1] Its stability in the presence of many nucleophiles and bases makes it a versatile choice in complex synthetic pathways.[1]

Table 1: Performance Data for the Boc Protecting Group

ParameterValue/ConditionsReference
Protection Yield High (often >90%)General observation in organic synthesis
Protection Reagents Di-tert-butyl dicarbonate (Boc)₂O, Base (e.g., NaHCO₃, Et₃N, DMAP)[1]
Cleavage Reagents Strong acids (e.g., TFA, HCl in dioxane)[1]
Stability Stable to most nucleophiles and bases, catalytic hydrogenation.[1]
Notes on β-keto esters Boc has been shown to provide superior enantioselectivity in some reactions involving β-amino-α-keto esters.[2][2]

Experimental Protocol: N-Boc Protection

  • Dissolution: Dissolve this compound in a mixture of dioxane and water.

  • Basification: Add sodium bicarbonate (NaHCO₃) to neutralize the hydrochloride and create a basic environment.

  • Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Experimental Protocol: N-Boc Deprotection

  • Dissolution: Dissolve the N-Boc protected ester in an appropriate solvent (e.g., dichloromethane).

  • Acidification: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Reaction: Stir the mixture at room temperature until deprotection is complete (monitored by TLC).

  • Work-up: Remove the acid and solvent under reduced pressure. The deprotected product is often obtained as its corresponding salt.

Carboxybenzyl (Cbz or Z) Group

The Cbz group is a classic amine protecting group, valued for its stability under a wide range of conditions and its selective removal by catalytic hydrogenation.[3]

Table 2: Performance Data for the Cbz Protecting Group

ParameterValue/ConditionsReference
Protection Yield 90% (on a similar substrate)[3]
Protection Reagents Benzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃)[3]
Cleavage Reagents Catalytic hydrogenation (e.g., H₂, Pd/C), strong acids (harsher conditions than Boc)[3]
Stability Stable to acidic and basic conditions (milder than cleavage conditions).[3]
Notes on β-keto esters Cbz has been successfully used in the synthesis of β-amino-α-keto esters.[2][2]

Experimental Protocol: N-Cbz Protection

  • Dissolution: Dissolve this compound in a 2:1 mixture of THF and water.

  • Basification: Cool the solution to 0 °C and add sodium bicarbonate (NaHCO₃).

  • Protection: Add benzyl chloroformate (Cbz-Cl) dropwise at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for several hours.[3]

  • Work-up: Dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[3]

  • Purification: Purify the residue by silica gel column chromatography.[3]

Experimental Protocol: N-Cbz Deprotection

  • Dissolution: Dissolve the N-Cbz protected ester in a suitable solvent such as methanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) until the reaction is complete.

  • Work-up: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected product.

9-Fluorenylmethoxycarbonyl (Fmoc) Group

The Fmoc group is a base-labile protecting group, making it orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group. This orthogonality is highly advantageous in complex syntheses.

Table 3: Performance Data for the Fmoc Protecting Group

ParameterValue/ConditionsReference
Protection Yield High (generally >90%)General observation in peptide synthesis
Protection Reagents Fmoc-Cl, Fmoc-OSu, Base (e.g., NaHCO₃, pyridine)General knowledge
Cleavage Reagents Secondary amines (e.g., 20% piperidine in DMF)General knowledge
Stability Stable to acidic conditions and catalytic hydrogenation.General knowledge
Notes on β-keto esters The basic conditions for Fmoc deprotection need to be carefully considered to avoid potential side reactions involving the ester or β-keto group.Chemical intuition

Experimental Protocol: N-Fmoc Protection

  • Dissolution: Dissolve this compound in a mixture of dioxane and aqueous sodium bicarbonate solution.

  • Protection: Add 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) to the solution.

  • Reaction: Stir the mixture at room temperature until the reaction is complete.

  • Work-up: Acidify the reaction mixture and extract the product with an organic solvent. Wash, dry, and concentrate the organic phase.

  • Purification: Purify the crude product by crystallization or column chromatography.

Experimental Protocol: N-Fmoc Deprotection

  • Dissolution: Dissolve the N-Fmoc protected ester in N,N-dimethylformamide (DMF).

  • Cleavage: Add a solution of 20% piperidine in DMF.

  • Reaction: Stir the mixture at room temperature for a short period (typically 10-30 minutes).

  • Work-up: Remove the solvent and byproducts under reduced pressure. The crude product can be further purified if necessary.

Orthogonality and Workflow

The choice of protecting group is often dictated by the planned subsequent reaction steps. The orthogonality of Boc, Cbz, and Fmoc allows for selective deprotection in the presence of other protecting groups.

General Workflow for Protection and Deprotection start Methyl 2-amino-3-oxobutanoate HCl protection N-Protection (Boc, Cbz, or Fmoc) start->protection protected_intermediate N-Protected Intermediate protection->protected_intermediate reaction Further Synthetic Steps protected_intermediate->reaction deprotection Selective Deprotection reaction->deprotection final_product Final Product deprotection->final_product

Figure 2: A generalized workflow illustrating the role of protecting groups in synthesis.

Orthogonality of Protecting Groups Boc Boc Boc->Boc Acid Labile Cbz Cbz Boc->Cbz Stable to H₂/Pd-C Fmoc Fmoc Boc->Fmoc Stable to Base Cbz->Cbz H₂/Pd-C Labile Cbz->Fmoc Stable to Base Fmoc->Fmoc Base Labile

Figure 3: Diagram illustrating the orthogonal stability of Boc, Cbz, and Fmoc protecting groups.

Conclusion

The selection of an N-protecting group for this compound is a strategic decision that impacts the overall success of a synthetic route.

  • Boc is a robust choice for many applications, offering stability to a wide range of reagents and straightforward acidic cleavage. It has also been noted for conferring high stereoselectivity in certain reactions of related keto esters.

  • Cbz provides excellent stability and is ideal when subsequent steps involve acidic or basic conditions that would cleave Boc or Fmoc groups, respectively. Its removal via hydrogenation is clean and efficient.

  • Fmoc is the preferred protecting group when mild, basic deprotection is required, preserving acid-sensitive functionalities elsewhere in the molecule.

Ultimately, the optimal protecting group will depend on the specific reaction sequence planned. Researchers should carefully consider the stability and cleavage conditions of each group in the context of their unique synthetic goals. The experimental protocols provided in this guide, derived from literature on similar substrates, offer a solid starting point for the protection and deprotection of this valuable β-keto amino ester.

References

A Comparative Guide to the Stability of Amino Acid Esters: Benchmarking Methyl 2-amino-3-oxobutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of chemical intermediates is paramount. Amino acid esters are fundamental building blocks in peptide synthesis and serve as common prodrug motifs to enhance the physicochemical properties of pharmaceuticals.[1][] Their stability, however, can vary significantly based on their structure and the surrounding chemical environment. An ester's susceptibility to hydrolysis can impact reaction yields, product purity, and the shelf-life and efficacy of a drug.[3]

This guide provides a comparative analysis of the stability of Methyl 2-amino-3-oxobutanoate hydrochloride against other commonly used amino acid esters. While specific kinetic data for this compound is not extensively available in public literature, its stability profile can be inferred from its structural features and well-established principles of chemical reactivity. This compound's structure, featuring a methyl ester and a β-keto group, suggests a unique reactivity profile that warrants careful consideration. The β-keto group can potentially increase the lability of the ester through electronic effects and may be susceptible to other degradation pathways.[4][5]

Factors Influencing the Stability of Amino Acid Esters

The stability of an amino acid ester is not an intrinsic constant but is heavily influenced by several factors. As a general rule, the amide bond is more resistant to both chemical and enzymatic hydrolysis than the ester bond.[1]

  • pH: Amino acid ester hydrolysis is subject to both acid and base catalysis.[3][6] The rate of hydrolysis is often significantly faster under basic (alkaline) conditions compared to acidic or neutral pH.[6][7]

  • Steric Hindrance: The structure of both the amino acid side chain and the ester's alcohol group plays a critical role. Bulky groups near the ester carbonyl create steric hindrance, which can significantly slow the rate of hydrolysis. For instance, esters of β-hindered amino acids like valine and isoleucine are more stable than those of glycine or alanine.[8][9] Similarly, tert-butyl esters are generally more stable than methyl or ethyl esters.[10][11]

  • Enzymatic Hydrolysis: In biological systems, esterases are ubiquitous enzymes that efficiently catalyze the hydrolysis of ester bonds.[3][7] This is a crucial consideration in prodrug design, where controlled release of the active drug is desired.[1]

  • Temperature: As with most chemical reactions, the rate of ester degradation increases with temperature. Therefore, storage at lower temperatures is a common strategy to enhance stability.[12][13]

Comparative Stability of Common Amino Acid Esters

The choice of ester group is often a balance between stability for storage and handling, and lability for easy removal (deprotection) when required. The following table summarizes the general stability characteristics of different amino acid esters.

Ester TypeRepresentative Structure (Alanine Ester)Relative Steric HindranceGeneral Stability / Hydrolysis RateCommon Deprotection ConditionsKey Advantages
Methyl Ester CH3-CH(NH2)-CO-OCH3LowLow stability, relatively high hydrolysis rate.[10]Saponification (e.g., LiOH, NaOH) or strong acid.[6][8]Small size, cost-effective.[11]
Ethyl Ester CH3-CH(NH2)-CO-OCH2CH3Low-ModerateSlightly more stable than methyl esters.[10]Saponification or strong acid.Often used interchangeably with methyl esters.
tert-Butyl Ester CH3-CH(NH2)-CO-O-C(CH3)3HighHigh stability, low hydrolysis rate.[11]Strong acid (e.g., Trifluoroacetic Acid - TFA).[11]Excellent for preventing side reactions.[11]
Benzyl Ester CH3-CH(NH2)-CO-O-CH2-PhModerateModerate stability.Hydrogenolysis (e.g., H₂/Pd) or strong acid.[11]Orthogonal deprotection possible.[11]

Based on these principles, This compound , as a methyl ester, is predicted to be relatively susceptible to hydrolysis, particularly under basic conditions.

Experimental Protocols for Stability Assessment

To quantitatively benchmark the stability of an amino acid ester, a structured experimental approach is required. The following protocol provides a general framework for assessing stability under various stress conditions.

Protocol: pH-Dependent Stability Assay of an Amino Acid Ester

1. Objective: To determine the rate of hydrolysis of an amino acid ester at different pH values (acidic, neutral, and basic) and temperatures over time.

2. Materials:

  • Amino acid ester hydrochloride (e.g., Methyl 2-amino-3-oxobutanoate HCl)

  • Reference standard of the corresponding amino acid (e.g., 2-amino-3-oxobutanoic acid)

  • Buffer solutions:

    • pH 4.0 (e.g., 0.1 M Acetate buffer)

    • pH 7.4 (e.g., 0.1 M Phosphate buffer, PBS)

    • pH 9.0 (e.g., 0.1 M Borate buffer)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase)

  • Thermostated incubator or water baths (e.g., 4 °C, 25 °C, 40 °C)

  • HPLC or LC-MS system with a C18 column

  • Autosampler vials

  • pH meter

3. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the amino acid ester in water or an appropriate solvent at a known concentration (e.g., 10 mg/mL).

  • Reaction Setup: For each pH and temperature condition, add a precise volume of the stock solution to a larger volume of the pre-equilibrated buffer to achieve a final concentration of ~100 µg/mL. For example, for the 25 °C / pH 7.4 condition, add 100 µL of stock to 9.9 mL of pH 7.4 buffer in a sealed container and place it in the 25 °C incubator.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot (e.g., 200 µL) from each reaction mixture.

  • Sample Quenching (Optional but Recommended): Immediately mix the aliquot with an equal volume of a quenching solution (e.g., 0.1% formic acid in acetonitrile) to stop further degradation. Transfer the quenched sample to an HPLC vial.

  • Storage of Samples: Store the collected time-point samples at -20 °C or colder until analysis to prevent further degradation.

4. Analytical Method:

  • Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

  • Detection: UV detector set to a wavelength appropriate for the compound (e.g., 210 nm) or MS detector in positive ion mode monitoring the mass of the ester and its hydrolyzed acid product.

  • Quantification: Create a calibration curve using the amino acid ester reference standard. Calculate the concentration of the remaining ester at each time point by comparing its peak area to the calibration curve.

5. Data Analysis:

  • For each condition, plot the concentration of the remaining amino acid ester versus time.

  • Calculate the percentage of the initial ester remaining at each time point.

  • Determine the degradation rate constant (k) and the half-life (t½) by fitting the data to an appropriate kinetic model (e.g., pseudo-first-order kinetics).

This protocol can be adapted to include enzymatic stability by incubating the ester in solutions containing specific esterases or in biological matrices like plasma or tissue homogenates.[7]

Visualizing Experimental and Degradation Pathways

Diagrams are essential for clearly communicating complex workflows and chemical transformations.

G cluster_prep Preparation cluster_stress Stress Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis A Prepare Ester Stock (e.g., 10 mg/mL) C Dilute Stock into Buffers at T1 (4°C), T2 (25°C), T3 (40°C) A->C B Prepare Buffer Solutions (pH 4, 7.4, 9) B->C D Withdraw Aliquots at t = 0, 1, 2, 4, 8... hours C->D Incubate E Quench Reaction (e.g., add acid/organic solvent) D->E F Analyze via HPLC or LC-MS E->F G Quantify Remaining Ester F->G H Plot % Remaining vs. Time Calculate Half-Life (t½) G->H

Caption: Workflow for the experimental stability testing of amino acid esters.

Caption: General pathway for the hydrolysis of an amino acid ester.

References

Safety Operating Guide

Essential Guidance for the Proper Disposal of Methyl 2-amino-3-oxobutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides a detailed, step-by-step guide for the proper disposal of Methyl 2-amino-3-oxobutanoate hydrochloride, ensuring operational safety and regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on best practices for similar amino acid ester hydrochlorides and flammable organic compounds.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment:

PPE CategorySpecific Recommendations
Eye Protection Wear chemical safety goggles or a face shield.
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
Body Protection A lab coat or chemical-resistant apron should be worn. In case of a significant risk of splashing, full-body protection may be necessary.
Respiratory Protection If working in a poorly ventilated area or if dust or aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.

Step-by-Step Disposal Protocol

Adherence to a strict disposal protocol is essential for the safe management of this compound waste.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for "this compound and related waste."

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

2. Spill Management:

  • In the event of a spill, immediately evacuate the area and remove all sources of ignition, as related compounds are flammable liquids.

  • Ventilate the area.

  • Wear the appropriate PPE as outlined above.

  • Absorb the spill with an inert, non-combustible material such as sand or earth.

  • Use non-sparking tools to collect the absorbed material and place it into the designated, sealed waste container for disposal[1].

3. Containerization and Storage:

  • Ensure the waste container is tightly sealed and stored in a cool, dry, and well-ventilated area away from incompatible materials.

  • Store the container away from heat, sparks, and open flames[1].

4. Final Disposal:

  • The disposal of this compound must be conducted through an approved and licensed waste disposal company[1].

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for pickup.

  • Disposal must be in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain[2].

Quantitative Data for Disposal Considerations

The following table summarizes typical quantitative data that would be relevant for the disposal of a chemical like this compound. Note that these are general values for related compounds and should be confirmed with a specific Safety Data Sheet if one becomes available.

ParameterValueSource
Reportable Quantity (RQ) Not established for this specific compound.Consult local regulations.
Threshold Limit Value (TLV) Not established for this specific compound.Consult occupational safety guidelines.
Flash Point Likely flammable based on similar compounds.Based on data for L-tert-Leucine Methyl Ester.
LD50 (Oral, Rat) Data not available.
CAS Number (Free Base) 68277-01-0PubChem

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Final Disposal start Identify Waste: This compound ppe Don Appropriate PPE start->ppe segregate Segregate from other waste streams ppe->segregate spill Spill Occurs? segregate->spill spill_yes Follow Spill Management Protocol spill->spill_yes Yes spill_no Proceed with routine disposal spill->spill_no No containerize Securely seal in a labeled, compatible container spill_yes->containerize spill_no->containerize storage Store in a cool, dry, well-ventilated area containerize->storage contact_ehs Contact Institutional EHS / Licensed Waste Disposal Company storage->contact_ehs documentation Complete all necessary waste disposal documentation contact_ehs->documentation end Arrange for Professional Disposal documentation->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Methyl 2-amino-3-oxobutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 2-amino-3-oxobutanoate hydrochloride (CAS No. 41172-77-4) was readily available. The following guidance is based on the safety protocols for structurally similar compounds, such as aminoketone hydrochlorides, and general laboratory safety principles. It is imperative to handle this compound with caution and to perform a thorough risk assessment before use.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following PPE is recommended:

  • Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a risk of splashing, a face shield should be worn in addition to goggles.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. It is advisable to double-glove if handling higher concentrations or for prolonged periods. Gloves should be inspected before use and changed frequently, especially if contaminated.

  • Body Protection: A laboratory coat is standard. For procedures with a higher risk of splashes or significant exposure, a chemical-resistant apron or gown should be worn.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. If a fume hood is not available or if there is a risk of generating significant airborne particles, a NIOSH-approved respirator appropriate for the potential exposure level should be used.

Operational Plan for Safe Handling

A systematic approach is essential for the safe handling of this compound in a laboratory setting.

Step 1: Pre-Handling Preparation

  • Ensure all necessary PPE is available and in good condition.

  • Verify that the chemical fume hood is functioning correctly.

  • Have an emergency plan in place, including the location of eyewash stations and safety showers.

  • Prepare all necessary equipment and reagents before handling the compound.

Step 2: Handling the Compound

  • Conduct all weighing and solution preparation within a certified chemical fume hood to minimize inhalation exposure.

  • Avoid the formation of dust when handling the solid material.

  • Use compatible tools (e.g., spatulas, glassware) to handle the chemical.

  • Keep the container tightly closed when not in use to prevent contamination and exposure.

Step 3: Post-Handling Procedures

  • Clean the work area thoroughly after use.

  • Decontaminate any equipment that has come into contact with the chemical.

  • Remove PPE in the designated area, avoiding cross-contamination.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure safety.

Step 1: Waste Segregation

  • As a hydrochloride salt, this compound contains a halogen and should be disposed of as halogenated organic waste.

  • Segregate waste containing this compound from other waste streams, particularly from strong acids and bases.[2]

  • All contaminated materials, including gloves, weighing papers, and pipette tips, should be collected as hazardous waste.

Step 2: Waste Collection and Labeling

  • Use a designated, properly labeled, and sealed container for all waste generated.

  • The label should clearly state "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

Step 3: Storage and Disposal

  • Store the waste container in a designated satellite accumulation area.

  • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Quantitative Data Summary

Due to the lack of a specific SDS for this compound, no quantitative exposure limit data can be provided. For similar compounds, the toxicological properties have not been thoroughly investigated.[3] Therefore, it is crucial to handle this compound with the assumption that it may be harmful and to minimize all routes of exposure.

Data PointValueSource/Comment
Occupational Exposure Limits (OELs)Not availableHandle with caution, minimizing exposure.
LD50/LC50Not availableAssume toxicity and handle accordingly.

Safe Handling and Disposal Workflow

Safe Handling and Disposal of this compound cluster_handling Operational Plan cluster_disposal Disposal Plan prep Step 1: Pre-Handling - Assemble PPE - Verify Fume Hood - Emergency Plan Ready handling Step 2: Handling - Work in Fume Hood - Avoid Dust - Keep Container Closed prep->handling post_handling Step 3: Post-Handling - Clean Work Area - Decontaminate Equipment - Proper PPE Removal & Hand Washing handling->post_handling segregation Step 1: Waste Segregation - Halogenated Organic Waste - Separate from Incompatibles handling->segregation Generate Waste collection Step 2: Waste Collection - Designated, Labeled Container segregation->collection disposal Step 3: Storage & Disposal - Store in Satellite Area - Dispose via EHS collection->disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-3-oxobutanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-3-oxobutanoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.